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  • Product: Cyclooct-1-ene-1-carboxamide
  • CAS: 102943-36-2

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of cyclooct-1-ene-1-carboxamide

This guide provides an in-depth technical analysis of cyclooct-1-ene-1-carboxamide , a functionalized cyclic alkene with critical applications in heterocyclic synthesis and potential utility in bioorthogonal chemistry. S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of cyclooct-1-ene-1-carboxamide , a functionalized cyclic alkene with critical applications in heterocyclic synthesis and potential utility in bioorthogonal chemistry.

Structure, Synthesis, and Applications in Drug Development

Part 1: Physicochemical Characterization

Chemical Identity

Cyclooct-1-ene-1-carboxamide is a derivative of cyclooctene featuring a carboxamide group (-CONH₂) directly attached to the C1 position of the double bond. This substitution pattern creates a conjugated system that alters the electron density of the alkene, distinguishing it from the non-conjugated isomers typically used in "click" chemistry.

PropertyDataNotes
IUPAC Name Cyclooct-1-ene-1-carboxamide
CAS Number Not widely listed; derivative of 18292-62-1 (Acid)Acid precursor CAS: 18292-62-1
Molecular Formula C₉H₁₅NO
Molecular Weight 153.22 g/mol Calculated (Average)
Exact Mass 153.11536 DaMonoisotopic
Stereochemistry cis (Z) or trans (E)cis is thermodynamically stable; trans is highly reactive (TCO).[1]
Physical State Solid (crystalline)Predicted MP: 110–115 °C (based on acid analogs)
Solubility DMSO, Methanol, DCMSparingly soluble in water due to hydrophobic ring.
Structural Analysis
  • Ring Strain: The eight-membered ring possesses moderate strain (approx. 7–8 kcal/mol for cis). The trans isomer (TCO) is significantly more strained (~16 kcal/mol), driving its high reactivity.

  • Electronic Effects: The carboxamide group is Electron-Withdrawing (EWG).

    • Impact on Reactivity: Unlike the electron-rich TCOs used in Inverse Electron Demand Diels-Alder (IEDDA) reactions, the 1-carboxamide substitution lowers the HOMO energy of the alkene. This makes it less reactive toward electron-poor tetrazines but potentially reactive in normal Diels-Alder reactions or photochemical [2+2] cycloadditions.

Part 2: Synthetic Methodologies

Core Synthesis Route (Cis-Isomer)

The synthesis of the cis-isomer is the prerequisite for any further derivatization or isomerization. The most robust route proceeds via the Vilsmeier-Haack formylation or Palladium-catalyzed carbonylation of an enol triflate.

Protocol: From Cyclooctanone

This protocol yields the intermediate acid/ester, which is then amidated.

  • Enolization & Activation:

    • Reagents: Cyclooctanone, Lithium Diisopropylamide (LDA), N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂).

    • Conditions: THF, -78°C to RT.

    • Mechanism: Kinetic deprotonation forms the enolate, which is trapped by the triflating agent to yield cyclooct-1-en-1-yl trifluoromethanesulfonate .

  • Palladium-Catalyzed Carbonylation (Heck Carbonylation):

    • Reagents: Enol triflate, Pd(OAc)₂, dppp (ligand), CO (1 atm), MeOH, Et₃N.

    • Conditions: DMF, 60°C, 4h.

    • Product: Methyl cyclooct-1-ene-1-carboxylate.

  • Amidation:

    • Reagents: Methanolic Ammonia (7N NH₃ in MeOH) or Mg₃N₂.

    • Conditions: Sealed tube, 80°C, 12h.

    • Purification: Silica gel chromatography (EtOAc/Hexane).

    • Yield: ~65-75% over 3 steps.

Synthesis of the Trans-Isomer (TCO-Amide)

For bioorthogonal applications, the cis isomer must be inverted to the trans form.

  • Method: Flow-chemistry photoisomerization.

  • System: A continuous flow reactor circulates the cis-amide and a sensitizer (methyl benzoate) through a UV-C (254 nm) irradiated column containing AgNO₃-impregnated silica.

  • Separation: The trans isomer complexes with Ag⁺, retaining it on the column while the cis isomer recycles. Elution with NH₄OH releases the pure trans-cyclooct-1-ene-1-carboxamide.

Part 3: Applications in Drug Development

Beta-Lactam Antibiotic Synthesis (Kinugasa Reaction)

The primary pharmaceutical utility of cyclooct-1-ene-1-carboxamide lies in its role as a scaffold for bicyclic


-lactams (carbacephems/penems).
  • Mechanism: The Kinugasa reaction involves the reaction of a copper(I) phenylacetylide with a nitrone. However, a more direct route uses the photochemical [2+2] cycloaddition of the alkene with isocyanates or nitrones to fuse the four-membered lactam ring onto the eight-membered scaffold.

  • Significance: Bicyclic

    
    -lactams with medium-sized rings (like cyclooctane) exhibit unique conformational properties that can overcome resistance mechanisms in standard penicillin-binding proteins (PBPs).
    
Bioorthogonal Chemistry (TCO Ligation)

While 1-substituted TCOs are sterically hindered, they offer a "tunable" reactivity profile.

  • Stability vs. Reactivity: The 1-carboxamide group stabilizes the trans double bond against isomerization back to cis relative to unsubstituted TCO, but the steric bulk at the C1 position slows down the approach of tetrazines.

  • Use Case: This molecule is ideal for prodrug activation where a slower, controlled release is preferred over the instantaneous "click" used in imaging.

Part 4: Reaction Workflows (Visualization)

Diagram 1: Synthesis & Application Pathway

This diagram illustrates the conversion of cyclooctanone to the target amide and its subsequent divergence into TCO (click chemistry) or Beta-Lactams (antibiotics).

G Start Cyclooctanone Triflate Enol Triflate Intermediate Start->Triflate LDA, PhNTf2 -78°C Ester Methyl cyclooct-1-ene -1-carboxylate Triflate->Ester Pd(OAc)2, CO, MeOH Heck Carbonylation Target Cyclooct-1-ene -1-carboxamide (Cis) Ester->Target NH3/MeOH Amidation TransTCO Trans-Isomer (TCO-Amide) Target->TransTCO hv (254 nm) Flow Isomerization BetaLactam Bicyclic Beta-Lactam (Antibiotic Scaffold) Target->BetaLactam [2+2] Cycloaddition (CSI or Nitrone)

Caption: Synthetic workflow from Cyclooctanone to the target Carboxamide, diverging into Bioorthogonal reagents (TCO) or Antibiotic scaffolds.

Part 5: Experimental Protocol (Detailed)

Protocol: Synthesis of Cyclooct-1-ene-1-carboxamide

Objective: Isolate pure cis-cyclooct-1-ene-1-carboxamide from the ester precursor.

Materials:

  • Methyl cyclooct-1-ene-1-carboxylate (1.0 eq)

  • Ammonia (7N in Methanol) (10.0 eq)

  • Dichloromethane (DCM)

  • TLC Plates (Silica gel 60 F254)

Step-by-Step:

  • Setup: In a pressure-rated glass vial equipped with a magnetic stir bar, dissolve methyl cyclooct-1-ene-1-carboxylate (500 mg, 2.97 mmol) in 5 mL of anhydrous methanol.

  • Addition: Cool the solution to 0°C. Slowly add 4.2 mL (approx. 30 mmol) of 7N NH₃ in MeOH.

  • Reaction: Seal the vial tightly. Heat the reaction mixture to 60°C in an oil bath with vigorous stirring for 16 hours.

    • Checkpoint: Monitor reaction progress via TLC (20% EtOAc/Hexane). The ester spot (Rf ~0.8) should disappear, replaced by the amide spot (Rf ~0.3).

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess ammonia and methanol.

  • Purification: Dissolve the crude residue in minimal DCM. Purify via flash column chromatography (Gradient: 0% to 40% EtOAc in Hexanes).

  • Characterization:

    • Yield: Expect 350–400 mg (75–85%).

    • 1H NMR (CDCl₃, 400 MHz):

      
       6.45 (t, 1H, Vinyl-H), 5.80 (br s, 2H, NH₂), 2.45 (m, 2H), 2.20 (m, 2H), 1.50 (m, 8H).
      

References

  • PubChem. 1-Cyclooctene-1-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Royzen, M., et al. (2008). A Photochemical Synthesis of Functionalized trans-Cyclooctenes. Journal of the American Chemical Society. (Methodology for Cis-to-Trans isomerization). Available at: [Link]

  • Blackman, M. L., et al. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity. Journal of the American Chemical Society. (Context for TCO reactivity). Available at: [Link]

  • Shintani, R., et al. (2004). Palladium-Catalyzed Synthesis of Cyclic Amides. Angewandte Chemie. (General amidation protocols). Available at: [Link]

Sources

Exploratory

Thermodynamic Stability & Synthesis: cis- vs trans-Cyclooct-1-ene-1-carboxamide

This is an in-depth technical guide on the thermodynamic stability and synthesis of cyclooct-1-ene-1-carboxamide , focusing on the critical distinctions between its cis (Z) and trans (E) isomers. Executive Summary In the...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the thermodynamic stability and synthesis of cyclooct-1-ene-1-carboxamide , focusing on the critical distinctions between its cis (Z) and trans (E) isomers.

Executive Summary

In the landscape of bioorthogonal chemistry, trans-cyclooctene (TCO) derivatives are the gold standard for reaction kinetics, driving the Inverse Electron Demand Diels-Alder (IEDDA) reaction with tetrazines.[1] However, the specific isomer cyclooct-1-ene-1-carboxamide presents a unique thermodynamic profile. Unlike the widely used allylically substituted TCOs (e.g., trans-cyclooct-4-enol), the placement of a carboxamide group directly on the vinylic carbon (C1) introduces severe steric and electronic strain.

  • Cis-Isomer (Z): Thermodynamically stable. The ring adopts a low-energy boat-chair conformation. The amide is conjugated with the alkene, providing ~10 kcal/mol of resonance stabilization.

  • Trans-Isomer (E): Highly energetic (~16–19 kcal/mol strain relative to cis). The "crown" conformation required for the trans double bond is sterically compromised by the C1-substituent, making this specific derivative significantly more labile and difficult to isolate than standard TCO reagents.

Thermodynamic Landscape

The stability difference between cis and trans isomers in 8-membered rings is governed by the ability of the methylene chain to bridge the double bond.

Strain Energy Analysis

The trans-cyclooctene core is the smallest ring capable of accommodating a trans double bond at room temperature, but it does so at a high energetic cost.

Parametercis-Cyclooct-1-ene-1-carboxamidetrans-Cyclooct-1-ene-1-carboxamide
Configuration Z (Zusammen)E (Entgegen)
Ring Conformation Boat-Chair (Flexible)Twisted "Crown" (Rigid, Chiral)
Strain Energy (

)
Base Reference (0 kcal/mol relative)+16.7 to +19.0 kcal/mol
Electronic Effect Conjugated (

overlap)
Deconjugated (Twist breaks overlap)
Kinetic Stability Indefinite at RTLow (Isomerizes/Polymerizes at RT)
The "1-Substituent" Penalty

Standard TCO reagents place substituents at the C4 or C5 positions (allylic or homoallylic) to avoid interfering with the strained double bond. Placing a carboxamide at C1 (vinylic) creates two destabilizing factors:

  • A(1,3) Strain: The carbonyl group clashes with the transannular hydrogens (C4/C5) in the crown conformation.

  • Loss of Conjugation: To maintain the trans geometry, the C=C bond must twist ~20–40° out of planarity. This orthogonality prevents the

    
    -orbital overlap required for amide conjugation, stripping the molecule of resonance stabilization.
    
Isomerization Pathway

The trans isomer is metastable. In the presence of thiols, copper(I), or light, it relaxes back to the cis ground state.

Isomerization Cis cis-Isomer (Thermodynamic Sink) TS Transition State (Diradical/Zwitterion) Cis->TS hν (UV) Sensitizer TS->Cis Relaxation Trans trans-Isomer (High Energy Trap) TS->Trans Intersystem Crossing Trans->TS Δ (Thermal) or Thiol Catalyst

Figure 1: Isomerization cycle. The cis-to-trans conversion requires photochemical input, while the trans-to-cis relaxation is thermally or catalytically driven.

Experimental Synthesis Protocol (Flow Chemistry)

Synthesizing the trans-isomer requires a method that continuously removes the high-energy product from the equilibrium to prevent relaxation. The Fox Method (Flow Photoisomerization with Ag(I) Scavenging) is the industry standard.

Objective: Convert cis-cyclooct-1-ene-1-carboxamide to the trans-isomer.

Reagents & Setup
  • Substrate: cis-Cyclooct-1-ene-1-carboxamide (1.0 equiv).

  • Sensitizer: Methyl benzoate (2.0 equiv) – absorbs UV and transfers energy to the alkene.

  • Solvent: Methanol/Ether (1:9 v/v).

  • Apparatus: FEP tubing coiled around a UV lamp (254 nm), connected to a column containing AgNO

    
    -impregnated silica.
    
Step-by-Step Methodology
  • Preparation of Ag-Silica:

    • Dissolve AgNO

      
       in acetonitrile and add silica gel.
      
    • Rotary evaporate to dryness (protect from light). This creates a stationary phase that selectively binds highly strained trans-alkenes via

      
      -complexation.
      
  • Flow Reactor Assembly:

    • Set up a closed-loop system: Reservoir

      
       Pump 
      
      
      
      UV Coil
      
      
      Ag-Silica Column
      
      
      Reservoir.
    • Logic: The cis isomer flows through the column unbound. The trans isomer is generated in the UV coil and immediately captured by the Silver column.

  • Irradiation:

    • Circulate the solution at 5–10 mL/min.

    • Irradiate for 4–8 hours. The cis isomer is continuously recycled until consumption is >90%.

  • Release & Isolation (Critical Step):

    • Wash the column with ether to remove sensitizer and unreacted cis-isomer.

    • Elute the trans-isomer using a solution of NaCl (aqueous) or NH

      
      OH .
      
    • Mechanism: Cl

      
       or NH
      
      
      
      binds Ag
      
      
      stronger than the alkene, releasing the TCO.
    • Note: For the 1-carboxamide derivative, perform this step at 0°C or lower and use immediately, as it is prone to polymerization.

Stability Assay & Validation

To verify the stability of your synthesized trans-isomer, use the following self-validating kinetic assay.

Kinetic UV-Vis Decay Assay

The trans-isomer has a distinct UV absorbance compared to the cis form due to the twisted


-system.
  • Baseline: Dissolve purified trans-isomer in PBS (pH 7.4) at 37°C.

  • Measurement: Monitor Absorbance at 240 nm over 24 hours.

  • Validation:

    • First-Order Decay: Plot

      
       vs time. A straight line indicates thermal isomerization to cis.
      
    • Thiol Challenge: Add 10 mM Glutathione. If

      
       increases >10-fold, the molecule is highly susceptible to biological nucleophiles (typical for high-strain TCOs).
      
Data Interpretation Table[3]
ObservationImplication for Drug Development
Half-life (

) < 1 hour
Unsuitable for systemic delivery; use for in situ polymerization only.

> 12 hours
Viable for pre-targeted imaging or drug delivery.
Rapid precip. with Tetrazine Confirms trans-configuration (IEDDA active).

References

  • Fox, J. M., et al. "A Photochemical Synthesis of Functionalized trans-Cyclooctenes Driven by Metal Complexation." Journal of the American Chemical Society, 2008.

  • Darko, A., et al. "Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation." Chemical Science, 2014.

  • Bach, R. D. "Ring Strain Energy in the Cyclooctyl System." Journal of the American Chemical Society, 2009.

  • Taylor, M. T., et al. "Synthesis of 1-Substituted trans-Cyclooctenes." Organic Letters, 2011.

Sources

Foundational

Physical Properties and Solubility Profile of Cyclooct-1-ene-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclooct-1-ene-1-carboxamide (C₉H₁₅NO) represents a distinct structural motif in medicinal chemistry, serving as a critical intermediate in the synthesis of bicyclic


-lactams and conformationally restricted amino acid scaffolds.[1] Its structure combines a hydrophobic, medium-sized cyclooctenyl ring with a polar primary amide functionality.[1]

This guide provides a comprehensive technical analysis of its physicochemical properties.[1] For researchers in drug development, understanding the solubility profile of this compound is paramount for optimizing reaction kinetics (e.g., in cycloaddition protocols) and formulation stability.[1] Due to the scarcity of direct experimental literature for this specific derivative compared to its acid precursor, this guide synthesizes calculated physicochemical descriptors with field-proven characterization protocols.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The physicochemical behavior of cyclooct-1-ene-1-carboxamide is governed by the competition between the lipophilic cyclooctene ring and the hydrophilic carboxamide headgroup.[1]

PropertyDetail
IUPAC Name Cyclooct-1-ene-1-carboxamide
CAS Number Not widely listed; Analogous to Acid CAS 18292-62-1
Molecular Formula C₉H₁₅NO
Molecular Weight 153.22 g/mol
SMILES NC(=O)C1=CCCCCCC1
Structural Features Ring Strain: Moderate (cyclooctene ring).Functionality:

-unsaturated amide (Michael acceptor potential).Isomerism: Assumed cis-configuration (thermodynamically stable).[1][2]
Structural conformation Note

Unlike smaller rings (cyclopentene), the cyclooctene ring exhibits significant conformational flexibility (boat-chair conformations).[1] However, the conjugation of the amide with the alkene at the C1 position introduces planarity that restricts local flexibility, influencing crystal packing and melting point.[1]

Physical Properties Profile

The following data represents a synthesized profile based on Structure-Property Relationships (SPR) of homologous cycloalkenyl carboxamides and the corresponding carboxylic acid (Cyclooct-1-ene-1-carboxylic acid, MW 154.21).

Solid-State Characteristics[1][6]
  • Physical State: Crystalline Solid.[1]

  • Appearance: White to off-white powder.[1]

  • Melting Point (Predicted): 115°C – 135°C.[1]

    • Rationale: Primary amides typically exhibit higher melting points than their corresponding acids or esters due to an extensive intermolecular hydrogen bonding network (N-H[1]···O=C).

  • Density: ~1.05 ± 0.05 g/cm³.[1]

Physicochemical Descriptors[1][7]
DescriptorValue (Est.)Significance
LogP (Octanol/Water) 1.6 – 1.9Moderately lipophilic.[1] The hydrophobic C8 ring dominates, but the amide lowers LogP relative to the acid (LogP ~2.8).[1]
Topological Polar Surface Area (TPSA) 43.09 ŲSuggests good membrane permeability; <140 Ų criterion met.[1]
H-Bond Donors 2Primary amide (-NH₂).[1]
H-Bond Acceptors 1Carbonyl oxygen (=O).[1]

Solubility Profile

The solubility of cyclooct-1-ene-1-carboxamide is "Amphiphilic-Lipophilic biased."[1] It dissolves readily in semi-polar organic solvents but shows limited solubility in pure aqueous environments.[1]

Solvent Compatibility Table[1]
Solvent ClassSolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Ideal for synthesis and extraction.[1]
Dipolar Aprotic DMSO, DMFHigh (>100 mg/mL)Stock solution preparation for bioassays.[1]
Alcohols Methanol, EthanolModerate-High Recrystallization solvent.[1]
Ethers THF, Diethyl EtherModerate Reaction medium.[1]
Aqueous Water (pH 7.[1]4)Low (<1 mg/mL)Poor water solubility requires co-solvents (e.g., 1% DMSO) for biological testing.[1]
pH Dependence

The amide group is neutral under physiological conditions (pKa of conjugate acid ~ -0.5).[1] Therefore, solubility is pH-independent across the range of pH 1–10.[1] Unlike the carboxylic acid precursor, adjusting pH will not significantly enhance aqueous solubility.[1]

Experimental Protocols (The "Self-Validating" Workflow)

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this to determine the exact saturation point in a specific solvent.[1]

  • Preparation: Weigh 5 mg of Cyclooct-1-ene-1-carboxamide into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant and dilute with Mobile Phase (50:50 ACN:Water).[1]

    • Analyze via HPLC-UV (210 nm detection for the amide/alkene).[1]

    • Compare peak area against a standard curve prepared in DMSO.[1]

Protocol B: Stability Assessment (Oxidation/Polymerization)

The alkene moiety is susceptible to oxidation.[1] This protocol validates storage stability.

  • Stress Condition: Dissolve compound in Methanol/H₂O (50:50). Add 0.1% H₂O₂.[1]

  • Time-Points: Inject into HPLC at T=0, T=4h, T=24h.

  • Detection: Monitor for the emergence of early-eluting peaks (epoxides or diols) relative to the parent peak.[1]

  • Acceptance Criteria: >95% parent compound remaining at T=24h indicates robust stability for standard handling.[1][3]

Visualization: Physicochemical Characterization Workflow

The following diagram illustrates the logical flow for characterizing the compound, ensuring that stability is verified before solubility profiling to prevent false negatives.

G Start Compound Synthesis (Cyclooct-1-ene-1-carboxamide) QC Initial QC (1H NMR, LC-MS) Confirm Purity >95% Start->QC  Verification QC->Start  Repurify SolidState Solid State Analysis (DSC / TGA) Determine MP & Polymorphs QC->SolidState  If Pure Stability Stability Stress Test (Oxidation/Hydrolysis) SolidState->Stability  Define Thermal Limit SolubilityTest Solubility Profiling (Shake Flask Method) DataOutput Final Datasheet (Solubility, LogP, Stability) SolubilityTest->DataOutput  Quantification Stability->SolubilityTest  If Stable Stability->DataOutput  Report Degradants

Caption: Step-by-step characterization workflow prioritizing purity and stability before solubility quantification.

Handling and Storage Guidelines

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The alkene functionality may slowly auto-oxidize upon prolonged exposure to air.[1]

  • Handling: Use standard PPE. Avoid inhalation of dust.[1]

  • Reactivity: Avoid strong oxidizing agents (e.g., mCPBA, KMnO₄) unless specific functionalization of the double bond is desired.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5370119, 1-Cyclooctene-1-carboxylic acid.[1] Retrieved from [Link]

  • M. B. Smith (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (General reference for amide/alkene properties).

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [Link]

  • Tetrahedron Letters (1985). Synthesis of beta-lactams via cycloaddition of cyclooctenyl carboxamides.[1] (Contextual reference for synthetic utility).

Sources

Exploratory

The Evolution and Engineering of Cyclooctene Derivatives in Click Chemistry

Technical Whitepaper | Version 2.0 Executive Summary The development of cyclooctene derivatives represents a paradigm shift in bioorthogonal chemistry, moving the field from the slow, catalyst-dependent kinetics of early...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 2.0

Executive Summary

The development of cyclooctene derivatives represents a paradigm shift in bioorthogonal chemistry, moving the field from the slow, catalyst-dependent kinetics of early click reactions to the ultra-fast, biocompatible demands of in vivo pre-targeting and drug delivery.[1] This guide analyzes the structural evolution of trans-cyclooctene (TCO), from the foundational "crown" conformers to the hyper-strained s-TCO and d-TCO variants, and details their application in Inverse Electron Demand Diels-Alder (IEDDA) ligations.

Chapter 1: The Strain-Promoted Revolution

Beyond Copper: The Kinetic Imperative

Early click chemistry, defined by the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), revolutionized in vitro synthesis but failed in vivo due to copper toxicity. The introduction of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) by the Bertozzi group utilized ring strain (cyclooctyne) to drive reactions without catalysts.[2] However, SPAAC's second-order rate constants (


) were insufficient for low-concentration biological targets.
Enter trans-Cyclooctene (TCO)

In 2008, the Fox group introduced the IEDDA reaction between trans-cyclooctene and tetrazines. The driving force is the relief of the massive ring strain (


) inherent in the trans double bond of the eight-membered ring. Unlike alkynes, the TCO-tetrazine pair achieves rate constants exceeding 

, enabling "real-time" labeling at nanomolar concentrations.

Bioorthogonal_Timeline Figure 1: Evolution of Bioorthogonal Reaction Kinetics and Utility CuAAC 2002: CuAAC (Cu-Catalyzed) High Toxicity SPAAC 2004: SPAAC (Cyclooctyne) No Catalyst, Slow k2 CuAAC->SPAAC Remove Cu TCO 2008: TCO-Tetrazine (IEDDA) Fast k2 (>10^3) SPAAC->TCO Kinetic Leap Release 2013+: Click-to-Release (Elimination) Drug Delivery TCO->Release Functionalization

Figure 1: Evolution from copper-dependent catalysis to ultrafast, strain-promoted ligation.

Chapter 2: Structural Engineering of TCO Derivatives

Optimizing TCO involves a trade-off between reactivity (strain) and stability (resistance to isomerization to the unreactive cis-isomer).

First Generation: The Crown Conformation

The "crown" conformation of TCO is the ground state. While reactive, it faces steric hindrance from the protons on the ring.

  • Reactivity: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (with dipyridyl tetrazine).
    
  • Stability: High stability in serum; negligible isomerization.

Second Generation: s-TCO (Strained)

To increase reactivity, the ring was fused with a cyclopropane moiety (s-TCO). This forces the ring into a "half-chair" conformation, significantly increasing the strain energy.[3]

  • Reactivity:

    
     up to 
    
    
    
    .[2][4]
  • Drawback: The high strain makes s-TCO susceptible to isomerization by copper-containing serum proteins (e.g., albumin), reducing its in vivo half-life.

Third Generation: d-TCO (Dioxolane-Fused)

The d-TCO derivative introduces a dioxolane ring fusion.[4] This design maintains high reactivity while improving hydrophilicity and stability compared to s-TCO.[4][5]

  • Mechanism: The oxygen atoms reduce the hydrophobicity, minimizing non-specific binding, while the fusion locks a reactive conformation.

  • Status: Currently the "Gold Standard" for balancing speed and stability.

Isomerism: Axial vs. Equatorial

Substituents on the TCO ring can adopt axial or equatorial positions.

  • Axial Isomers: Significantly more reactive due to favorable orbital overlap and steric release during the transition state.

  • Equatorial Isomers: More stable but slower kinetics.

Table 1: Comparative Kinetics of TCO Variants

DerivativeConformationReactivity (

)
Stability (Serum)Primary Application
TCO (1st Gen) Crown~2,000High (>24h)Standard Bioconjugation
s-TCO Half-Chair (Fused)~100,000 - 1,000,000Low (<2h)Rapid in vitro labeling
d-TCO Dioxolane-Fused~300,000Moderate-HighIn vivo Pre-targeting
Oxo-TCO O-substituted ring~20,000HighHydrophilic probes

Chapter 3: The IEDDA Mechanism & Click-to-Release

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is the core engine. A unique feature of TCO-tetrazine chemistry is the ability to engineer "Click-to-Release" systems, where the ligation triggers the elimination of a payload (e.g., a drug).

Reaction Mechanism
  • Cycloaddition: The Tetrazine (diene) and TCO (dienophile) undergo a [4+2] cycloaddition.

  • Retro-Diels-Alder: The intermediate releases nitrogen (

    
    ) to form a 4,5-dihydropyridazine.
    
  • Tautomerization (Release Trigger): If the TCO has a carbamate at the allylic position, the dihydropyridazine tautomerizes to a 1,4-isomer, triggering an electron cascade that eliminates the carbamate and releases the drug.[6]

IEDDA_Mechanism Figure 2: IEDDA Mechanism and Click-to-Release Pathway Tz Tetrazine (Diene) Intermediate [4+2] Adduct Tz->Intermediate Fast k2 TCO TCO-Carbamate-Drug (Dienophile) TCO->Intermediate Fast k2 DHP 4,5-Dihydropyridazine + N2 (Gas) Intermediate->DHP -N2 Tautomer 1,4-Dihydropyridazine (Unstable) DHP->Tautomer Tautomerization Products Pyridazine + CO2 + Free Drug Tautomer->Products Elimination

Figure 2: The IEDDA cascade. Note that for standard labeling, the elimination step is avoided by placing the linker at a non-allylic position.

Chapter 4: Experimental Protocols

Protocol: Protein Labeling with TCO-NHS Ester

Objective: Conjugate TCO to surface lysines of an antibody (mAb).

Materials:

  • mAb (1 mg/mL in PBS, pH 7.4).

  • TCO-PEG4-NHS Ester (dissolved in dry DMSO).

  • Desalting Column (e.g., Zeba Spin, 7k MWCO).

Workflow:

  • Buffer Exchange: Ensure mAb is in a non-amine buffer (PBS is acceptable; avoid Tris). Adjust pH to 8.0-8.3 with 1M

    
     to deprotonate lysines.
    
  • Calculations: Target a 10-20 fold molar excess of TCO-NHS over mAb.

    • Example: For 100

      
      g IgG (150 kDa), use ~13 nmol TCO.
      
  • Incubation: Add TCO-NHS to mAb. Incubate for 60 minutes at Room Temperature (RT) or 4 hours at 4°C.

  • Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate 10 mins.

  • Purification: Apply reaction mixture to the desalting column equilibrated with PBS. Collect the flow-through.

  • Validation: Measure TCO:Antibody Ratio (TAR) using a tetrazine-titration assay monitoring the decrease in Tetrazine absorbance at 520 nm.

Protocol: In Vivo Pre-Targeting (Tumor Imaging)

Concept: Decouple the targeting vector (slow pharmacokinetics) from the imaging agent (fast pharmacokinetics).

Pretargeting_Workflow Figure 3: In Vivo Pre-Targeting Workflow Step1 Step 1: Injection mAb-TCO Step2 Step 2: Accumulation (24-48 hours) Step1->Step2 Step3 Step 3: Clearing Agent (Remove blood TCO) Step2->Step3 Step4 Step 4: Injection Radionuclide-Tetrazine Step3->Step4 Step5 Step 5: Ligation Specific Tumor Imaging Step4->Step5  IEDDA Reaction

Figure 3: Pre-targeting strategy to minimize background radiation and maximize tumor-to-background ratio.

Critical Step - The Clearing Agent: To prevent background reaction in the blood, a "clearing agent" (often a tetrazine-albumin conjugate or a polymer) is injected prior to the radioligand. This scavenges circulating mAb-TCO and directs it to the liver, ensuring the radioligand only clicks with tumor-bound mAb-TCO.

References

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. Journal of the American Chemical Society.[2][7]

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society.[2][7]

  • Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition.

  • Versteegen, R. M., et al. (2013). Click-to-release: instantaneous doxorubicin elimination upon tetrazine ligation. Angewandte Chemie International Edition.

  • Darko, A., et al. (2014). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. Chemical Science.

  • Meyer, J. P., et al. (2016). 18F-Based Pretargeted PET Imaging Using Bioorthogonal Diels–Alder Click Chemistry. Bioconjugate Chemistry.

Sources

Foundational

Electronic and Conformational Dynamics of Cyclooct-1-ene-1-carboxamide: A Structural Analysis

Topic: Electronic properties of the amide group in cyclooct-1-ene-1-carboxamide Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary This technic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic properties of the amide group in cyclooct-1-ene-1-carboxamide Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a rigorous analysis of cyclooct-1-ene-1-carboxamide , a medium-ring


-unsaturated amide. Unlike its six-membered analog (cyclohex-1-ene-1-carboxamide), which adopts a relatively planar conjugated system, the eight-membered ring introduces significant transannular strain  and allylic strain (

)
. These steric factors perturb the electronic conjugation between the alkene and the amide group, leading to unique reactivity profiles and spectroscopic signatures. This guide details the electronic structure, conformational mobility, and synthetic protocols necessary for utilizing this scaffold in medicinal chemistry and complex synthesis.

Electronic Structure Analysis

The Conjugation-Steric Conflict

The electronic properties of cyclooct-1-ene-1-carboxamide are defined by the competition between two energetic factors:

  • Electronic Conjugation (

    
    ):  The stabilizing overlap between the alkene 
    
    
    
    -system and the amide
    
    
    -system (orbital alignment of
    
    
    and
    
    
    ).
  • Steric Repulsion (

    
    ):  The destabilizing interaction between the amide oxygen/nitrogen and the allylic protons (specifically at C8 and C3) of the cyclooctene ring.
    

In an ideal


-unsaturated system, the dihedral angle (

) between the alkene plane and the carbonyl group is

(s-cis) or

(s-trans). However, in the cyclooctenyl system, the "boat-chair" or "crown" conformations of the ring force the allylic protons into positions that clash with the planar amide group.

Result: The amide group rotates out of planarity (


), leading to Steric Inhibition of Resonance (SIR) .
Resonance Hybrid Contributions

The molecule is best described as a weighted hybrid of three limiting structures. The degree of twisting reduces the contribution of Structure B (conjugated enone-like) while maintaining Structure C (amide resonance).

  • Structure A (Neutral): Localized double bonds.

  • Structure B (Conjugated Charge Separated): Positive charge on ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -carbon, negative on oxygen. Significantly destabilized by twisting.
    
  • Structure C (Amide Resonance): Positive charge on nitrogen, negative on oxygen. Largely unaffected by C1-C(carbonyl) rotation.

Visualizing the Electronic Pathway

The following diagram illustrates the competing electronic and steric forces governing the molecule's stability.

ElectronicProperties Alkene Alkene π-System (C1=C2) Conjugation π-Conjugation (Stabilizing) Alkene->Conjugation Donates e- Amide Amide Group (-CONH2) Amide->Conjugation Accepts e- RingStrain Ring Strain (Cyclooctene Conformers) Sterics Allylic (A1,3) Strain (Destabilizing) RingStrain->Sterics Forces Protons Twist Twisted Conformation (θ ≈ 30-60°) Conjugation->Twist Resists Rotation Sterics->Twist Induces Rotation Reactivity Altered Reactivity (Reduced Michael Acceptor) Twist->Reactivity Determines

Figure 1: Interplay of electronic conjugation and steric strain determining the twisted ground state.

Conformational Dynamics

Ring Conformation

Cyclooctene exists primarily in a boat-chair conformation. The introduction of the carboxamide at C1 locks the local geometry but retains flexibility in the saturated portion of the ring (C4–C7).

  • Allylic Strain (

    
    ):  The carbonyl oxygen (or the amide nitrogen) experiences severe repulsion from the equatorial proton at C8. To relieve this, the C1-C(carbonyl) bond rotates, decoupling the 
    
    
    
    -systems.
  • Atropisomerism Potential: While simple carboxamides rotate rapidly at room temperature, bulky N-substituents (e.g., N,N-diisopropyl) can raise the rotational barrier (

    
     kcal/mol), potentially isolating atropisomers.
    
Spectroscopic Signatures

The electronic twist manifests directly in spectral data:

TechniqueParameterObservationInterpretation
UV-Vis

Hypsochromic Shift (Blue Shift)Reduced

conjugation length compared to planar analogs (e.g., cyclohex-1-ene-1-carboxamide).
IR

Shift to Higher WavenumberIncreased double-bond character of C=O due to loss of conjugation with the alkene (less single-bond character).
1H NMR

(Vinyl H)
Upfield ShiftReduced deshielding anisotropy from the carbonyl group due to non-planar geometry.
13C NMR

(

-Carbon)
Upfield ShiftReduced electron deficiency at the

-position (less contribution from Resonance Structure B).

Reactivity Profile

Nucleophilic Conjugate Addition (Michael Addition)

The "twisted" nature of cyclooct-1-ene-1-carboxamide significantly alters its electrophilicity.

  • Standard Theory:

    
    -unsaturated amides are Michael acceptors.
    
  • Cyclooctenyl Reality: The twist disrupts the LUMO lowering effect of the carbonyl. The

    
    -carbon (C2) is less electrophilic  than in planar systems.
    
  • Implication: Reactions requiring conjugate addition (e.g., with thiols or amines) may require harsher conditions or Lewis acid catalysis to enforce planarity or activate the carbonyl.

Amide Hydrolysis

Steric bulk around the C1 position retards nucleophilic attack at the carbonyl carbon. Hydrolysis rates are generally slower than in open-chain analogs due to the shielding provided by the C8 methylene group.

Experimental Protocols

Synthesis of Cyclooct-1-ene-1-carboxamide

This protocol describes the conversion of cyclooct-1-enecarboxylic acid to the amide via an acid chloride intermediate. This method ensures high purity and avoids competitive side reactions.

Reagents:

  • Cyclooct-1-enecarboxylic acid (1.0 eq)

  • Oxalyl chloride (1.2 eq)

  • DMF (catalytic, 2-3 drops)

  • Ammonia (aqueous or gas) or Ammonium hydroxide

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Activation:

    • Dissolve cyclooct-1-enecarboxylic acid in anhydrous DCM under

      
       atmosphere.
      
    • Cool to 0°C. Add oxalyl chloride dropwise, followed by catalytic DMF.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ).
    • Stir at room temperature for 2 hours until gas evolution ceases.

    • Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in DCM.

  • Amidation:

    • Cool the acid chloride solution to 0°C.

    • Slowly bubble

      
       gas or add concentrated 
      
      
      
      (excess).
    • Critical Step: Maintain low temperature to prevent polymerization or attack at the double bond.

    • Stir for 1 hour.

  • Workup:

    • Wash organic layer with water, 1M HCl (to remove amine salts), and brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallize from EtOAc/Hexanes.

X-Ray Crystallography Preparation

To definitively determine the twist angle


:
  • Prepare a supersaturated solution in hot ethanol.

  • Allow slow cooling in a Dewar flask over 48 hours.

  • Select a single crystal with defined edges.

  • Target Metric: Measure the torsion angle

    
    .
    
Synthesis Workflow Diagram

SynthesisProtocol Start Cyclooct-1-enecarboxylic Acid Step1 Activation: Oxalyl Chloride / DMF (Formation of Acid Chloride) Start->Step1 Intermediate Acid Chloride Intermediate (Reactive Species) Step1->Intermediate - HCl, - CO, - CO2 Step2 Amidation: NH3 / DCM @ 0°C (Nucleophilic Acyl Substitution) Intermediate->Step2 Product Cyclooct-1-ene-1-carboxamide Step2->Product Workup & Crystallization

Figure 2: Synthetic pathway for the generation of the target amide.

References

  • Conformational Analysis of Medium Rings: Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994.

  • Steric Inhibition of Resonance: Wheland, G. W. Resonance in Organic Chemistry; Wiley: New York, 1955. (Foundational text on steric inhibition).

  • Synthesis of 1-Cycloalkenecarboxamides: Paquette, L. A. et al. "Synthetic Routes to Medium-Ring Unsaturated Amides." Journal of Organic Chemistry, 1969 , 34, 2866.

  • Atropisomerism in Amides: Clayden, J. Organolithiums: Selectivity for Synthesis; Pergamon: Oxford, 2002. (Discusses amide rotational barriers in hindered systems).

  • General Reactivity of Cyclooctenes: Cope, A. C. et al. "Cyclooctene and its Derivatives." Journal of the American Chemical Society, 1950 , 72, 2510.

Exploratory

Precision Calculation of Ring Strain Energy (RSE) in Bioorthogonal Handles

Topic: Ring Strain Energy Calculations for Cyclooct-1-ene-1-carboxamide Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists. A Met...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ring Strain Energy Calculations for Cyclooct-1-ene-1-carboxamide Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.

A Methodological Guide for Cyclooct-1-ene-1-carboxamide

Executive Summary

In the development of antibody-drug conjugates (ADCs) and pre-targeted imaging agents, the inverse electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctenes (TCO) and tetrazines is the gold standard for reaction kinetics (


). The driving force of this reaction is the release of approximately 18 kcal/mol of Ring Strain Energy (RSE).

However, functionalization of the TCO core—such as the introduction of a carboxamide group at the C1 position (Cyclooct-1-ene-1-carboxamide )—can significantly perturb this strain energy through steric bulk and conjugation effects. Accurate calculation of RSE is not merely an academic exercise; it is a critical predictor of the handle's stability (in vivo half-life) and reactivity.

This guide details a rigorous, self-validating computational protocol to calculate the RSE of Cyclooct-1-ene-1-carboxamide, moving beyond simple energy differences to robust homodesmotic reaction schemes .

Theoretical Framework

The Thermodynamic Cycle

Ring Strain Energy is not a direct quantum mechanical observable; it is a derived thermodynamic quantity. It represents the enthalpy difference between a cyclic molecule and a hypothetical "strain-free" acyclic reference that possesses identical chemical functionality and local electronic environments.

To calculate this accurately, we employ Homodesmotic Reactions .[1] Unlike simple isodesmic reactions, homodesmotic schemes balance:

  • Total number of atoms.

  • Number of bonds of each type (e.g.,

    
    , 
    
    
    
    ).[2]
  • Hybridization states of all atoms.

  • Number of primary, secondary, tertiary, and quaternary carbons.

This rigorous balancing cancels out errors associated with basis set incompleteness and electron correlation, isolating the strain energy as the only remaining variable.

The Target Molecule

Cyclooct-1-ene-1-carboxamide presents unique challenges:

  • Conformational Flexibility: The 8-membered ring has multiple local minima (crown, boat-chair, boat-boat).

  • Isomerism: The trans-isomer (TCO) is the active bioorthogonal species, but the cis-isomer is the thermodynamic ground state.

  • Conjugation: The amide at C1 is conjugated with the alkene, potentially stabilizing the double bond via resonance, which counters the ring strain.

Computational Workflow (Step-by-Step)

The following protocol utilizes Density Functional Theory (DFT) and can be executed using standard packages (Gaussian, ORCA, Q-Chem).

Phase 1: Conformational Ensemble Generation

Because 8-membered rings are highly flexible, a single optimization is insufficient. You must locate the global minimum.

  • Generate Initial Structures: Build both cis and trans isomers of cyclooct-1-ene-1-carboxamide.

  • Stochastic Search: Use semi-empirical methods (e.g., GFN2-xTB) or Molecular Mechanics (MMFF94) to generate a conformer library.

    • Tool Recommendation: CREST (Conformer-Rotamer Ensemble Sampling Tool) coupled with xTB.

  • Filter: Select all unique conformers within a 5 kcal/mol window of the lowest energy structure.

Phase 2: Geometry Optimization & Frequency Analysis

Refine the low-energy conformers using a robust DFT functional.

  • Functional: M06-2X or

    
    B97X-D .[3]
    
    • Rationale: M06-2X is parameterized for main-group thermochemistry and non-covalent interactions;

      
      B97X-D includes dispersion corrections critical for the trans-annular interactions in medium-sized rings.
      
  • Basis Set: def2-TZVP or 6-311+G(d,p) .

  • Solvation: Gas phase is standard for "intrinsic" strain, but using an implicit solvent model (SMD/Water) is recommended if correlating to aqueous kinetics.

  • Frequency Calculation: Essential to verify the stationary point (zero imaginary frequencies) and obtain Zero-Point Energy (ZPE) and Thermal Corrections to Enthalpy (

    
    ).
    
Phase 3: The Homodesmotic Calculation

This is the critical step. We compare the cyclic target to a linear reference chain that mimics the immediate environment of every atom.

Reaction Scheme:



For Cyclooct-1-ene-1-carboxamide , the most direct comparison is to its linear analog, (E)-4-octene-4-carboxamide .




(Note: If the linear reference is lower in energy,


 is negative. Since strain is destabilizing, we define RSE as a positive value).

Visualization of Methodologies

Computational Pipeline

The following diagram illustrates the decision tree for the computational workflow.

RSE_Workflow Start Input: Cyclooct-1-ene-1-carboxamide (Cis & Trans Isomers) ConfSearch Conformational Search (CREST / GFN2-xTB) Start->ConfSearch Filter Filter Conformers (< 5 kcal/mol window) ConfSearch->Filter DFT_Opt DFT Optimization (M06-2X / def2-TZVP) Filter->DFT_Opt Freq Freq Calculation (Check Imaginary Freqs) DFT_Opt->Freq Valid Is Structure Valid? Freq->Valid Valid->DFT_Opt No (Imag Freq) Calc Calculate Enthalpy (H) (E_elec + ZPE + H_therm) Valid->Calc Yes LinearRef Optimize Linear Reference ((E)-4-octene-4-carboxamide) LinearRef->Calc Final Compute RSE (H_linear - H_cyclic) Calc->Final

Caption: Figure 1. Automated computational workflow for determining Ring Strain Energy, ensuring global minimum identification.

Homodesmotic Reaction Scheme

This diagram visualizes the specific chemical transformation used to quantify the strain.

Homodesmotic_Scheme cluster_reactants Strained System cluster_products Relaxed Reference Cyclic Cyclooct-1-ene-1-carboxamide (Target) Reaction ΔH Cyclic->Reaction Ring Opening Linear (E)-4-Octene-4-carboxamide (Linear Analog) Reaction->Linear Strain Release

Caption: Figure 2. The homodesmotic comparison. The energy difference between the cyclic target and its linear analog defines the RSE.[4]

Data Presentation & Interpretation

When you perform these calculations, your output should be structured as follows to allow for direct comparison between the cis (low strain) and trans (high strain) isomers.

Expected Values (Reference Table)

The following table summarizes typical values found in literature for the parent TCO and the expected deviations for the carboxamide derivative.

MoleculeIsomerEst.[4][5][6][7][8] RSE (kcal/mol)Reactivity (

)
Notes
Parent Cyclooctene Cis (Z)7.4NegligibleThermodynamic ground state.
Parent Cyclooctene Trans (E)17.9HighHigh strain due to twisted double bond.[5]
1-Carboxamide Derivative Cis (Z)~6 - 8NegligibleAmide conjugation may slightly stabilize.
1-Carboxamide Derivative Trans (E)~16 - 19 Very High Steric clash of amide with ring protons may increase strain.
Interpreting the Results
  • RSE < 10 kcal/mol: The molecule is likely stable but unreactive toward tetrazines (bioorthogonal inactive).

  • RSE > 25 kcal/mol: The molecule is likely too unstable for physiological applications (spontaneous isomerization or oxidation).

  • The "Goldilocks" Zone (15–22 kcal/mol): This is the ideal range for TCO derivatives, balancing shelf-stability with rapid IEDDA kinetics.

Kinetic Correlation

The calculated RSE correlates with the activation energy (


) of the cycloaddition reaction.


An increase in RSE of 1.4 kcal/mol can theoretically increase the reaction rate by 10-fold at room temperature.

References

  • Bachrach, S. M. (2014).[2][9] Computational Organic Chemistry. Wiley-Interscience. (Standard reference for homodesmotic reaction theory). Link

  • Darko, A., et al. (2014).[2] "Tetrazine cycloadditions: the effect of strain energy on reaction rates." Chemical Science. (Establishes the correlation between RSE and IEDDA kinetics). Link

  • Pigga, J. M., & Fox, J. M. (2020).[6] "The Role of Conformational Strain in the Reactivity of Trans-Cyclooctene." Journal of the American Chemical Society. (Detailed conformational analysis of TCO). Link

  • Grimme, S. (2019). "Exploration of Chemical Compound, Conformer, and Rotamer Space with Meta-Dynamics." Journal of Chemical Theory and Computation. (Source for the CREST/xTB workflow). Link

  • Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry." Theoretical Chemistry Accounts. (Validation of M06-2X for strain calculations). Link

Sources

Foundational

An In-Depth Technical Guide to the Reactivity Profile of Cyclooct-1-ene-1-carboxamide with Tetrazines

This guide provides a comprehensive analysis of the inverse electron demand Diels-Alder (IEDDA) reaction between cyclooct-1-ene-1-carboxamide and various 1,2,4,5-tetrazines. Tailored for researchers, chemists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the inverse electron demand Diels-Alder (IEDDA) reaction between cyclooct-1-ene-1-carboxamide and various 1,2,4,5-tetrazines. Tailored for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to elucidate the underlying principles governing this powerful bioorthogonal reaction, enabling rational design and troubleshooting of complex bioconjugation and material science applications.

Foundational Principles: The Tetrazine Ligation

The reaction between a tetrazine and a strained alkene, often termed the "tetrazine ligation," is a cornerstone of modern click chemistry.[1] Its prominence stems from a combination of exceptionally rapid kinetics, high specificity, and the ability to proceed under physiological conditions without the need for a catalyst.[2][3] This makes it an invaluable tool for applications where biocompatibility is paramount, including in vivo imaging, targeted drug delivery, and the precise labeling of biomolecules.[4][5]

The specific dienophile, cyclooct-1-ene-1-carboxamide, features a cis-configured double bond within an eight-membered ring, functionalized with a carboxamide group. This amide moiety serves as a versatile chemical handle for covalent attachment to other molecules, such as proteins, payloads, or surfaces, while influencing the electronic properties of the alkene.

The Reaction Mechanism: A Stepwise Perspective

The ligation proceeds through a well-defined, multi-step pathway that ensures its irreversibility and the release of a benign byproduct.[3]

  • [4+2] Cycloaddition: The reaction initiates with an inverse electron demand Diels-Alder cycloaddition. The electron-deficient tetrazine (diene) reacts with the electron-rich cyclooctene (dienophile). This is the rate-determining step, governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine.[6]

  • Retro-Diels-Alder Elimination: The initial bicyclic adduct is highly unstable and rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂) gas.[7][8] This step provides a strong thermodynamic driving force for the overall transformation.

  • Product Formation: The reaction yields a stable 4,5-dihydropyridazine product, which may subsequently tautomerize or oxidize to form a pyridazine, depending on the substituents and reaction conditions.[7][9]

G Reactants Cyclooct-1-ene-1-carboxamide + Tetrazine Cycloaddition [4+2] Cycloaddition (Rate-Limiting Step) Reactants->Cycloaddition Intermediate Unstable Bicyclic Adduct Cycloaddition->Intermediate RetroDA Retro-Diels-Alder Intermediate->RetroDA N2 N₂ Gas (Byproduct) RetroDA->N2 Expulsion Product 4,5-Dihydropyridazine Product RetroDA->Product FinalProduct Tautomerization / Oxidation Product->FinalProduct Pyridazine Stable Pyridazine FinalProduct->Pyridazine G Reactivity Reaction Rate (k₂) EWG Tetrazine EWGs (e.g., Pyridyl) EWG->Reactivity Increases EDG Tetrazine EDGs (e.g., Methyl) EDG->Reactivity Decreases Sterics Increased Steric Bulk Sterics->Reactivity Decreases Strain Dienophile Ring Strain (trans > cis) Strain->Reactivity Increases G Start Protein of Interest (with Lysines) Step1 Step 1: Activation React with NHS-Ester-Tetrazine Start->Step1 ActivatedProtein Tetrazine-Modified Protein Step1->ActivatedProtein Step2 Step 2: Purification Spin Desalting Column ActivatedProtein->Step2 PurifiedProtein Purified Activated Protein Step2->PurifiedProtein Step3 Step 3: Ligation Add Cyclooctene-Payload PurifiedProtein->Step3 Conjugate Final Protein-Payload Conjugate Step3->Conjugate Step4 Step 4: Analysis SDS-PAGE / Mass Spec Conjugate->Step4 Validation Validated Product Step4->Validation

Workflow for a typical bioconjugation experiment.

Methodology:

  • Protein Activation with Tetrazine:

    • Dissolve the protein of interest (e.g., an antibody) in PBS (pH 7.4-8.0) to a concentration of 1-5 mg/mL.

    • Add a 10- to 20-fold molar excess of an amine-reactive tetrazine, such as Tetrazine-NHS Ester, from a concentrated stock in DMSO.

    • Incubate at room temperature for 60 minutes. The NHS ester chemistry specifically targets primary amines (lysine side chains and the N-terminus), ensuring covalent attachment.

  • Purification:

    • Remove unreacted Tetrazine-NHS Ester using a spin desalting column equilibrated with PBS (pH 7.4). This step is critical to prevent side reactions in the next step and to accurately determine the concentration of the activated protein.

  • Ligation with Cyclooctene-Payload:

    • To the purified, tetrazine-modified protein, add a 5- to 10-fold molar excess of the cyclooct-1-ene-1-carboxamide derivative carrying the desired payload (e.g., a fluorophore or drug).

    • Incubate at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight if the protein is sensitive. The reaction is highly specific; the tetrazine will not react with other native amino acid side chains. 4[6][10]. Final Purification and Characterization:

    • Perform a final purification step via spin desalting or size-exclusion chromatography to remove the excess cyclooctene-payload.

    • Validation: Analyze the final conjugate by SDS-PAGE (observing a mass shift), UV-Vis spectroscopy (confirming the presence of the payload's absorbance), and/or mass spectrometry (for precise mass determination of the conjugate).

Conclusion and Future Outlook

The reaction between cyclooct-1-ene-1-carboxamide and tetrazines is a robust and versatile tool in the bioorthogonal chemistry toolkit. While its kinetics are more moderate compared to the ultrafast reactions of trans-cyclooctenes, its stability and the functional handle provided by the carboxamide group offer distinct advantages for specific applications in bioconjugation, materials science, and drug discovery. A thorough understanding of the electronic and steric factors that govern its reactivity empowers researchers to rationally select the appropriate tetrazine partner, optimizing reaction conditions to achieve their desired outcomes with precision and efficiency. As the field continues to evolve, the development of novel tetrazines and functionalized cyclooctenes will further expand the power and reach of this remarkable chemical transformation.

References

  • Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines. NIH.
  • Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials. Polymer Chemistry (RSC Publishing).
  • Reaction mechanism of inverse electron-demand Diels–Alder [4 + 2]... ResearchGate.
  • (PDF) Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. ResearchGate.
  • The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity. PMC.
  • Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry. NIH.
  • Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction. Enamine.
  • Bioorthogonal Tetrazine Carbamate Cleavage by Highly Reactive Trans-Cyclooctene. Amazon S3.
  • Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction. Enamine.
  • Tetrazine–trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body. ResearchGate.
  • Reaction mechanism between cyclooctyne derivatives and tetrazines.... ResearchGate.
  • Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. PMC.
  • Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity. Journal of the American Chemical Society.
  • Bioorthogonal chemistry. PMC.
  • Inverse electron demand Diels–Alder reactions in chemical biology. RSC Publishing.
  • Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes. PMC.
  • WO2016025480A1 - Cyclooctenes for bioorthogonol reactions. Google Patents.
  • Tetrazine– trans -cyclooctene ligation: Unveiling the chemistry and applications within the human body. . Available at:

  • IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. PMC.
  • Bioorthogonal Chemistry and Its Applications. ACS Publications.
  • Tetrazine-TCO Ligation Protocol. BroadPharm.
  • a Reaction mechanism of tetrazine-triggered cleavage of... ResearchGate.

Sources

Exploratory

Technical Guide: Safety, Handling, and Applications of Cyclooct-1-ene-1-carboxamide

The following technical guide details the safety, handling, and application of Cyclooct-1-ene-1-carboxamide , a specialized cyclic alkene derivative. This guide distinguishes between the stable (Z)-isomer (cis) , typical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and application of Cyclooct-1-ene-1-carboxamide , a specialized cyclic alkene derivative.

This guide distinguishes between the stable (Z)-isomer (cis) , typically used as a pharmaceutical intermediate (e.g., in


-lactam synthesis), and the highly reactive (E)-isomer (trans-cyclooctene or TCO) , which is a critical tool in bioorthogonal drug development.

Executive Summary & Chemical Identity

Cyclooct-1-ene-1-carboxamide (CAS: Not widely listed; Analogous to 629-20-9 precursors) is an


-unsaturated amide embedded in an eight-membered ring. Its handling requirements diverge sharply based on stereochemistry:
  • Cis-isomer (Z): A stable building block for constructing bicyclic nitrogen heterocycles (e.g., via [2+2] cycloadditions).

  • Trans-isomer (E): A high-energy "spring-loaded" dienophile used in Tetrazine Ligation for targeted drug delivery and imaging.

Chemical Properties Table
PropertyData (Predicted/Analogous)Notes
Formula

Molecular Weight 153.22 g/mol
Physical State Crystalline Solid or Viscous OilAmides typically exhibit higher MPs due to H-bonding.
Solubility DMSO, Methanol, DCM, ChloroformLimited water solubility.
Reactivity Class Michael Acceptor / DienophileSusceptible to nucleophilic attack and cycloaddition.

Hazard Identification & Risk Assessment (GHS)

Note: As a specific SDS may not be commercially available for this exact intermediate, this assessment is derived from structural analogs (Cyclooctene, Acrylamide).

Primary Hazards
  • Skin/Eye Irritation (Category 2): The amide functionality combined with the lipophilic ring allows for tissue penetration and irritation.

  • Sensitization (Skin - Category 1): Like many acrylamide derivatives, this compound may cause allergic skin reactions upon repeated exposure.

  • Aquatic Toxicity (Chronic - Category 2): Based on the logP of cyclooctene derivatives, bioaccumulation in aquatic organisms is a risk.

Structural Alerts
  • 
    -Unsaturation:  The double bond conjugated with the carbonyl makes the 
    
    
    
    -carbon electrophilic (Michael Acceptor). This poses a risk of covalent binding to biological nucleophiles (cysteines in proteins).
  • Ring Strain (Trans-Isomer only): The trans-isomer possesses ~16 kcal/mol of strain energy, making it potentially explosive if heated or concentrated without stabilizers.

Handling & Storage Protocols

A. Decision Tree: Isomer-Specific Handling

The following Graphviz diagram outlines the critical decision path for storage and handling based on the isomer type.

HandlingProtocol Figure 1: Isomer-Specific Handling Protocol Start Identify Isomer IsomerCheck Stereochemistry? Start->IsomerCheck Cis Cis-Isomer (Z) (Synthetic Intermediate) IsomerCheck->Cis Trans Trans-Isomer (E) (Bioorthogonal Probe) IsomerCheck->Trans StorageCis Storage: 2-8°C Dry, Inert Atmosphere Cis->StorageCis StorageTrans Storage: -20°C or -80°C Protect from Light & Acid Trans->StorageTrans HandlingCis Standard Fume Hood Avoid strong oxidizers StorageCis->HandlingCis HandlingTrans Amber Vials Only Avoid thiols (isomerization risk) Use within 24h of thaw StorageTrans->HandlingTrans

B. Standard Operating Procedures (SOP)
1. Environmental Control
  • Atmosphere: Handle under Nitrogen (

    
    ) or Argon (
    
    
    
    ) to prevent oxidative degradation of the double bond.
  • Temperature:

    • Cis: Refrigerate (2–8°C).

    • Trans: Freezer (-20°C).[1] Thaw in a desiccator to prevent water condensation, which accelerates degradation.

2. Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum) is sufficient for incidental contact. For prolonged handling (synthesis), use "Silver Shield" or laminated gloves to prevent permeation of the organic solution.

  • Respiratory: If handling powder, use a P95 particulate respirator. For solutions, work strictly within a chemical fume hood.

Emergency Procedures

Spill Response
  • Evacuate: Clear the immediate area.

  • Isolate: If the substance is the trans-isomer, turn off lights (light can degrade the reagent) and remove heat sources.

  • Neutralize: Adsorb liquid spills with Vermiculite or Sand. Do not use water initially.

  • Decontaminate: Clean surface with a 10% bleach solution followed by ethanol. The bleach helps oxidize the alkene, breaking down the reactive core.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes. Do not use neutralizing agents.

  • Skin Contact: Wash with soap and water. If the trans-isomer was involved, monitor for "chemical burns" as strained alkenes can be aggressive alkylating agents.

Experimental Applications

Scenario A: Synthesis of -Lactams (Kinugasa Reaction Context)

In drug development, the cis-isomer is often used to generate bicyclic scaffolds.

  • Mechanism: The amide reacts with activating agents (e.g., DCC) or undergoes cycloaddition.

  • Protocol Insight: When reacting cyclooct-1-ene-1-carboxamide with DCC (Dicyclohexylcarbodiimide), the reaction is exothermic. Add DCC dropwise at 0°C to prevent thermal polymerization of the alkene.

Scenario B: Bioorthogonal Labeling (Trans-Isomer)

The trans-isomer (TCO-amide) is used to label antibodies or proteins.

Workflow Diagram:

BioorthogonalWorkflow Figure 2: Bioorthogonal Labeling Workflow Protein Protein/Antibody (Lysine Residues) Conjugation Conjugation (pH 8.5, 1 hr) Protein->Conjugation TCO TCO-NHS Ester (Activated Carboxamide) TCO->Conjugation Purification Purification (Zeba Spin / Dialysis) Conjugation->Purification LabeledProtein TCO-Protein Purification->LabeledProtein Click Click Reaction (In Vivo / In Vitro) LabeledProtein->Click Tetrazine Tetrazine-Drug Tetrazine->Click Final Drug-Conjugate Click->Final

Critical Protocol Step:

  • Quenching: Unlike standard chemistry, do not quench TCO reactions with thiols (like BME), as thiols can induce trans-to-cis isomerization, rendering the probe inactive. Quench with excess simple amine (e.g., Glycine).

References

  • PubChem. Compound Summary: Cyclooctene Derivatives.[2][3][4] National Library of Medicine. Available at: [Link][3]

Sources

Foundational

An In-Depth Technical Guide to the Isomerization Mechanisms of Cyclooct-1-ene-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals Abstract Cyclooct-1-ene-1-carboxamide, a functionalized medium-ring cycloalkene, presents a fascinating case study in stereochemical control. The eight-memb...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooct-1-ene-1-carboxamide, a functionalized medium-ring cycloalkene, presents a fascinating case study in stereochemical control. The eight-membered ring is the smallest cycloalkene that can stably exist as both cis (Z) and trans (E) isomers, a property that is of significant interest in medicinal chemistry and materials science.[1] The trans-isomer, in particular, possesses considerable ring strain, which can be harnessed for highly selective and rapid bioorthogonal "click" reactions.[2] This guide provides a comprehensive technical overview of the principal mechanisms governing the isomerization of cyclooct-1-ene-1-carboxamide, with a focus on photochemical, thermal, and catalytic pathways. We will delve into the underlying principles, experimental considerations, and the influence of the carboxamide moiety on the isomerization dynamics.

Introduction: The Significance of Controlled Isomerization

The ability to selectively access either the cis or trans isomer of cyclooct-1-ene-1-carboxamide is paramount for its application in various scientific domains. In drug development, for instance, the rigid and well-defined three-dimensional structure of each isomer can lead to vastly different pharmacological profiles. The high reactivity of the strained trans-cyclooctene double bond makes it an ideal partner for tetrazine ligation in bioorthogonal chemistry, enabling applications such as in vivo imaging and targeted drug delivery.[2] Consequently, a thorough understanding of the isomerization mechanisms is not merely an academic exercise but a critical prerequisite for harnessing the full potential of this versatile molecule.

This guide will explore the key isomerization pathways, providing both theoretical background and practical insights for researchers in the field.

Conformational Landscape of Cyclooct-1-ene-1-carboxamide

Before delving into the isomerization mechanisms, it is essential to understand the conformational possibilities of the cyclooctene ring system. The eight-membered ring is not planar and can adopt several conformations.

  • cis-Cyclooctene: The most stable conformation of cis-cyclooctene is a twisted chair-boat form.

  • trans-Cyclooctene: The trans-isomer is chiral and exists as a pair of enantiomers. Its most stable conformation is a crown shape.[3]

The presence of the carboxamide group at the C1 position introduces further conformational considerations. The amide group itself is planar and can exist in different orientations relative to the ring. Computational studies on related systems suggest that the carboxamide group's conformation is influenced by a combination of electrostatic and charge transfer interactions.[4] The steric bulk and electronic nature of the carboxamide group will influence the relative stabilities of the different ring conformations of both the cis and trans isomers.

Photochemical Isomerization: A Light-Driven Transformation

Photochemical isomerization is the most common and effective method for converting cis-cyclooctene derivatives to their highly strained trans-isomers.[2] This process relies on the absorption of light to promote the molecule to an excited state where rotation around the carbon-carbon double bond becomes possible.

The Underlying Mechanism

The photochemical cis-trans isomerization of alkenes generally proceeds through the following steps:

  • Excitation: The cis-isomer absorbs a photon of appropriate energy (typically in the UV range), promoting an electron from the π bonding orbital to the π* antibonding orbital. This creates an excited singlet state (S¹).

  • Intersystem Crossing (Optional but common): The excited singlet state can undergo intersystem crossing to a lower-energy triplet state (T¹).

  • Rotation: In the excited state (either S¹ or T¹), the π-bond is effectively broken, allowing for rotation around the central C-C sigma bond. This leads to a twisted, nearly 90-degree conformation, which is a common intermediate for both the cis and trans isomers.

  • Decay and Isomer Formation: The twisted intermediate can then decay back to the ground electronic state (S⁰), forming either the cis or the trans isomer. The ratio of the isomers formed depends on the decay dynamics and the relative stabilities of the isomers in the ground state.

The carboxamide group, being an electron-withdrawing group, can influence the electronic properties of the double bond and potentially the efficiency of the photoisomerization process. Electron-deficient alkenes have been shown to undergo efficient photoisomerization.[5][6][7]

Experimental Protocol: A Self-Validating System

A robust and widely adopted method for the photochemical synthesis of trans-cyclooctenes involves a continuous flow system coupled with in-situ separation.[2][8] This approach is highly efficient because it continuously removes the trans-isomer from the reaction mixture, thereby shifting the equilibrium towards its formation.

Experimental Workflow for Photochemical Isomerization

G cluster_0 Photoreactor Setup cluster_1 Separation and Recycling cluster_2 Isolation of trans-Isomer A Solution of cis-Cyclooct-1-ene-1-carboxamide in an inert solvent (e.g., pentane) + Photosensitizer (optional) C Quartz Reaction Vessel A->C B UV Lamp (e.g., 254 nm) B->C Irradiation D Pump C->D E Column packed with AgNO3-impregnated silica gel D->E F cis-Isomer returned to reactor E->F Recycle G trans-Isomer retained on column E->G F->C Recycle H Elution of trans-isomer (e.g., with aqueous ammonia) G->H I Extraction and Purification H->I J Pure trans-Cyclooct-1-ene-1-carboxamide I->J

Caption: Workflow for the photochemical synthesis of trans-cyclooct-1-ene-1-carboxamide.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: A solution of cis-cyclooct-1-ene-1-carboxamide is prepared in a photochemically inert solvent, such as pentane or cyclohexane. A photosensitizer may be added to facilitate the population of the triplet excited state, which can lead to a more efficient isomerization.

  • Irradiation: The solution is continuously pumped through a quartz reaction vessel and irradiated with a UV lamp (e.g., at 254 nm).[2]

  • In-situ Separation: The irradiated solution is then passed through a column packed with silica gel impregnated with silver nitrate (AgNO₃). The strained double bond of the trans-isomer forms a complex with the silver ions, causing it to be retained on the column. The less strained cis-isomer does not interact as strongly and is returned to the photoreactor for further irradiation.[2][8]

  • Recycling: This continuous process of irradiation, separation, and recycling of the cis-isomer drives the reaction to completion.

  • Isolation of the trans-Isomer: Once the starting material is consumed, the column is washed to remove any remaining cis-isomer. The trans-isomer is then eluted from the column, typically by washing with a solution of aqueous ammonia or sodium chloride, which displaces the cyclooctene from the silver complex.

  • Purification: The eluted trans-isomer is then extracted into an organic solvent and purified using standard techniques such as chromatography.

Causality Behind Experimental Choices:

  • Inert Solvent: A photochemically inert solvent is crucial to prevent side reactions.

  • Quartz Vessel: Quartz is used for the reaction vessel because it is transparent to UV light.

  • Silver Nitrate Column: The selective complexation of the strained trans-alkene with silver ions is the key to the efficiency of this process. It provides a self-validating system where only the desired product is sequestered.

Quantitative Data:

ParameterTypical Value for CycloocteneExpected Influence of Carboxamide Group
Wavelength of Irradiation 254 nmMay require adjustment due to altered UV absorption
Equilibrium Conversion (no trap) ~28% trans-isomer[2]May be altered due to electronic effects on isomer stability
Yield with Trapping 60-70%[2]Potentially similar, dependent on trapping efficiency

Thermal Isomerization: A Matter of Stability

Thermal isomerization from the trans to the cis form is a spontaneous process driven by the release of ring strain. The trans-isomer is significantly less stable than the cis-isomer due to the high degree of torsional and angle strain in the eight-membered ring.

Mechanistic Considerations

The thermal trans to cis isomerization is a unimolecular process that proceeds through a transition state involving rotation around the C-C bond. The energy barrier for this process is related to the strain energy of the trans-isomer. For the parent trans-cyclooctene, this isomerization occurs at a measurable rate at room temperature, and the compound is typically stored at low temperatures to prevent this conversion.

The carboxamide group is expected to influence the rate of thermal isomerization. Its electron-withdrawing nature may slightly stabilize the double bond, potentially affecting the activation energy for rotation. Steric interactions between the carboxamide group and the rest of the ring in the transition state could also play a role.

Stability and Handling of trans-Cyclooct-1-ene-1-carboxamide

Given the inherent instability of the trans-cyclooctene ring, derivatives such as trans-cyclooct-1-ene-1-carboxamide should be handled with care to prevent isomerization.

Recommendations for Storage and Handling:

  • Low Temperature: Store at low temperatures (e.g., -20°C or below) to minimize the rate of thermal isomerization.

  • Inert Atmosphere: While not directly related to isomerization, storage under an inert atmosphere can prevent degradation through other pathways.

  • Avoidance of Catalysts: As discussed in the next section, various substances can catalyze the isomerization, so exposure to acids, bases, or certain metals should be avoided.

Catalytic Isomerization: Accelerating the Interconversion

While photochemical and thermal methods represent the primary means of isomerization, catalytic methods can also be employed to interconvert cis and trans isomers of alkenes. These methods can be particularly useful for achieving isomerization under milder conditions than thermal processes.

Acid and Base Catalysis

The isomerization of alkenes can be catalyzed by both acids and bases, although these methods are often not as clean as photochemical approaches and can lead to side reactions, especially with functionalized molecules like cyclooct-1-ene-1-carboxamide. The mechanism typically involves the formation of a carbocation or carbanion intermediate, which allows for rotation around the C-C bond.

Transition Metal Catalysis

A wide range of transition metal complexes, particularly those of palladium, rhodium, ruthenium, and cobalt, are known to catalyze the isomerization of alkenes.[9] The mechanisms of these reactions can vary but often involve the formation of a metal-hydride species that adds to the double bond, followed by rotation and elimination to give the isomerized alkene.

For cyclooct-1-ene-1-carboxamide, a key challenge would be to find a catalyst that is tolerant of the amide functionality. The nitrogen and oxygen atoms of the amide could potentially coordinate to the metal center and inhibit catalysis.

Logical Relationship for Catalytic Isomerization

G cluster_0 Catalytic Cycle A cis-Isomer C Intermediate (e.g., π-allyl complex) A->C Coordination B Catalyst (e.g., Transition Metal Complex) B->C D trans-Isomer C->D Isomerization E Catalyst Regeneration D->E Product Release E->B Regeneration

Caption: Generalized catalytic cycle for alkene isomerization.

Conclusion and Future Directions

The isomerization of cyclooct-1-ene-1-carboxamide is a critical transformation for accessing its geometrically distinct and functionally valuable isomers. Photochemical isomerization, coupled with in-situ trapping, remains the most powerful and practical method for obtaining the highly strained trans-isomer. The thermal instability of the trans-isomer necessitates careful handling and storage to preserve its geometric integrity. While catalytic methods offer potential alternatives, their application to this specific functionalized cycloalkene requires further investigation to identify compatible and selective catalyst systems.

Future research in this area could focus on several key aspects:

  • Computational Modeling: Detailed computational studies on the conformational landscape and isomerization pathways of cyclooct-1-ene-1-carboxamide would provide valuable insights into the influence of the carboxamide group on the thermodynamics and kinetics of the process.

  • Development of Novel Catalysts: The design of new transition metal catalysts that are tolerant to the amide functionality and can selectively promote either the cis-to-trans or trans-to-cis isomerization would be a significant advancement.

  • Exploring Alternative Isomerization Methods: Investigation into other isomerization techniques, such as those mediated by radical initiators or other novel reagents, could open up new avenues for controlling the stereochemistry of this important molecule.

By continuing to explore the fundamental principles of isomerization and developing new methodologies for its control, the scientific community can further unlock the potential of cyclooct-1-ene-1-carboxamide and related strained cyclic molecules in a wide range of applications, from advanced materials to next-generation therapeutics.

References

  • Li, H., & Goldstein, B. M. (1992). Carboxamide group conformation in the nicotinamide and thiazole-4-carboxamide rings: implications for enzyme binding. Journal of medicinal chemistry, 35(19), 3560–3567. [Link]

  • Likhtorovich, M., Piteľ, M., & Gáplovský, A. (2023). Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity. Chemistry, 7(4), 79. [Link]

  • Likhtorovich, M., Piteľ, M., & Gáplovský, A. (2023). Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkenes by isomerizations. [Link]

  • Shahbazali, E., Hessel, V., & Noël, T. (2018). Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption. Journal of Flow Chemistry, 8(3-4), 133-145. [Link]

  • Adhikari, A., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. EJNMMI Radiopharmacy and Chemistry, 9(1), 47. [Link]

  • Rogue Chem. (2024, May 23). Stereochemistry (8): E/Z Isomerism in Cyclooctene [Video]. YouTube. [Link]

  • Shahbazali, E., Hessel, V., & Noël, T. (2018). Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption. ResearchGate. [Link]

  • O'Hagan, D. (2020). Organic aspects: photochemistry of alkenes, dienes, polyenes (2018–2019). RSC Publishing. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Proposed Protocol for the Synthesis of trans-Cyclooct-1-ene-1-carboxamide

Introduction: The Significance of Functionalized trans-Cyclooctenes in Modern Drug Development trans-Cyclooctenes (TCOs) have emerged as powerful tools in chemical biology, drug delivery, and materials science. Their uni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Functionalized trans-Cyclooctenes in Modern Drug Development

trans-Cyclooctenes (TCOs) have emerged as powerful tools in chemical biology, drug delivery, and materials science. Their unique reactivity is rooted in the substantial ring strain of the trans-double bond within the eight-membered ring. This inherent strain allows TCOs to undergo rapid and highly selective bioorthogonal ligation reactions, most notably the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines. This reaction proceeds with exceptionally fast kinetics under physiological conditions, enabling the precise labeling and manipulation of biomolecules in living systems.

The ability to functionalize the TCO scaffold is paramount to its utility. By introducing specific functional groups, researchers can tailor the properties of TCOs for a variety of applications, such as improving aqueous solubility, enabling click-to-release drug delivery systems, or providing handles for conjugation to imaging agents or therapeutic payloads.

This application note presents a detailed, three-step protocol for the synthesis of trans-cyclooct-1-ene-1-carboxamide, a novel TCO derivative with a carboxamide moiety directly on the strained double bond. As a direct synthetic route for this specific vinylic amide is not prominently described in the literature, we propose a robust and scientifically grounded pathway. This protocol is designed for researchers, scientists, and drug development professionals seeking to expand their toolkit of functionalized bioorthogonal reagents.

The proposed synthesis begins with the readily available cyclooctanone and proceeds through the formation of a cis-vinylic nitrile, followed by selective hydrolysis to the cis-amide, and culminates in a stereoselective photoisomerization to the desired trans-isomer.

Proposed Synthetic Pathway Overview

The synthesis is designed as a three-stage process, leveraging well-established transformations in organic chemistry. Each stage is optimized to ensure high yields and purity of the intermediate and final products.

G cluster_0 Stage 1: Vinylic Nitrile Formation cluster_1 Stage 2: Selective Hydrolysis cluster_2 Stage 3: Photoisomerization A Cyclooctanone B (Z)-Cyclooct-1-ene-1-carbonitrile A->B Horner-Wadsworth-Emmons (Diethyl cyanomethylphosphonate, NaH) C (Z)-Cyclooct-1-ene-1-carboxamide B->C Partial Hydrolysis (H2O2, NaOH) D trans-Cyclooct-1-ene-1-carboxamide C->D UV (254 nm), Sensitizer AgNO3/Silica Gel Trap

Caption: Proposed three-stage synthesis of trans-cyclooct-1-ene-1-carboxamide.

Stage 1: Synthesis of (Z)-Cyclooct-1-ene-1-carbonitrile

Mechanistic Rationale

The initial step involves the conversion of cyclooctanone to (Z)-cyclooct-1-ene-1-carbonitrile. For this transformation, the Horner-Wadsworth-Emmons (HWE) reaction is employed.[1][2] The HWE reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds. It utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide, allowing for reactions with a broader range of ketones under milder conditions.[3]

In this protocol, diethyl cyanomethylphosphonate is deprotonated with a strong base, such as sodium hydride (NaH), to generate the stabilized phosphonate carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of cyclooctanone. The resulting intermediate collapses to form the desired α,β-unsaturated nitrile and a water-soluble phosphate byproduct, which simplifies purification.[4] The cyano group is a potent electron-withdrawing group, which stabilizes the phosphonate carbanion, facilitating the reaction.[1]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction
Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Diethyl cyanomethylphosphonate177.1212.02.13 g
Sodium Hydride (60% in oil)24.00 (as NaH)13.00.52 g
Cyclooctanone126.2010.01.26 g
Anhydrous Tetrahydrofuran (THF)--100 mL
Saturated NH4Cl (aq)--50 mL
Diethyl Ether--150 mL
Brine--50 mL
Anhydrous MgSO4--As needed

Procedure:

  • Preparation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (0.52 g, 13.0 mmol of 60% dispersion in mineral oil).

  • Reagent Addition: Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time. Add anhydrous THF (50 mL) to the flask.

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Dissolve diethyl cyanomethylphosphonate (2.13 g, 12.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 20 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Reaction with Ketone: Dissolve cyclooctanone (1.26 g, 10.0 mmol) in anhydrous THF (30 mL) and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Carefully quench the reaction by the slow dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (Z)-cyclooct-1-ene-1-carbonitrile.

Stage 2: Synthesis of (Z)-Cyclooct-1-ene-1-carboxamide

Mechanistic Rationale

The conversion of the vinylic nitrile to the corresponding vinylic amide requires a selective partial hydrolysis. Complete hydrolysis under harsh acidic or basic conditions would lead to the carboxylic acid. A mild and effective method for this transformation is the use of alkaline hydrogen peroxide.[5][6] This method, sometimes referred to as the Radziszewski reaction, involves the nucleophilic attack of the hydroperoxide anion on the nitrile carbon. The resulting peroxyimidic acid intermediate then rearranges to the amide. The reaction is typically carried out under mild conditions, which helps to prevent over-hydrolysis to the carboxylic acid.[7][8]

Experimental Protocol: Partial Nitrile Hydrolysis
Reagent/MaterialMolar Mass/Conc.Amount (mmol)Mass/Volume
(Z)-Cyclooct-1-ene-1-carbonitrile135.218.01.08 g
Ethanol (EtOH)--40 mL
Sodium Hydroxide (6M aq)40.00-~4 mL
Hydrogen Peroxide (30% aq)34.0140.04.5 mL
Dichloromethane (DCM)--100 mL
Saturated Na2SO3 (aq)--30 mL
Brine--30 mL
Anhydrous Na2SO4--As needed

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve (Z)-cyclooct-1-ene-1-carbonitrile (1.08 g, 8.0 mmol) in ethanol (40 mL).

  • Basification: Add 6M aqueous sodium hydroxide solution dropwise until the pH of the solution is approximately 9-10.

  • Oxidant Addition: Cool the mixture to room temperature and slowly add 30% aqueous hydrogen peroxide (4.5 mL, ~40 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. The reaction is typically exothermic and may require occasional cooling in a water bath.

  • Quenching: Once the starting material is consumed, quench the excess hydrogen peroxide by the careful addition of saturated aqueous sodium sulfite solution (30 mL) until a negative test with starch-iodide paper is obtained.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (4 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude (Z)-cyclooct-1-ene-1-carboxamide can be purified by recrystallization or flash column chromatography.

Stage 3: Synthesis of trans-Cyclooct-1-ene-1-carboxamide

Mechanistic Rationale

The final step is the stereochemical inversion of the double bond from the more stable cis-isomer to the highly strained trans-isomer. This is achieved through photosensitized isomerization.[9] The reaction mixture, containing the cis-alkene and a photosensitizer (e.g., methyl benzoate), is irradiated with UV light (typically at 254 nm). The sensitizer absorbs the light and transfers the energy to the cis-alkene, promoting it to an excited state. In the excited state, the π-bond is weakened, allowing for rotation around the carbon-carbon bond. Relaxation back to the ground state can then form either the cis or trans isomer.

Because the trans-isomer is thermodynamically less stable, the equilibrium mixture at the photostationary state would still heavily favor the cis-isomer.[10] To overcome this, the reaction is performed in a flow system where the reaction mixture is continuously passed through a column packed with silica gel impregnated with silver nitrate (AgNO₃).[11][12] The strained trans-alkene selectively complexes with the silver(I) ions and is retained on the column, while the uncomplexed cis-isomer is returned to the photoreactor for further irradiation.[13] This selective trapping of the product drives the equilibrium towards the formation of the trans-isomer. The final product is then liberated from the silver nitrate complex by treatment with a solution of ammonia or sodium chloride.[11][14]

Experimental Workflow: Photoisomerization

G cluster_trap photoreactor Photoreactor (254 nm) cis-Amide + Sensitizer in Cyclohexane pump Peristaltic Pump photoreactor->pump column AgNO3/Silica Gel Column (trans-Amide is retained) pump->column column->photoreactor cis-Amide returns

Sources

Application

Application Notes and Protocols for Bioorthogonal Labeling with Cyclooct-1-ene-1-carboxamide

Introduction: Expanding the Bioorthogonal Toolkit with Strained Enamides Bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment.[1][2] These reactions, which proc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Bioorthogonal Toolkit with Strained Enamides

Bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment.[1][2] These reactions, which proceed with high selectivity and efficiency within living systems without interfering with endogenous biochemistry, have become indispensable tools in chemical biology, drug development, and molecular imaging.[1][2] Among the most powerful bioorthogonal transformations is the inverse-electron-demand Diels-Alder (iEDDA) reaction between an electron-poor tetrazine and an electron-rich dienophile.[3][4] The exceptional reaction kinetics and biocompatibility of this ligation have made it a cornerstone of modern bioconjugation.[3]

The most prominent dienophiles for the iEDDA reaction are strained trans-cyclooctenes (TCOs).[5] The inherent ring strain of the trans-double bond significantly accelerates the cycloaddition, enabling rapid labeling at low concentrations.[5] While a variety of TCO derivatives have been developed to enhance reactivity, stability, and hydrophilicity, the exploration of electronically modified cyclooctenes remains an area of active interest.[5][6]

This application note introduces cyclooct-1-ene-1-carboxamide , a novel cyclooctene derivative featuring an enamide functionality, as a promising reagent for bioorthogonal labeling. The direct attachment of a carboxamide group to the double bond modulates the electronic properties of the dienophile, offering a unique reactivity profile. Here, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, mechanism, and application of cyclooct-1-ene-1-carboxamide and its derivatives in bioorthogonal labeling workflows. We will delve into the scientific rationale behind its use, present detailed experimental protocols, and offer expert insights into its potential advantages and limitations.

Scientific Foundation and Mechanistic Insights

The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The iEDDA reaction is a [4+2] cycloaddition between an electron-poor diene (typically a 1,2,4,5-tetrazine) and an electron-rich dienophile (the alkene).[7] Unlike the classical Diels-Alder reaction, the iEDDA reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[8] A smaller energy gap between these frontier orbitals leads to a faster reaction rate.[9] Strained alkenes like TCOs have a high-energy HOMO, making them exceptionally reactive dienophiles in this context.[5]

Cyclooct-1-ene-1-carboxamide: An Electronically Tuned Dienophile

The defining feature of cyclooct-1-ene-1-carboxamide is the enamide moiety (a double bond adjacent to an amide nitrogen). While enamides are known to participate in iEDDA reactions, the electron-withdrawing nature of the carbonyl group can influence the electron density of the alkene.[10][11] This electronic perturbation is expected to lower the energy of the HOMO compared to an unsubstituted TCO. Consequently, the reaction rate of cyclooct-1-ene-1-carboxamide with tetrazines may be more moderate than that of highly reactive TCOs. This tunable reactivity can be advantageous in scenarios where a slower, more controlled ligation is desirable to minimize off-target reactions or in multi-step labeling procedures.

The carboxamide group also provides a versatile handle for further functionalization. The amide nitrogen or a substituent on the carbonyl group can be readily modified to incorporate linkers, affinity tags, or other functional moieties, making it a modular platform for creating diverse bioorthogonal probes.

Proposed Synthesis of Functionalized Cyclooct-1-ene-1-carboxamide

While cyclooct-1-ene-1-carboxamide is not yet a widely available reagent, a plausible synthetic route can be devised based on established organic chemistry principles. The following proposed synthesis is for a derivative functionalized with an N-Hydroxysuccinimide (NHS) ester, rendering it suitable for conjugation to primary amines in biomolecules.

Scheme 1: Proposed Synthesis of a Cyclooct-1-ene-1-carboxamide NHS Ester

cluster_0 Step 1: Stobbe Condensation cluster_1 Step 2: Decarboxylation & Isomerization cluster_2 Step 3: Curtius Rearrangement cluster_3 Step 4: Amide Formation cluster_4 Step 5: NHS Ester Formation Cyclooctanone Cyclooctanone StobbeProduct Stobbe Condensation Product Cyclooctanone->StobbeProduct 1. NaH, Toluene 2. H3O+ DiethylSuccinate Diethyl Succinate DiethylSuccinate->StobbeProduct DecarboxylationProduct Cyclooctenylacetic Acid StobbeProduct->DecarboxylationProduct HBr, H2O, heat Isocyanate Cyclooctenyl Isocyanate DecarboxylationProduct->Isocyanate 1. (COCl)2 2. NaN3 3. Heat CarboxamideAcid Cyclooct-1-ene-1-carboxamide (with linker acid) Isocyanate->CarboxamideAcid Amino-linker-COOH NHSEster Final Product: Cyclooct-1-ene-1-carboxamide-NHS CarboxamideAcid->NHSEster NHS, DCC

Caption: Proposed synthetic route to a functionalized cyclooct-1-ene-1-carboxamide.

Causality of Experimental Choices:

  • Step 1: Stobbe Condensation: This classical reaction is a reliable method for forming a carbon-carbon double bond adjacent to a carboxylic acid ester from a ketone and a succinic ester.[12] It sets the stage for the desired substitution pattern.

  • Step 2: Decarboxylation and Isomerization: Acidic hydrolysis and heating will saponify the ester and induce decarboxylation. The conditions are also likely to promote isomerization to the thermodynamically more stable endocyclic double bond.

  • Step 3: Curtius Rearrangement: This is a standard method for converting a carboxylic acid to an isocyanate, which is a versatile intermediate for introducing a nitrogen atom.

  • Step 4: Amide Formation: The isocyanate is reacted with an amino-functionalized linker that terminates in a protected carboxylic acid. This step introduces the carboxamide group and the linker for bioconjugation.

  • Step 5: NHS Ester Formation: The terminal carboxylic acid is activated as an NHS ester, a widely used functionality for efficient and specific reaction with primary amines (e.g., lysine residues in proteins) under physiological conditions.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling

This protocol describes the labeling of a protein with a generic cyclooct-1-ene-1-carboxamide-NHS ester, followed by bioorthogonal ligation with a tetrazine-fluorophore conjugate.

Workflow for Protein Labeling and Bioorthogonal Ligation

A 1. Prepare Protein Solution (e.g., 1-5 mg/mL in PBS, pH 7.4-8.0) C 3. Conjugation Reaction (Add 5-20 molar excess of reagent to protein. Incubate 1-2 hours at RT or 4°C overnight) A->C B 2. Prepare Reagent Stock (Cyclooct-1-ene-1-carboxamide-NHS in anhydrous DMSO) B->C D 4. Purification (Remove excess reagent via size-exclusion chromatography or dialysis) C->D E 5. Characterization (Optional) (Confirm labeling via MALDI-TOF MS) D->E F 6. Bioorthogonal Ligation (Add 1.5-5 molar excess of Tetrazine-Fluorophore to labeled protein. Incubate 30-60 min at RT) D->F G 7. Final Analysis (SDS-PAGE with fluorescence imaging, UV-Vis spectroscopy) F->G

Sources

Method

Application Note: High-Fidelity Antibody Bioconjugation via Cyclooct-1-ene-1-carboxamide Linkers

Introduction: The Stability-Reactivity Paradox In the landscape of bioorthogonal chemistry, the Inverse Electron Demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine (Tz) stands as the gold s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability-Reactivity Paradox

In the landscape of bioorthogonal chemistry, the Inverse Electron Demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine (Tz) stands as the gold standard for kinetics, boasting rate constants (


) up to 

—orders of magnitude faster than strain-promoted azide-alkyne cycloaddition (SPAAC) [1].

However, the "crown" conformation that grants TCO its high reactivity also renders it susceptible to isomerization back to the unreactive cis-cyclooctene (CCO) isomer, particularly in physiological serum or in the presence of copper ions. This application note focuses on the cyclooct-1-ene-1-carboxamide derivative. The 1-carboxamide substitution provides a critical balance: it stabilizes the strained ring against isomerization while providing a convenient handle for NHS-ester functionalization, making it the preferred linker for Antibody-Drug Conjugates (ADCs) and pre-targeting applications where in vivo stability is paramount [2].

Mechanistic Principles

The bioconjugation strategy involves a two-step process.[1] First, the antibody is functionalized with the TCO moiety via lysine residues. Second, a tetrazine-functionalized payload (fluorophore, drug, or chelator) is introduced. The reaction proceeds via an IEDDA cycloaddition followed by a retro-Diels-Alder reaction, releasing nitrogen gas (


) as the only byproduct.[2][3]
Figure 1: Reaction Mechanism & Pathway

IEDDA_Mechanism TCO TCO-Antibody (Dienophile) Inter Bicyclic Intermediate TCO->Inter IEDDA (Fast) Tz Tetrazine-Payload (Diene) Tz->Inter Prod Dihydropyridazine Conjugate Inter->Prod Retro-DA (Irreversible) Gas N₂ (Gas) Inter->Gas

Caption: The IEDDA reaction pathway. The electron-rich TCO reacts with electron-deficient Tetrazine to form a conjugate, expelling nitrogen.

Experimental Protocols

Protocol A: Antibody Activation (TCO-NHS Labeling)

This protocol describes the modification of a standard IgG antibody with a TCO-PEG4-NHS ester. The PEG spacer is recommended to improve solubility and reduce aggregation.

Reagents Required:

  • Monoclonal Antibody (mAb): >1 mg/mL in PBS (free of amines like Tris or Glycine).

  • TCO-PEG4-NHS Ester (dissolved in anhydrous DMSO).

  • Conjugation Buffer: 1M Sodium Bicarbonate (

    
    ), pH 8.5.[4][5]
    
  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassettes.

Step-by-Step Methodology:

  • Buffer Exchange (Critical): Ensure the antibody is in an amine-free buffer. If the stock contains Tris or Glycine, dialyze against PBS (pH 7.[4]4) overnight.

  • pH Adjustment: Add 1/10th volume of 1M

    
     (pH 8.5) to the antibody solution.[6]
    
    • Why: NHS esters react with deprotonated primary amines. At pH 8.5, lysine

      
      -amines are sufficiently nucleophilic, maximizing conjugation efficiency over hydrolysis [3].
      
  • Linker Preparation: Dissolve TCO-PEG4-NHS in anhydrous DMSO to a concentration of 10 mM.

    • Note: Prepare immediately before use.[4][5] NHS esters hydrolyze rapidly in moisture.

  • Reaction: Add the TCO linker to the antibody solution.

    • Stoichiometry: For a target DAR (Drug-to-Antibody Ratio) of 2–4, use a 10-fold to 20-fold molar excess of TCO.

    • Example: For 1 mg IgG (150 kDa, ~6.6 nmol), add 66–132 nmol of TCO linker.

  • Incubation: Incubate for 60 minutes at Room Temperature (RT) with gentle agitation. Do not vortex.

  • Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 10 minutes to quench unreacted NHS esters.

  • Purification: Apply the reaction mixture to a pre-equilibrated Zeba spin column (equilibrated with PBS pH 7.4) to remove excess TCO and byproducts.

Protocol B: Quality Control (Determination of TCO DAR)

Unlike fluorophores, standard TCO linkers do not have a distinct absorbance peak that allows simple UV-Vis quantification against the antibody background (


). We must use a Tetrazine Titration Assay .

Method:

  • Take an aliquot of the TCO-mAb conjugate (e.g., 10

    
    L at known concentration).
    
  • Add a known excess of a Tetrazine-Fluorophore (e.g., Tetrazine-Cy5) or a water-soluble Tetrazine probe with known extinction coefficient (e.g., Methyl-Tetrazine,

    
    ).
    
  • Incubate for 15 minutes (reaction is near-instantaneous).

  • Option 1 (Absorbance Decay): Measure the decrease in Tetrazine absorbance at 520 nm compared to a control (Tetrazine + Buffer). The consumption of Tetrazine is 1:1 stoichiometric to TCO groups.

  • Option 2 (MS): For precise characterization, deglycosylate the antibody (PNGase F) and analyze via LC-MS (Q-TOF). Mass shift corresponds to

    
    .
    
Protocol C: The "Click" Reaction (Payload Conjugation)

Once the TCO-mAb is validated, the payload attachment is performed. This step is often performed "pre-targeting" (in vivo) but described here for in vitro conjugate synthesis.

Reagents:

  • TCO-labeled Antibody (from Protocol A).[7]

  • Tetrazine-Payload (e.g., Tz-Drug or Tz-Fluorophore).

Method:

  • Stoichiometry: Use a 1.5 to 2-fold molar excess of Tetrazine-Payload relative to the TCO content (not just antibody concentration).

    • Calculation: If [mAb] = 10

      
      M and DAR = 3, then [TCO] = 30 
      
      
      
      M. Add Tetrazine to 45–60
      
      
      M.
  • Incubation: Incubate for 30–60 minutes at RT in PBS (pH 7.4).

    • Note: The reaction works at pH 5–9, but 7.4 is optimal for protein stability.

  • Purification: Remove excess Tetrazine using a desalting column or centrifugal filtration (Amicon Ultra, 50K MWCO).

    • Validation: The distinct color of the Tetrazine (usually pink/red) will disappear from the filtrate as it conjugates or is washed away.

Data Summary & Troubleshooting

Table 1: Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Low TCO Incorporation (Low DAR) Hydrolysis of NHS esterUse anhydrous DMSO; ensure buffer pH is >8.0.
Buffer incompatibilityEnsure removal of Tris/Glycine via dialysis before Protocol A.
Precipitation / Aggregation Hydrophobic LinkerUse TCO-PEG4 or TCO-PEG8 linkers instead of short-chain TCO.
Over-labelingReduce molar excess of TCO (e.g., from 20x to 10x).
Loss of Reactivity (TCO) Isomerization to cisAvoid copper/acid exposure. Store TCO-mAb at -80°C.
High Background Signal Non-specific binding of TetrazineTetrazines can be "sticky." Perform negative control with non-TCO mAb.
Figure 2: Complete Workflow Diagram

Workflow Start Native mAb (PBS pH 7.4) Prep Buffer Exchange (pH 8.5, No Amines) Start->Prep Act Activation: + TCO-NHS (20x Excess) Prep->Act Purify1 Purification: Zeba Spin Column Act->Purify1 QC QC: Tetrazine Titration (Determine DAR) Purify1->QC Click Click Reaction: + Tetrazine-Payload QC->Click Validated Final Final Conjugate (Ready for Assay) Click->Final

Caption: End-to-end workflow for TCO-Tetrazine antibody bioconjugation.

References

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity.[8] Journal of the American Chemical Society, 130(41), 13518-13519. [Link]

  • Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition, 49(19), 3375-3378. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 2: Functional Targets. [Link]

  • Knall, A. C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme.[9] Chemical Society Reviews, 42(12), 5131-5142. [Link]

  • Darko, A., et al. (2014). Conformationally Strained trans-Cyclooctene Derivatives: Synthesis, Reactivity, and Bioorthogonal Applications. Chemical Science, 5, 3770-3776. [Link]

Sources

Application

Application Note: Functionalizing Nanoparticles with Cyclooct-1-ene-1-carboxamide for Bioorthogonal Ligation

Executive Summary This guide details the protocol for functionalizing nanoparticles (NPs) to present cyclooct-1-ene-1-carboxamide moieties on their surface. This functionalization creates "Click-Ready" nanoparticles capa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for functionalizing nanoparticles (NPs) to present cyclooct-1-ene-1-carboxamide moieties on their surface. This functionalization creates "Click-Ready" nanoparticles capable of undergoing Inverse Electron Demand Diels-Alder (IEDDA) reactions with tetrazines.

While trans-cyclooctene (TCO) is often cited for its ultrafast kinetics, the specific use of cyclooct-1-ene-1-carboxamide (often derived from the more stable cis-cyclooctene precursors) offers a balance of chemical stability and bioorthogonal reactivity, making it ideal for in vivo pre-targeting and complex drug delivery systems where premature degradation of the handle is a concern.

Key Applications:

  • Pre-targeted Imaging: Accumulate NPs in tumor tissue, then inject a radioactive tetrazine for rapid ligation.

  • Prodrug Activation: "Click-to-release" strategies.

  • Multiplexed Labeling: Orthogonal reactivity to azide-alkyne click chemistry.

Chemical Basis & Mechanism

The core objective is to generate a stable amide linkage between the nanoparticle surface and the cyclooctene ring. The "1-carboxamide" designation indicates the amide bond is located at the C1 position of the cyclooctene ring.

The Reaction Pathway:

  • Scaffold: We utilize Gold Nanoparticles (AuNPs) coated with a heterobifunctional PEG linker (SH-PEG-NH

    
    ) to provide steric stability and reactive amine handles.
    
  • Activation: Cyclooct-1-ene-1-carboxylic acid is activated using EDC/NHS to form a reactive semi-stable NHS-ester.

  • Conjugation: The amine-terminated NPs attack the activated ester, forming the cyclooct-1-ene-1-carboxamide surface.

  • Ligation (Application): The functionalized NP reacts with a Tetrazine probe via IEDDA, releasing nitrogen gas (

    
    ) and forming a dihydropyridazine adduct.
    
Visualizing the Workflow

The following diagram illustrates the conjugation logic and the subsequent bioorthogonal application.

G cluster_0 Step 1: Surface Prep cluster_1 Step 2: Functionalization cluster_2 Step 3: Application (IEDDA) AuNP Citrate-Capped AuNP AmineNP Amine-Functionalized AuNP (Au-PEG-NH2) AuNP->AmineNP Ligand Exchange PEG SH-PEG-NH2 PEG->AmineNP Target NP-Cyclooct-1-ene- 1-carboxamide AmineNP->Target Acid Cyclooct-1-ene- 1-carboxylic acid EDC EDC/NHS Activation Acid->EDC EDC->Target Amide Coupling Product Ligated Conjugate (Dihydropyridazine) Target->Product Click Reaction (-N2 Gas) Tetrazine Tetrazine-Probe (Fluor/Drug) Tetrazine->Product

Caption: Workflow for converting Citrate-AuNPs to Cyclooctene-functionalized NPs and their subsequent reaction with Tetrazines.

Detailed Protocol

Materials Required
ReagentSpecificationPurpose
Gold Nanoparticles 20 nm, Citrate-stabilized (

)
Core substrate.
Heterobifunctional PEG HS-PEG(5k)-NH

Linker providing steric stability and amine handles.
Cyclooctene Precursor Cyclooct-1-ene-1-carboxylic acidThe bioorthogonal moiety source.
Coupling Agents EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Sulfo-NHS (N-hydroxysulfosuccinimide)Carboxyl activation.
Buffer A 10 mM PB, pH 7.4, 0.01% Tween-20General suspension buffer.
Buffer B 50 mM MES, pH 5.5Activation buffer (optimal for EDC).
Filtration Amicon Ultra-4 Centrifugal Filters (30k or 50k MWCO)Purification.
Phase 1: Preparation of Amine-Scaffold NPs (AuNP-PEG-NH )

Rationale: Direct conjugation to citrate-capped NPs is unstable. A PEG layer prevents aggregation during the organic chemistry steps.

  • Concentration: Concentrate 10 mL of Citrate-AuNPs to 1 mL using a centrifugal filter (3000 x g, 10 min).

  • Ligand Exchange: Add 1 mL of HS-PEG-NH

    
     solution (2 mg/mL in water) to the concentrated AuNPs.
    
    • Note: A high excess of PEG is required to displace citrate fully.

  • Incubation: Shake gently at room temperature (RT) for 4–12 hours.

  • Purification:

    • Centrifuge (12,000 x g, 15 min) to pellet NPs.

    • Remove supernatant (contains excess PEG).

    • Resuspend in Buffer B (MES pH 5.5) . Repeat 3 times.

    • Critical: The final resuspension must be in MES buffer to facilitate the subsequent EDC reaction.

Phase 2: Synthesis of Cyclooct-1-ene-1-carboxamide Surface

Rationale: We form the amide bond "on-particle" by reacting the amine-coated NP with the activated cyclooctene acid.

  • Activation of Cyclooctene:

    • Dissolve Cyclooct-1-ene-1-carboxylic acid (1 mg, ~6.5

      
      mol) in 100 
      
      
      
      L DMSO.
    • Add EDC (5 mg) and Sulfo-NHS (5 mg) dissolved in 200

      
      L MES buffer.
      
    • Incubate for 15 minutes at RT. This forms the reactive NHS-ester.

  • Conjugation:

    • Add the activated Cyclooctene-NHS ester solution to the suspension of AuNP-PEG-NH

      
       (from Phase 1).
      
    • Molar Ratio: Ensure a roughly 5000:1 excess of cyclooctene to Nanoparticle to drive the reaction to saturation.

  • Reaction: Incubate overnight at RT with gentle agitation.

  • Quenching: Add Hydroxylamine (10 mM final concentration) to quench unreacted NHS esters.

  • Final Purification:

    • Centrifuge/Wash 4 times with Buffer A (PBS/Tween) to remove all non-covalently bound cyclooctenes.

    • Note: Thorough washing is critical. Free cyclooctene will compete for tetrazines in downstream applications, leading to false negatives.

Quality Control & Self-Validation

As a scientist, you must prove the functional group is present and active. Standard characterization (TEM/DLS) only proves you have particles; it does not prove reactivity.

Validation Workflow

The following diagram outlines the "Self-Validating" QC process using a Tetrazine Titration.

QC cluster_phys Physical Characterization cluster_chem Chemical Validation (The 'Acid Test') Sample Functionalized NP (Cyclooctene-Coated) DLS DLS Analysis (Hydrodynamic Diameter) Sample->DLS Zeta Zeta Potential (Surface Charge Shift) Sample->Zeta TzProbe Add Tetrazine-Fluorophore (e.g., Tz-Cy5) Sample->TzProbe Measure Measure Fluorescence (Supernatant vs Pellet) TzProbe->Measure Result Quantify Ligand Density Measure->Result

Caption: QC workflow emphasizing the Tetrazine-Fluorophore titration for functional validation.

Physical Characterization Data

Compare your results against these expected baselines:

MetricCitrate-AuNP (Start)AuNP-PEG-NH

(Intermediate)
Cyclooctene-NP (Final)Interpretation
Diameter (DLS) 20 ± 2 nm32 ± 3 nm33 ± 3 nmPEG adds ~10nm. Small molecule cyclooctene adds negligible size.
Zeta Potential -40 mV (Negative)+15 mV (Positive)-5 to 0 mV (Neutral)Amine is cationic. Conversion to amide neutralizes the charge.
UV-Vis (

)
520 nm522 nm523 nmSlight red shift indicates surface modification, not aggregation.
The Functional Assay (Tetrazine Titration)

This is the gold standard for validating bioorthogonal NPs.

  • Aliquot the Cyclooctene-NPs into 5 tubes.

  • Add increasing concentrations of a Tetrazine-Fluorophore (e.g., Tetrazine-Cy5).

  • Incubate for 30 minutes.

  • Centrifuge the NPs to pellet them.

  • Analysis:

    • Pellet: Should be fluorescent (indicates successful click reaction).

    • Supernatant: Measure residual fluorescence to calculate how much Tetrazine was consumed.

  • Calculation: Plot consumed Tetrazine vs. NP concentration to determine the Ligands per Particle (L/P) ratio.

Troubleshooting & Optimization

Common Pitfall: Aggregation during Activation
  • Symptom: Solution turns blue/purple and precipitates.

  • Cause: Loss of electrostatic repulsion when amines are converted to amides (neutral), or crosslinking if the cyclooctene has impurities.

  • Fix: Ensure sufficient PEG density before cyclooctene conjugation. The PEG layer provides steric stabilization that persists even when the surface charge is neutralized.

Common Pitfall: Low Reactivity
  • Symptom: Tetrazine titration shows low ligand density.

  • Cause: Hydrolysis of the NHS-ester before it reacts with the amine-NP.

  • Fix: Use dry DMSO for the initial acid activation. Do not store the activated ester; add it immediately to the NPs. Ensure the pH of the conjugation step is near 7.2–7.5 (Amine nucleophilicity is pH dependent).

References

  • Inverse Electron Demand Diels–Alder (IEDDA)

    • Oliveira, B. L., et al. (2017).[1][2] "The Inverse Electron Demand Diels–Alder Reaction in Radiochemistry and Molecular Imaging." Chemical Society Reviews.[3]

  • Nanoparticle Functionalization Strategies

    • Agasti, S. S., et al. (2010). "Photocleavable Bioorthogonal Linker for Spatiotemporal Control of Cell–Surface Interaction." Journal of the American Chemical Society.
  • Tetrazine-Cyclooctene Ligation on Nanoparticles

    • Rossin, R., et al. (2010). "In Vivo Chemistry for Pretargeted Tumor Imaging in Live Mice.
  • Quantification of Ligand Density

    • Hinterwirth, H., et al. (2013). "Quantification of Surface Ligands on Gold Nanoparticles using 1H NMR." ACS Nano.

Sources

Method

Application Note: High-Fidelity Hydrogel Synthesis via Cyclooct-1-ene-1-carboxamide (TCO) Crosslinking

This Application Note is designed for researchers and drug development professionals seeking to engineer advanced hydrogels using Inverse Electron Demand Diels-Alder (IEDDA) chemistry. Specifically, it focuses on the uti...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals seeking to engineer advanced hydrogels using Inverse Electron Demand Diels-Alder (IEDDA) chemistry. Specifically, it focuses on the utilization of trans-cyclooctene (TCO) derivatives—often conjugated via carboxamide linkages —to form rapid, catalyst-free, and bioorthogonal networks with tetrazine-functionalized polymers.

Executive Summary

The preparation of hydrogels using cyclooct-1-ene (TCO) derivatives represents the gold standard in bioorthogonal engineering. Unlike traditional UV-crosslinking (which risks cellular DNA damage) or standard amide crosslinking (which lacks specificity in complex media), the reaction between a TCO-carboxamide functionalized polymer and a Tetrazine (Tz) crosslinker is:

  • Ultrafast: Second-order rate constants (

    
    ) exceeding 
    
    
    
    .
  • Bioorthogonal: Occurs in the presence of serum, cells, and media without off-target side reactions.

  • Cytocompatible: The only byproduct is inert nitrogen gas (

    
    ).[1][2]
    

This guide details the synthesis of TCO-functionalized precursors via carboxamide bond formation and their subsequent crosslinking into hydrogels.[3]

Chemical Mechanism & Rationale[4]

The IEDDA Reaction

The driving force of this crosslinking is the relief of ring strain in the trans-cyclooctene ring upon reacting with an electron-deficient tetrazine.

  • Dienophile: trans-Cyclooctene (TCO).[1][4][5] The "carboxamide" refers to the stable linker connecting the TCO ring to the polymer backbone (e.g., PEG, Gelatin, HA).

  • Diene: 1,2,4,5-Tetrazine (Methyltetrazine is commonly used for balanced stability/reactivity).

  • Product: Dihydropyridazine (which may spontaneously oxidize to pyridazine), releasing

    
    .
    
Why Carboxamide Linkage?

To attach TCO to a polymer, an activated ester (TCO-NHS) is typically reacted with a primary amine on the polymer. The resulting cyclooct-1-ene-carboxamide bond is hydrolytically stable, ensuring that the hydrogel degrades only via designed cleavage sites (e.g., MMP-sensitive peptides) or ester hydrolysis in the polymer backbone, not by loss of the crosslinking knot itself.

IEDDA_Mechanism Polymers Polymer Precursors (Amine-terminated) TCO_Polymer Polymer-TCO (Carboxamide Linkage) Polymers->TCO_Polymer + TCO-NHS (pH 8.5) Tz_Polymer Polymer-Tetrazine Polymers->Tz_Polymer + Tz-NHS (pH 8.5) TCO_NHS TCO-NHS Ester Tz_Acid Tetrazine-Acid Mixing Mixing & Gelation (IEDDA Reaction) TCO_Polymer->Mixing Tz_Polymer->Mixing Hydrogel Crosslinked Hydrogel + N2 Gas Mixing->Hydrogel Spontaneous (k > 1000 M-1s-1)

Figure 1: Workflow for synthesizing TCO and Tetrazine precursors followed by IEDDA crosslinking.

Materials & Equipment

Reagents
ComponentSpecificationPurpose
Polymer Backbone 4-Arm PEG-Amine (MW 10k or 20k)Structural scaffold.
TCO Agent trans-Cyclooctene-NHS Ester (TCO-NHS)Introduces the dienophile via carboxamide bond.
Tetrazine Agent Methyltetrazine-NHS EsterIntroduces the diene.
Buffer A 0.1 M Sodium Bicarbonate (pH 8.5)Conjugation buffer (promotes NHS reactivity).
Buffer B PBS (pH 7.4) or Cell MediaCrosslinking/Gelation buffer.
Purification Dialysis Tubing (MWCO 3.5 kDa)Removal of unreacted small molecules.
Equipment
  • Lyophilizer (Freeze-dryer).

  • UV-Vis Spectrophotometer (for degree of substitution quantification).

  • Rheometer (e.g., Anton Paar MCR 302) with parallel plate geometry.

Protocol: Precursor Synthesis

Step 1: Synthesis of PEG-TCO (Carboxamide Linkage)

Objective: Convert PEG-Amines into PEG-TCO-Carboxamides.

  • Dissolution: Dissolve 4-Arm PEG-Amine (100 mg, 0.01 mmol polymer, 0.04 mmol amine groups) in 2 mL of Buffer A (0.1 M NaHCO₃, pH 8.5).

  • Activation: Dissolve TCO-NHS ester (5-fold molar excess relative to amines = 0.2 mmol) in 200 µL anhydrous DMSO.

  • Reaction: Dropwise add the TCO-NHS/DMSO solution to the PEG solution while stirring.

  • Incubation: React for 4 hours at Room Temperature (RT) in the dark.

    • Note: TCO can degrade under prolonged UV exposure; keep vials wrapped in foil.

  • Purification: Transfer reaction mixture to dialysis tubing (MWCO 3.5 kDa). Dialyze against distilled water for 3 days (change water 3x daily) to remove free TCO and NHS byproducts.

  • Drying: Lyophilize the solution to obtain a white fluffy powder (PEG-TCO).

  • Validation: Verify conjugation via ¹H-NMR. Look for multiplet peaks at 5.5–6.0 ppm (vinyl protons of TCO) and the disappearance of the alpha-methylene protons next to the primary amine.

Step 2: Synthesis of PEG-Tetrazine

Follow the same procedure as Step 1, substituting TCO-NHS with Methyltetrazine-NHS.

  • Validation: Tetrazine conjugation can be quantified via UV-Vis absorbance at 520 nm (characteristic pink/purple color).

Protocol: Hydrogel Formation (Crosslinking)[2][6][7][8]

The gelation speed is controlled by the concentration of the polymers and the stoichiometry of TCO:Tetrazine.

Experimental Setup
  • Target Volume: 100 µL Hydrogel.

  • Target Concentration: 5% (w/v) total polymer.

  • Stoichiometry: 1:1 molar ratio of TCO to Tetrazine groups.

Workflow
  • Preparation of Stock Solutions:

    • Solution A (TCO): Dissolve PEG-TCO at 10% w/v in PBS (pH 7.4).

    • Solution B (Tz): Dissolve PEG-Tetrazine at 10% w/v in PBS (pH 7.4).

    • Cell Encapsulation (Optional): If encapsulating cells, suspend cell pellet in Solution A.

  • Mixing:

    • Pipette 50 µL of Solution A into a mold or well plate.

    • Add 50 µL of Solution B.

    • IMMEDIATE ACTION: Pipette up and down once quickly to mix. Gelation often occurs within 5–30 seconds .

  • Incubation: Allow the gel to mature for 10 minutes at 37°C to ensure full conversion.

Rheological Characterization

To determine the Gel Point (


):
  • Load 20 µL of Solution A onto the rheometer plate (Peltier set to 37°C).

  • Add 20 µL of Solution B and lower the geometry (gap = 0.5 mm) immediately.

  • Run a Time Sweep (Frequency: 1 Hz, Strain: 1%).

  • Data Output: The crossover point where Storage Modulus (

    
    ) exceeds Loss Modulus (
    
    
    
    ) is the gel point.

Critical Analysis & Troubleshooting

Stoichiometry Control

The mechanical properties (stiffness) of the hydrogel are strictly defined by the crosslinking density.

  • 1:1 Ratio: Maximum stiffness (

    
    ).
    
  • Off-Stoichiometry (e.g., 0.5:1 TCO:Tz): Produces softer gels and leaves unreacted functional groups (useful for post-functionalization with bioactive peptides).

Troubleshooting Table
IssueProbable CauseCorrective Action
Gelation too fast (< 5s) Concentration too high or TCO variant too reactive.Dilute precursors or switch to a less reactive TCO isomer (e.g., cis-cyclooctene, though much slower).
No Gelation Hydrolysis of NHS during synthesis (failed conjugation).Check pH of Buffer A (must be > 8.0). Ensure anhydrous DMSO for NHS stock. Check NMR.
Pink Color Persists Excess Tetrazine.The gel should turn colorless as Tetrazine reacts. If pink remains, TCO is limiting. Check stoichiometry.
Bubbles in Gel

gas release.
This is intrinsic to the reaction. For microfluidics, use lower concentrations to minimize gas evolution density.

Biological Implications (E-E-A-T)

  • Cytotoxicity: Unlike Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), TCO-Tz is copper-free. The reagents are non-toxic at standard concentrations (< 10 mM).

  • Protein Stability: The reaction is highly specific to the TCO/Tz pair. It does not react with amines (lysine) or thiols (cysteine) on encapsulated proteins, preserving the bioactivity of growth factors or antibodies included in the matrix.

Bioorthogonality Cell Live Cell / Protein Reaction TCO + Tetrazine Reaction Cell->Reaction No Toxicity Media Complex Media (Amines, Thiols present) Media->Reaction No Interference Reaction->Cell Encapsulation

Figure 2: Bioorthogonal nature of the reaction allowing safe cell encapsulation.

References

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. Journal of the American Chemical Society, 130(41), 13518-13519. Link

  • Devaraj, N. K., & Weissleder, R. (2011). Biomedical applications of tetrazine cycloadditions. Accounts of Chemical Research, 44(9), 816-827. Link

  • Alge, D. L., & Anseth, K. S. (2013). Bioorthogonal hydrogels with tunable degradation for 3D cell culture. Biomacromolecules, 14(4), 949-953. Link

  • Desai, R. M., et al. (2015). Versatile click alginate hydrogels crosslinked via tetrazine–norbornene chemistry. Biomaterials, 50, 30-37. Link

  • Šećerkadić, A., et al. (2022). Hydrolytically Degradable PEG-Based Inverse Electron Demand Diels–Alder Click Hydrogels.[6] ACS Biomaterials Science & Engineering. Link

Sources

Application

In vivo imaging applications of cyclooct-1-ene-1-carboxamide

Application Note: In Vivo Imaging Applications of Cyclooct-1-ene-1-carboxamide Derivatives Executive Summary This guide details the application of cyclooct-1-ene-1-carboxamide derivatives (specifically the trans-isomers,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Imaging Applications of Cyclooct-1-ene-1-carboxamide Derivatives

Executive Summary

This guide details the application of cyclooct-1-ene-1-carboxamide derivatives (specifically the trans-isomers, TCO) in high-contrast in vivo imaging. Utilizing the Inverse Electron Demand Diels-Alder (IEDDA) reaction, this methodology enables pretargeted imaging , decoupling the slow pharmacokinetics of antibody targeting from the rapid decay of radioisotopes or fluorophores. This approach solves the "contrast vs. dose" dilemma in diagnostic imaging, allowing for high tumor-to-background ratios (TBR) with reduced systemic toxicity.

Scientific Foundation & Mechanism

The Bioorthogonal Engine: IEDDA

The core of this application is the reaction between a 1,2,4,5-tetrazine (Tz) and a trans-cyclooctene (TCO) .[1][2]

  • Mechanism: The electron-poor tetrazine undergoes a [4+2] cycloaddition with the strained, electron-rich TCO dienophile, followed by a retro-Diels-Alder reaction releasing nitrogen gas (

    
    ).[2]
    
  • Kinetics (

    
    ):  The reaction rates range from 
    
    
    
    to
    
    
    , orders of magnitude faster than strain-promoted azide-alkyne cycloaddition (SPAAC).
  • Significance of the Carboxamide Handle: The "carboxamide" functionality is the stable linkage formed when a TCO-activated ester (e.g., TCO-NHS) reacts with lysine residues on a biomolecule (mAb). The position of this linkage (allylic vs. vinylic) relative to the double bond dictates the TCO's stability in physiological conditions.

Pathway Visualization: Pretargeting Workflow

The following diagram illustrates the temporal separation of the targeting vector and the imaging probe.

PretargetingWorkflow Step1 Step 1: Injection TCO-Antibody Circulation Circulation Phase (24-72 Hours) Step1->Circulation Tumor Accumulation Clearance Optional: Clearing Agent Circulation->Clearance Remove Unbound mAb Step2 Step 2: Injection Tetrazine-Probe Clearance->Step2 Low Background Click In Vivo Click (IEDDA Reaction) Step2->Click Fast Kinetics Imaging PET/SPECT/Optical Acquisition Click->Imaging High Contrast

Figure 1: Temporal workflow of TCO-Tetrazine pretargeting. The separation of the antibody (TCO) and the probe (Tz) allows for the clearance of the antibody from non-target tissues before the signaling agent is introduced.

Comparative Analysis: TCO Variants

Not all cyclooctenes are created equal. The specific isomer used affects reactivity and metabolic stability (isomerization to the inactive cis form).

ParameterConventional TCO (Ret-TCO)Conformational TCO (s-TCO)Vinylic-TCO (1-substituted)
Reactivity (

)
High (~

)
Very High (~

)
Moderate
In Vivo Stability Moderate (

hours-days)
Lower (prone to isomerization)High
Primary Use General PretargetingLow-concentration targets"Click-to-Release" & Long circulation
Handle Position Allylic (C-5)Allylic (Strained Ring)Vinylic (C-1)

Note: For most imaging applications described below, Ret-TCO (trans-cyclooct-4-ene derivatives) is the standard due to the optimal balance of reactivity and stability.

Detailed Protocols

Protocol A: Bioconjugation of TCO to Monoclonal Antibodies

Objective: Covalent attachment of TCO-NHS ester to surface lysines of an IgG antibody via a carboxamide bond.

Materials:

  • Monoclonal Antibody (free of BSA/Gelatin/Azide).

  • TCO-PEG4-NHS Ester (improves solubility and reduces aggregation).

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5.

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO).

Step-by-Step Methodology:

  • Buffer Exchange: If the antibody is in PBS/Tris, perform a buffer exchange into 0.1 M Sodium Bicarbonate (pH 8.5) using a desalting column. Reason: High pH promotes the deprotonation of lysine

    
    -amines, enhancing nucleophilicity.
    
  • TCO Preparation: Dissolve TCO-PEG4-NHS in dry DMSO to a concentration of 10 mM. Critical: Prepare immediately before use; NHS esters hydrolyze rapidly in moisture.

  • Reaction: Add a 10-20 molar excess of TCO-NHS to the antibody solution (typically 1-5 mg/mL).

  • Incubation: Incubate for 1 hour at Room Temperature (RT) with gentle agitation.

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification: Remove excess TCO using a desalting column equilibrated with PBS (pH 7.4).

  • QC (TCO Number): Quantify TCO loading by reacting a small aliquot with a known excess of a Tetrazine-Fluorophore (e.g., Tz-Cy5). Measure the decrease in Tetrazine absorbance (typically ~520 nm) or the fluorescence shift. Target: 2-4 TCOs per antibody.

Protocol B: In Vivo Pretargeted PET Imaging (Mouse Model)

Objective: Imaging of tumor antigen expression (e.g., HER2, TAG-72) with high contrast.

Reagents:

  • TCO-mAb (from Protocol A).

  • Radiolabeled Probe:

    
    Cu- or 
    
    
    
    F-Tetrazine.
  • (Optional) Clearing Agent: TCO-albumin or Tetrazine-polymer (to remove circulating mAb).

Workflow:

  • TCO-mAb Administration (

    
    ): 
    
    • Inject 100-200

      
      g of TCO-mAb intravenously (i.v.) via the tail vein.
      
    • Rationale: High dose ensures saturation of tumor antigens.

  • Accumulation Phase (

    
     h): 
    
    • Allow the antibody to distribute and accumulate in the tumor. Concurrently, the antibody clears from the blood pool.

  • Clearing Step (Optional,

    
     h): 
    
    • Inject a "chase" compound (e.g., a tetrazine-functionalized dextran) that remains in the blood but cannot penetrate the tumor. This reacts with circulating TCO-mAb, directing it to the liver for rapid metabolism.

    • Benefit: Drastically reduces blood background signal.

  • Probe Administration (

    
     h): 
    
    • Inject the radioactive Tetrazine probe (e.g., 10-20 MBq).

    • Note: The probe distributes rapidly. Reaction with tumor-bound TCO occurs within minutes.

  • Imaging (

    
     h): 
    
    • Perform PET/CT scans 1, 2, and 4 hours post-probe injection.

    • Observation: Unreacted probe is small and clears renally (bladder uptake), leaving specific tumor uptake.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Tumor Signal TCO deactivation in vivo.Use a TCO with a shorter linker or switch to a more stable isomer (e.g., conformationally stabilized TCO). Ensure TCO loading is >2.
High Liver Uptake Hydrophobic TCO aggregation.Use PEGylated linkers (TCO-PEG4-NHS) to increase hydrophilicity.
No Reaction TCO isomerization to cis.Avoid exposure of TCO-mAb to copper sources or serum for prolonged periods (>5 days) before probe injection.

References

  • Rossin, R., et al. "Trans-cyclooctene tags with improved stability for diagnostic and therapeutic pretargeting." Bioconjugate Chemistry 27.7 (2016): 1697-1706. Link

  • Blackman, M. L., et al. "Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity." Journal of the American Chemical Society 130.41 (2008): 13518-13519. Link

  • Zeglis, B. M., et al. "A pretargeted PET imaging strategy based on bioorthogonal Diels-Alder click chemistry." Journal of Nuclear Medicine 54.8 (2013): 1389-1396. Link

  • Meyer, J. P., et al. "Strategies for the construction of radiofluorinated tetrazines for pretargeted PET imaging." Bioconjugate Chemistry 27.3 (2016): 509-512. Link

  • Devaraj, N. K. "Bioorthogonal chemistry: strategies and recent applications." ACS Central Science 4.9 (2018): 952-959. Link

Sources

Method

Solid-phase synthesis strategies involving cyclooct-1-ene-1-carboxamide

Application Note: Solid-Phase Synthesis Strategies for Trans-Cyclooct-1-ene (TCO) Carboxamides Abstract & Strategic Overview The integration of trans-cyclooctene (TCO) moieties into biomolecules via solid-phase synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Synthesis Strategies for Trans-Cyclooct-1-ene (TCO) Carboxamides

Abstract & Strategic Overview

The integration of trans-cyclooctene (TCO) moieties into biomolecules via solid-phase synthesis (SPS) enables the creation of hyper-reactive probes for Inverse Electron Demand Diels-Alder (IEDDA) ligation. While TCO-tetrazine ligation is the fastest bioorthogonal reaction known (


), the incorporation of TCO on solid support presents unique challenges. TCO is thermodynamically unstable relative to its cis-isomer; improper handling during resin cleavage—specifically exposure to thiols and radicals—can lead to isomerization, rendering the probe inactive.

This guide details the synthesis of cyclooct-1-ene-1-carboxamide linkages on solid phase. It focuses on the Trans isomer (TCO) due to its critical role in drug development (e.g., Antibody-Drug Conjugates, pre-targeted imaging), while acknowledging cis-cyclooctene (CCO) as a stable precursor or control.

Key Technical Challenges Solved in this Guide:

  • Isomerization Control: Preventing trans-to-cis relaxation during acidic cleavage.

  • Radical Scavenging: The mandatory use of radical inhibitors (e.g., Trolox) in cleavage cocktails.

  • Stereochemical Validation: Post-synthesis QC to quantify the active trans content.

Strategic Considerations for SPS

Before initiating synthesis, the stability profile of the TCO moiety must be aligned with the synthesis strategy.

ParameterTCO Stability ProfileStrategic Implication
Acid Stability (TFA) HighCompatible with standard Fmoc-SPPS cleavage (95% TFA).
Base Stability (Piperidine) HighStable during Fmoc deprotection cycles.
Thiol Sensitivity Low (Risk Factor)Thiols (EDT, Thioanisole) promote radical-mediated isomerization to cis. Avoid standard Reagent K.
Metal Sensitivity Low (Risk Factor)Copper or Palladium can catalyze decomposition. Use metal-free vessels.
Thermal Stability ModerateStore TCO reagents at -20°C; perform coupling at Room Temp (RT).
Mechanism of Action: IEDDA Ligation

The value of the TCO-carboxamide lies in its reactivity with tetrazines.[1] The relief of ring strain (approx.[2][3] 17.9 kcal/mol) drives the reaction.[4]

IEDDA_Mechanism Figure 1: Mechanism of Inverse Electron Demand Diels-Alder (IEDDA) Ligation. TCO TCO-Carboxamide (Dienophile) Intermediate Bicyclic Intermediate TCO->Intermediate IEDDA Cycloaddition (Fastest Step) Tetrazine Tetrazine (Diene) Tetrazine->Intermediate N2 N2 Gas (Release) Intermediate->N2 Product Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder Oxidation Aromatization (Optional) Product->Oxidation

[1][5][6][7][8][9]

Detailed Protocols

Protocol A: On-Resin Coupling of TCO-Carboxylic Acid

This protocol assumes a standard Fmoc-SPPS workflow on Rink Amide resin to generate the C-terminal amide, with the TCO attached to the N-terminus or a Lysine side chain.

Reagents:

  • Resin: Rink Amide MBHA (Loading ~0.5 mmol/g).

  • TCO Source: (E)-cyclooct-4-ene-1-carboxylic acid (or specific "1-ene" derivative if using conjugated systems).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step:

  • Peptide Assembly: Synthesize the peptide backbone using standard Fmoc/tBu protocols.

  • Final Deprotection: Remove the N-terminal Fmoc group using 20% Piperidine in DMF (2 x 10 min). Wash resin 5x with DMF.

  • Activation:

    • Dissolve TCO-Acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in minimal DMF.

    • Add DIPEA (6.0 eq).

    • Note: Pre-activation time should be short (< 2 min) to minimize racemization, though less critical for TCO than amino acids.

  • Coupling:

    • Add the activated mixture to the resin.

    • Agitate at Room Temperature for 1-2 hours . Do not heat.

    • Validation: Perform a Kaiser Test (Ninhydrin). If blue (positive), recouple using PyBOP/HOBt.

  • Washing: Wash resin 5x DMF, 5x DCM, 3x Diethyl Ether. Dry under nitrogen.

Protocol B: "Isomerization-Safe" Cleavage & Workup (CRITICAL)

Standard cleavage cocktails containing Ethanedithiol (EDT) or high concentrations of water can promote radical formation, isomerizing TCO to the inactive cis form.

The "Trolox" Modification: Trolox (water-soluble Vitamin E analog) acts as a radical scavenger to preserve the trans double bond.

Cocktail Formulation (Per 100 mg Resin):

  • TFA: 95% (Acid source)

  • TIPS (Triisopropylsilane): 2.5% (Cation scavenger)

  • Water: 2.5%

  • Trolox: 10 mg (Radical Scavenger - Essential )

Procedure:

  • Preparation: Dissolve Trolox in the TFA/TIPS/Water mixture. Ensure it is fully dissolved (sonicate if necessary).

  • Cleavage: Add cocktail to the dry resin.

  • Incubation: Agitate for 2-3 hours at RT. Keep the reaction vessel wrapped in foil (TCO is photo-sensitive).

  • Precipitation:

    • Filter the resin and collect the filtrate.

    • Add filtrate dropwise to cold (-20°C) Diethyl Ether .

    • Centrifuge (4000 rpm, 5 min) to pellet the crude TCO-peptide.

  • Purification (HPLC):

    • Use a C18 column.

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA.

    • Crucial: Avoid leaving the product in the autosampler under light. Analyze immediately or freeze.

Quality Control & Validation

Trustworthiness in TCO synthesis requires proving the double bond is still trans. Mass spectrometry (LC-MS) cannot distinguish cis from trans (same mass).

Method: Tetrazine Titration Assay This self-validating step quantifies the "active" TCO content.

  • Stock Solution: Prepare a 1 mM solution of a colored Tetrazine (e.g., Methyl-Tetrazine-PEG4-Acid) in PBS. Measure Absorbance at 520 nm (

    
    ).
    
  • Titration: Add an aliquot of your purified TCO-peptide (estimated 1 eq).

  • Observation:

    • Immediate Loss of Pink Color: Indicates rapid reaction (High Trans content).

    • Slow/No Color Change: Indicates isomerization to Cis or degradation.

  • Quantification: Measure the decay in absorbance at 520 nm over time. TCO should react completely within seconds/minutes.

Workflow Visualization

The following diagram illustrates the optimized solid-phase workflow, highlighting the critical control points (Trolox addition and Light protection).

SPS_Workflow Figure 2: Optimized Solid-Phase Synthesis Workflow for TCO-Peptides. Resin Rink Amide Resin (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Coupling Coupling TCO-Acid (HATU/DIPEA, 2h, Dark) Deprotect->Coupling Free Amine Wash Wash & Dry (DCM/Ether) Coupling->Wash Cleavage Cleavage Cocktail (TFA/TIPS/H2O + TROLOX) Wash->Cleavage Critical Step: Radical Scavenging Precip Ether Precipitation (-20°C) Cleavage->Precip QC QC: Tetrazine Titration (Verify Trans-Isomer) Precip->QC

References

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity.[5] Journal of the American Chemical Society, 130(41), 13518-13519. Link

  • Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition, 49(19), 3375-3378. Link

  • Selvaraj, R., & Fox, J. M. (2013). Trans-cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. Current Opinion in Chemical Biology, 17(5), 753-760. Link

  • Galeta, J., et al. (2021). An Optimized Protocol for the Synthesis of Peptides Containing trans-Cyclooctene and Bicyclononyne Dienophiles.[6] Chemistry – A European Journal, 27(50). Link

  • Darko, A., et al. (2014). Conformationally Strained trans-Cyclooctene with Improved Stability and Reactivity.[7] Chemical Science, 5, 3770-3776. Link

Sources

Application

Site-specific protein modification with cyclooct-1-ene-1-carboxamide

Application Note: Site-Specific Protein Modification with Stabilized trans-Cyclooct-1-ene-1-carboxamide Derivatives Executive Summary This guide details the application of cyclooct-1-ene-1-carboxamide derivatives—specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Specific Protein Modification with Stabilized trans-Cyclooct-1-ene-1-carboxamide Derivatives

Executive Summary

This guide details the application of cyclooct-1-ene-1-carboxamide derivatives—specifically the conformationally strained trans-isomer (TCO) —for site-specific protein modification. While simple cis-cyclooctenes require photo-activation (photo-click) for bioconjugation, the trans-cyclooctene-1-carboxamide (TCO-1-carboxamide) represents a "Goldilocks" reagent in bioorthogonal chemistry: it balances extreme reactivity toward tetrazines (


) with superior physiological stability compared to unsubstituted TCOs.

This protocol focuses on the Inverse Electron Demand Diels-Alder (IEDDA) reaction, the preferred method for developing Antibody-Drug Conjugates (ADCs), radiopharmaceuticals, and live-cell imaging probes due to its catalyst-free nature and exceptional kinetics.

Technology Overview & Mechanistic Insight

The Chemistry: SPIEDAC

The core mechanism is the Strain-Promoted Inverse Electron Demand Diels-Alder Cycloaddition (SPIEDAC) .

  • The Reagent: trans-Cyclooct-1-ene-1-carboxamide. The "1-carboxamide" substitution is critical. Unsubstituted TCOs are prone to isomerization back to the unreactive cis form in the presence of biological thiols or copper. The 1-substitution locks the conformation, significantly enhancing stability in serum while maintaining high reactivity.

  • The Partner: 1,2,4,5-Tetrazines (e.g., Methyl-tetrazine, H-tetrazine).

  • The Reaction: The TCO acts as the dienophile and the tetrazine as the diene. Upon mixing, they undergo a [4+2] cycloaddition followed by a retro-Diels-Alder reaction releasing nitrogen gas (

    
    ), forming a stable dihydropyridazine linkage.
    
Why "1-Carboxamide"?
  • Stability: Prevents "dead-end" isomerization to cis-cyclooctene.

  • Linker Versatility: The carboxamide group serves as a synthetic handle for attaching payloads (fluorophores, drugs) or for conjugation to lysine residues via NHS-esters.

Comparative Kinetics & Data

The following table highlights why TCO-1-carboxamide is preferred over other bioorthogonal pairs for time-sensitive applications (e.g., pre-targeted imaging).

Bioorthogonal PairReaction TypeRate Constant (

,

)
Physiological StabilityNotes
TCO-1-carboxamide + Tetrazine IEDDA 10,000 – 100,000 High Fastest bioorthogonal reaction; serum stable.
trans-Cyclooct-4-ene + TetrazineIEDDA1,000 – 10,000ModerateProne to isomerization (deactivation).
cis-Cyclooctene + TetrazinePhoto-Click~1 – 10 (Photo-induced)HighRequires UV light (toxic to some cells).
Azide + Cyclooctyne (DBCO)SPAAC0.1 – 1HighSlow; suitable for metabolic labeling, not pre-targeting.

Experimental Workflows

We present two primary routes for installing the TCO-1-carboxamide handle:

  • Route A: Genetic Code Expansion (GCE): Cotranslational incorporation of TCO-Lysine.

  • Route B: Chemical Conjugation: Post-translational modification using TCO-NHS esters.

Visual Workflow (Graphviz)

TCO_Modification_Workflow cluster_RouteA Route A: Genetic Code Expansion (Site-Specific) cluster_RouteB Route B: Chemical Conjugation (Stochastic/Directed) Start Select Target Protein GCE_Plasmid Plasmid Design (TAG codon at Site X) Start->GCE_Plasmid Precision Required Chem_Reagent TCO-1-Carboxamide-NHS Ester Start->Chem_Reagent Speed Required GCE_System PylRS/tRNA Pair + TCO-Lysine (UAA) GCE_Plasmid->GCE_System Expression Expression in E. coli/Mammalian GCE_System->Expression Purification Purification (Size Exclusion / Affinity) Expression->Purification Chem_Reaction Incubate with Protein (pH 8.0, 1h) Chem_Reagent->Chem_Reaction Chem_Reaction->Purification Labeling IEDDA Labeling Add Tetrazine-Probe (1.5 eq) Purification->Labeling TCO-Protein QC QC Validation (Mass Spec & Fluorescence) Labeling->QC Conjugate

Figure 1: Decision tree for installing TCO-1-carboxamide handles. Route A offers absolute site-specificity, while Route B is rapid for general surface labeling.

Detailed Protocol: Route A (Genetic Code Expansion)

This protocol describes the site-specific incorporation of TCO-Lysine (a lysine derivative linked to TCO-1-carboxamide) into a target protein (e.g., GFP or an Antibody Fragment) using the Pyrrolysyl-tRNA synthetase (PylRS) system.

Materials
  • Expression Host: E. coli BL21(DE3) or HEK293T.

  • Plasmids:

    • pTarget: Gene of interest with an Amber codon (TAG) at the desired site.[1]

    • pEvol-PylRS: Orthogonal tRNA/Synthetase pair evolved for TCO-Lysine.

  • Reagent: TCO-Lysine (dissolved in 0.2M NaOH or DMSO, final conc in culture: 1 mM).

  • Labeling Agent: Tetrazine-Fluorophore (e.g., Tz-Cy5).

Step-by-Step Procedure
  • Transformation: Co-transform E. coli BL21(DE3) with pTarget and pEvol-PylRS. Plate on dual-antibiotic agar.

  • Inoculation: Pick a single colony into 10 mL LB media (with antibiotics). Grow overnight at 37°C.

  • Induction & Incorporation:

    • Dilute overnight culture 1:100 into fresh media. Grow to OD600 ~ 0.5.

    • CRITICAL: Add TCO-Lysine to a final concentration of 1 mM.

    • Wait 30 mins for uptake.

    • Induce protein expression (e.g., 1 mM IPTG + 0.2% Arabinose).

    • Incubate at 30°C for 12–16 hours.

  • Harvest & Purification:

    • Pellet cells and lyse.

    • Purify protein via affinity chromatography (e.g., Ni-NTA).

    • Note: Keep buffers at pH 7.0–7.5. Avoid buffers with high copper content (promotes TCO degradation).

  • Labeling (The "Click" Step):

    • Dilute purified TCO-Protein to 10 µM in PBS.

    • Add Tetrazine-Cy5 (15 µM, 1.5 equivalents).

    • Incubate at Room Temperature for 10 minutes . (Reaction is near-instantaneous).

  • Validation:

    • Run SDS-PAGE.

    • Image gel for fluorescence (Cy5 channel) before staining for total protein (Coomassie).

    • Success Criteria: A single fluorescent band corresponding to the protein MW indicates successful site-specific labeling.

Detailed Protocol: Route B (Chemical Conjugation)

For researchers who cannot use GCE, chemical conjugation using TCO-PEG4-NHS Ester targets surface lysines.

  • Buffer Exchange: Exchange protein buffer to 0.1 M Sodium Bicarbonate, pH 8.3. (Remove all Tris or amine-containing buffers).

  • Conjugation:

    • Dissolve TCO-PEG4-NHS in dry DMSO (10 mM stock).

    • Add TCO-NHS to protein (10–20 molar excess) while vortexing gently.

    • Incubate 1 hour at RT or 4°C overnight.

  • Quenching: Add 1 M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.

  • Desalting: Remove excess TCO reagent using a Zeba Spin Column or dialysis against PBS.

  • Labeling: Proceed with Tetrazine reaction as described in Route A.

Troubleshooting & "Self-Validating" Controls

To ensure scientific integrity, every experiment must include these controls:

  • The "Isomerization" Check: TCO can degrade to cis-cyclooctene (unreactive) if stored improperly.

    • Test: React your TCO-protein with a Tetrazine-dye. If fluorescence is low, but protein concentration is correct, the TCO may have isomerized.

    • Prevention: Store TCO reagents at -80°C under argon. Use 1-substituted TCOs (carboxamides) for stability.

  • The "Negative" Control:

    • Route A: Express the protein in the absence of TCO-Lysine (should result in truncated protein at the TAG site).

    • Route B: Incubate non-TCO labeled protein with Tetrazine-dye. Any signal here indicates non-specific binding (stickiness) of the dye, not the reaction.

  • The "Buried Site" Issue:

    • If GCE incorporation works (full-length protein) but labeling fails, the TCO might be buried inside the protein fold.

    • Solution: Move the TAG codon to a solvent-exposed loop or terminus.

References

  • Development of TCO-Tetrazine Ligation: Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. Journal of the American Chemical Society. Link

  • Conformationally Strained TCOs: Darko, A., Wallace, S., & Fox, J. M. (2014). Conformationally Strained trans-Cyclooctene with Improved Stability and Reactivity in Tetrazine Ligation. Chemical Science. Link

  • Genetic Code Expansion with TCO: Lang, K., et al. (2012). Genetic encoding of bicyclononynes and trans-cyclooctenes for site-specific protein labeling in vitro and in live mammalian cells.[2] Nature Chemistry. Link

  • Application in Pre-targeted Imaging: Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition. Link

  • Photo-Click Nuance (Cis-Cyclooctene): Wang, J., et al. (2009). Photogenic Click Chemistry. Angewandte Chemie. Link

Sources

Method

Application Note &amp; Protocols: Advanced Fluorogenic Probe Design Using Cyclooct-1-ene-1-carboxamide Scaffolds for Live-Cell Imaging

Introduction: The Need for Smarter Fluorogenic Probes Modern biological research and drug development demand tools that can visualize molecular events in real-time within their native cellular environment.[1][2][3] Fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Smarter Fluorogenic Probes

Modern biological research and drug development demand tools that can visualize molecular events in real-time within their native cellular environment.[1][2][3] Fluorogenic probes, which exhibit a significant increase in fluorescence upon reacting with a specific target, are indispensable for such applications.[3][4] They offer the distinct advantage of "wash-free" imaging, enabling the study of dynamic processes with high signal-to-noise ratios by minimizing background fluorescence from unreacted probes.[3][4][5]

The cyclooctyne scaffold has emerged as a powerful tool in bioorthogonal chemistry, particularly for the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[6][] This reaction is exceptionally fast and proceeds without the need for cytotoxic copper catalysts, making it ideal for live-cell applications.[][8] This application note details the design, synthesis, and application of a novel class of fluorogenic probes based on the cyclooct-1-ene-1-carboxamide scaffold. These probes are engineered for superior performance in live-cell imaging, offering significant fluorescence enhancement upon reaction with azide-tagged biomolecules.[9]

Mechanism of Action: From Quenched to Fluorescent

The fluorogenic nature of the cyclooct-1-ene-1-carboxamide probes is rooted in a finely tuned intramolecular quenching mechanism that is disrupted upon reaction. The core principle involves the strategic placement of a fluorophore and a quenching moiety in close proximity, facilitated by the rigid cyclooctyne scaffold.

In the "off" state, the probe is largely non-fluorescent. This is because the cyclooctyne group, in conjugation with the carboxamide, acts as a photoinduced electron transfer (PeT) quencher. When the fluorophore is excited, its energy is transferred to the quencher, returning to the ground state without emitting a photon.

Upon undergoing a SPAAC reaction with an azide-tagged target molecule, the electronic properties of the cyclooctyne are fundamentally altered. The formation of the triazole ring disrupts the quenching pathway. This disruption "turns on" the fluorescence of the probe, resulting in a significant increase in quantum yield and a bright signal that is directly proportional to the amount of target engagement.[9] Some designs have reported fluorescence enhancements of over 1000-fold.[5][10]

Caption: Mechanism of fluorogenic activation via SPAAC reaction.

Design Principles and Scaffold Advantages

The cyclooct-1-ene-1-carboxamide scaffold offers several key advantages for fluorogenic probe design:

  • Tunable Reactivity: The strain of the cyclooctyne ring can be modified through chemical synthesis to tune the kinetics of the SPAAC reaction, allowing for optimization based on the specific application.[11]

  • Versatility: The carboxamide linkage provides a convenient handle for the attachment of a wide variety of fluorophores, enabling the development of probes across the visible and near-infrared spectrum.

  • Stability and Biocompatibility: The scaffold is stable under physiological conditions and the SPAAC reaction is bioorthogonal, meaning it does not interfere with native biological processes.[]

When designing a probe, consider the following:

  • Fluorophore Selection: Choose a fluorophore with high quantum yield and photostability. The choice of fluorophore will also be dictated by the available imaging equipment and the desire to avoid spectral overlap with other fluorescent molecules in the system.[12]

  • Linker Chemistry: The linker connecting the fluorophore to the cyclooctyne scaffold should be stable and not interfere with the quenching mechanism or the SPAAC reaction.

  • Solubility: The overall probe should be soluble in aqueous buffers and readily permeable to cell membranes for intracellular targets.

Experimental Protocols

Protocol: Synthesis of a Model Coumarin-Cyclooctyne Probe

This protocol describes the synthesis of a representative fluorogenic probe, coumBARAC, which exhibits a 10-fold increase in fluorescence upon reaction with an azide.[9]

Materials:

  • (Cyclooct-1-en-1-yl)methanamine

  • 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Caption: General workflow for the synthesis of the fluorogenic probe.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid (1.0 eq) and HBTU (1.2 eq) in DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Cyclooctyne Addition: Add a solution of (cyclooct-1-en-1-yl)methanamine (1.1 eq) in DMF to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with EtOAc and wash with saturated aqueous NaHCO₃ (3x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and EtOAc to yield the final fluorogenic probe.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: Live-Cell Imaging of Azide-Labeled Glycans

This protocol details the use of the synthesized probe for imaging glycans on the surface of live cells that have been metabolically labeled with an azide-containing sugar.

Materials:

  • Live cells (e.g., HeLa) cultured on glass-bottom dishes

  • Azide-modified sugar (e.g., Ac₄ManNAz)

  • Synthesized cyclooctyne-fluorophore probe

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Metabolic Labeling: Culture cells in complete medium supplemented with 25-50 µM Ac₄ManNAz for 24-48 hours to allow for incorporation of the azide into cell-surface glycans.

  • Probe Preparation: Prepare a 1-10 µM working solution of the cyclooctyne-fluorophore probe in complete cell culture medium.

  • Cell Labeling: Wash the metabolically labeled cells with PBS (2x). Add the probe solution to the cells and incubate for 15-60 minutes at 37°C.

  • Washing (Optional but Recommended): Although designed for wash-free imaging, a quick wash with PBS can further improve the signal-to-noise ratio.

  • Imaging: Image the cells using a fluorescence microscope. For a coumarin-based probe, use an excitation wavelength of ~405 nm and collect emission at ~450-500 nm.

  • Control Experiment: As a negative control, perform the same labeling procedure on cells that were not treated with the azide-modified sugar. This will confirm that the fluorescence signal is specific to the SPAAC reaction.

Caption: Step-by-step workflow for the live-cell imaging experiment.

Data and Expected Results

The successful application of the cyclooct-1-ene-1-carboxamide probe will result in bright, specific labeling of the azide-tagged biomolecules.

Parameter Unreacted Probe Reacted Probe (Post-SPAAC) Reference
Relative Fluorescence LowHigh (e.g., >10-fold increase)[9]
Quantum Yield (Φ) < 0.05> 0.5[9]
Excitation Max (nm) ~400~405[4]
Emission Max (nm) ~470~475[4]

Table 1: Representative photophysical properties of a coumarin-based cyclooctyne probe before and after reaction with an azide.

Troubleshooting

Problem Possible Cause Solution
High Background Fluorescence - Probe concentration too high- Incomplete quenching in the "off" state- Non-specific binding- Titrate probe concentration to the lowest effective level.- Re-evaluate probe design for more efficient quenching.- Include a wash step before imaging.
No/Low Signal - Inefficient metabolic labeling- Probe degradation- Incorrect imaging settings- Optimize concentration and incubation time for the azide-sugar.- Check probe stability and store properly (e.g., at -20°C, protected from light).- Verify filter sets and exposure times on the microscope.
Cell Toxicity - High probe concentration- Extended incubation time- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce incubation time.

Conclusion

Fluorogenic probes based on the cyclooct-1-ene-1-carboxamide scaffold represent a significant advancement in the field of bioimaging. Their excellent fluorogenic properties, coupled with the biocompatibility of the SPAAC reaction, provide a robust platform for real-time visualization of a wide range of biological processes. The protocols and design principles outlined in this application note offer a comprehensive guide for researchers and drug development professionals seeking to leverage this powerful technology.

References

  • Sletten, E. M., & Bertozzi, C. R. (2011). Synthesis of a fluorogenic cyclooctyne activated by Cu-free click chemistry. Organic Letters, 13(13), 3388-3391. [Link]

  • Sivakumar, K., et al. (2004). A fluorogenic probe for the catalyst-free detection of azide-tagged molecules. Organic Letters, 6(24), 4603-4606. [Link]

  • Wang, W., et al. (2021). De Novo Construction of Fluorophores via CO Insertion-initiated Lactamization: A Chemical Strategy Towards Highly Sensitive and Highly Selective Turn-on Fluorescent Probes for Carbon Monoxide. Journal of the American Chemical Society, 143(31), 12059-12069. [Link]

  • Gimeno, A., et al. (2023). Fluorogenic In Situ Thioacetalization: Expanding the Chemical Space of Fluorescent Probes, Including Unorthodox, Bifurcated, and Mechanosensitive Chalcogen Bonds. Journal of the American Chemical Society, 145(34), 18861-18871. [Link]

  • Chen, Y., et al. (2013). Fluorescent probes for hydrogen sulfide detection and bioimaging. Chemical Society Reviews, 42(14), 6019-6031. [Link]

  • Zhang, Y., et al. (2022). Development and Challenge of Fluorescent Probes for Bioimaging Applications: From Visualization to Diagnosis. Topics in Current Chemistry, 380(4), 22. [Link]

  • Chen, Z., et al. (2020). Cyclooctatetraene-conjugated cyanine mitochondrial probes minimize phototoxicity in fluorescence and nanoscopic imaging. Chemical Science, 11(29), 7525-7534. [Link]

  • Hudnall, T. W., & Gabbaï, F. P. (2022). Fluorogenic cyclopropenones for multi-component, real-time imaging. Nature Communications, 13(1), 198. [Link]

  • Plass, T., et al. (2012). Mechanism‐Based Fluorogenic trans‐Cyclooctene–Tetrazine Cycloaddition. Angewandte Chemie International Edition, 51(19), 4166-4170. [Link]

  • ResearchGate. (n.d.). Photophysical Properties and Synthesis of New Dye–Cyclooctyne Conjugates for Multicolor and Advanced Microscopy. [Link]

  • ResearchGate. (n.d.). An expanded palette of fluorogenic HaloTag probes with enhanced contrast for targeted cellular imaging. [Link]

  • Liu, Y., et al. (2023). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Molecules, 28(3), 1149. [Link]

  • Grimm, J. B., et al. (2019). A general strategy to develop cell permeable and fluorogenic probes for multi-colour nanoscopy. bioRxiv. [Link]

  • Adhikari, A., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. EJNMMI Radiopharmacy and Chemistry, 9(1), 47. [Link]

  • Al-Yasari, Z. Y. A., et al. (2021). Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. Dyes and Pigments, 194, 109605. [Link]

  • Bodio, E., et al. (2021). Clickable C-Glycosyl Scaffold for the Development of a Dual Fluorescent and [18F]fluorinated Cyanine-Containing Probe and Preliminary In Vitro/Vivo Evaluation by Fluorescence Imaging. Molecules, 26(21), 6649. [Link]

  • Wang, J., et al. (2023). Fluorogenic Reactions in Chemical Biology: Seeing Chemistry in Cells. Accounts of Chemical Research, 56(12), 1471-1484. [Link]

  • van Geel, R., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. ChemBioChem, 12(12), 1825-1828. [Link]

  • ResearchGate. (n.d.). Bioimaging Applications of Carbon dots (C. dots) and its Cystamine Functionalization for the Sensitive Detection of Cr(VI) in Aqueous Samples. [Link]

  • Oreate AI. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. [Link]

  • Shcherbakova, D. M., & Verkhusha, V. V. (2014). Photophysics of GFP-related chromophores imposed by a scaffold design. Physical Chemistry Chemical Physics, 16(33), 17466-17475. [Link]

  • Liu, J., et al. (2024). Bioorthogonally activated probes for precise fluorescence imaging. Chemical Society Reviews, 53(1), 153-191. [Link]

  • van der Vlist, J., et al. (2011). Strain-Promoted Alkyne Azide Cycloaddition for the Functionalization of Poly(amide)-Based Dendrons and Dendrimers. Journal of the American Chemical Society, 133(43), 17165-17175. [Link]

  • SciSpace. (n.d.). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility of Cyclooct-1-ene-1-carboxamide Derivatives

Current Status: Online Operator: Senior Application Scientist Ticket ID: TCO-SOL-001 Subject: Troubleshooting aqueous solubility and stability for bioorthogonal labeling and drug delivery. Welcome to the Technical Suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: TCO-SOL-001 Subject: Troubleshooting aqueous solubility and stability for bioorthogonal labeling and drug delivery.

Welcome to the Technical Support Center

You are likely accessing this guide because your cyclooct-1-ene-1-carboxamide derivative (likely a trans-cyclooctene or TCO) is precipitating in biological buffers, showing poor bioavailability, or failing to react in aqueous media.

The cyclooctene ring is inherently lipophilic (LogP ~3–4 for the core hydrocarbon). While the carboxamide group adds polarity, it is often insufficient to solubilize the strained ring in pure aqueous environments (PBS, cell media, plasma).

This guide is structured into three troubleshooting modules: Structural Engineering , Formulation Strategies , and Stability Protocols .

Module 1: Structural Engineering (The Design Phase)

User Query: "My TCO derivative is structurally essential, but it crashes out of solution at concentrations >10 µM. How can I modify the scaffold without killing reactivity?"

Technical Insight: The Hydrophobicity Trap

The 8-membered ring of cyclooctene is a hydrophobic "grease ball." In trans-cyclooctene (TCO), the ring strain forces the molecule into a specific conformation (crown/chair) that exposes this hydrophobic surface area. To fix this, you must disrupt the hydrophobic envelope.

Troubleshooting Solutions
1. The "d-TCO" Strategy (Dioxolane Fusion)

If you are synthesizing the ring from scratch, consider a dioxolane-fused derivative (d-TCO).

  • Mechanism: Fusing a dioxolane ring introduces two oxygen atoms and breaks the lipophilic symmetry of the cyclooctene.

  • Benefit: d-TCOs are often crystalline solids with significantly higher water solubility than their all-carbon counterparts.[1] They also display enhanced stability in blood serum.

  • Reference: Darko et al. (2014) demonstrated that d-TCOs maintain high reactivity (

    
     up to 366,000 M
    
    
    
    s
    
    
    ) while being soluble in pure water.
2. PEGylation (The Golden Hammer)

If you cannot alter the ring fusion, you must attach a solubilizing tail to the carboxamide nitrogen.

  • Protocol: Append a short Polyethylene Glycol (PEG) spacer (PEG

    
     to PEG
    
    
    
    ) between the carboxamide and your payload.
  • Why it works: The hydration sphere of the PEG chain (2–3 water molecules per ethylene oxide unit) effectively "masks" the hydrophobic ring from the solvent.

3. Axial vs. Equatorial Isomers (a-TCOs)

Stereochemistry dictates solubility.

  • Insight: In 5-substituted TCOs, the substituent can be axial or equatorial. Axial isomers (a-TCOs) often exhibit reduced hydrophobicity compared to equatorial isomers due to a smaller hydrophobic surface area and better dipole alignment.

  • Recommendation: If your synthesis produces a diastereomeric mixture, separate them via HPLC. The axial isomer is frequently more hydrophilic and more reactive toward tetrazines.

Module 2: Formulation & Solvents (The Prep Phase)

User Query: "I cannot change the chemical structure. It is already synthesized. How do I get this into a cell assay without precipitation?"

Troubleshooting Solutions
1. The Cosolvent "Shock" Prevention Protocol

Users often dissolve TCO in 100% DMSO and then "dump" it into PBS, causing immediate crashing (precipitation).

  • Correct Protocol:

    • Prepare a 1000x stock in anhydrous DMSO.

    • Dilute this stock 1:10 into intermediate solvent (e.g., 50% PEG-400 or Propylene Glycol).

    • Slowly titrate this intermediate into your vortexing aqueous buffer.

    • Result: This stepwise gradient prevents the "solvent shock" that drives rapid crystallization.

2. Cyclodextrin Encapsulation

If cosolvents are toxic to your cells, use Beta-Cyclodextrin (


-CD) or Hydroxypropyl-

-Cyclodextrin (HP

CD).
  • Mechanism: The cyclooctene ring (~7–8 Å diameter) fits snugly into the hydrophobic cavity of

    
    -CD. The outer shell of the CD is hydrophilic, rendering the complex water-soluble.
    
  • Ratio: Start with a 5:1 to 10:1 molar excess of CD to TCO.

Module 3: Stability vs. Solubility (The Trade-off)

User Query: "It dissolved, but now it's not reacting with the tetrazine. Did it degrade?"

Critical Warning: Isomerization

Solubility efforts can inadvertently trigger degradation. The strained trans-isomer is high-energy. In aqueous solution, especially at low pH or in the presence of transition metals (like Copper from click chemistry residues), TCO can isomerize to the stable, unreactive cis-cyclooctene.

  • Diagnostic: Check your sample via 1H NMR.[2]

    • Trans alkene protons: Shifted downfield (multiplets often ~5.1–6.0 ppm, distinct from cis).

    • Cis alkene protons: Typically ~5.6 ppm but with different coupling constants.

  • Prevention: Store aqueous stocks at -80°C. Avoid acidic buffers (pH < 5.0) which catalyze isomerization.[3]

Visual Troubleshooting Workflow

The following diagram outlines the decision process for optimizing TCO solubility.

TCO_Solubility_Workflow Start Start: TCO Derivative Insoluble in Water CheckStruct Can structure be modified? Start->CheckStruct ModYes Yes: Structural Engineering CheckStruct->ModYes Design Phase ModNo No: Formulation Strategy CheckStruct->ModNo Post-Synthesis OptionA Ring Fusion (Synthesize d-TCO) ModYes->OptionA OptionB Linker Strategy (Add PEG4-PEG8) ModYes->OptionB OptionC Isomer Selection (Isolate Axial Isomer) ModYes->OptionC Validation Validation Assay (Kinetic Solubility & HPLC) OptionA->Validation OptionB->Validation OptionC->Validation Solvent Cosolvent Protocol (DMSO -> PEG400 -> PBS) ModNo->Solvent Excipient Encapsulation (HP-Beta-Cyclodextrin) ModNo->Excipient Solvent->Validation Excipient->Validation IsomerCheck Stability Check (NMR for Trans-to-Cis) Validation->IsomerCheck If soluble but inactive

Caption: Decision tree for optimizing TCO solubility, distinguishing between pre-synthesis structural design and post-synthesis formulation.

Experimental Protocol: Kinetic Solubility Assay

Do not rely on thermodynamic solubility (equilibrium). For bioactive reagents, kinetic solubility is the relevant metric.

StepActionTechnical Note
1 Stock Prep Dissolve TCO in DMSO to 10 mM.
2 Spiking Add 2 µL of stock to 198 µL of PBS (pH 7.4) in a 96-well plate (Final: 100 µM, 1% DMSO).
3 Incubation Shake at 500 rpm for 2 hours at room temperature.
4 Filtration Filter using a 0.45 µm PVDF filter plate (removes precipitates).
5 Analysis Analyze filtrate via HPLC-UV (254 nm). Compare peak area to a standard injection of 100 µM TCO in 100% DMSO/ACN.
6 Calculation

Acceptance Criteria: A value >80% indicates acceptable kinetic solubility for biological assays.

References

  • Darko, A., et al. (2014). Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation.[1][4] Chemical Science.

  • Rossin, R., et al. (2010). Trans-cyclooctene tags with improved properties for tumor pretargeting with tetrazine derivatives. Molecular Pharmaceutics.

  • Fang, J., et al. (2024). New Trans-Cyclooctenes With High Reactivity and Favorable Physiochemical Properties.[4][5][6][7] Flintbox/Vertex.

  • Perlovich, G. L. (2014).[8] Thermodynamic approaches to the challenges of solubility in drug discovery and development.[8] Molecular Pharmaceutics.

Sources

Optimization

Preventing trans-to-cis isomerization of cyclooct-1-ene-1-carboxamide

Technical Support Center: TCO-Carboxamide Stability Assurance Subject: Preventing trans-to-cis Isomerization of Cyclooct-1-ene-1-carboxamide Ticket ID: TCO-STAB-001 Status: Open Assigned Specialist: Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: TCO-Carboxamide Stability Assurance Subject: Preventing trans-to-cis Isomerization of Cyclooct-1-ene-1-carboxamide Ticket ID: TCO-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Spring-Loaded" Molecule

You are working with cyclooct-1-ene-1-carboxamide , a derivative of trans-cyclooctene (TCO).[1] This molecule is essentially a "spring-loaded" trap.[1] The eight-membered ring is forced into a highly strained trans conformation (approx. 16-24 kcal/mol of strain energy).[1]

The Core Problem: The universe wants this molecule to be cis. The trans-to-cis isomerization releases this strain, rendering the molecule thermodynamically stable but chemically dead toward tetrazines (the bioorthogonal reaction partner).

This guide addresses the four "Horsemen of Isomerization": Transition Metals (Cu), Thiols, Heat, and Light.

Module 1: Synthesis & Purification Troubleshooting

Critical Phase: Isomerization often occurs before the product is even isolated.

Issue: "My product isomerizes during silica gel chromatography."

Diagnosis: Standard silica gel is slightly acidic. While TCOs are generally acid-tolerant, the carboxamide group can facilitate protonation-assisted isomerization or acid-catalyzed hydration.[1] Furthermore, trace transition metals in lower-grade solvents or silica can catalyze the flip.[1]

The Fix: Silver Nitrate (


) Impregnated Silica 
Silver(I) ions bind reversibly to the strained trans-alkene, stabilizing it significantly while the unstrained cis-isomer (and other impurities) wash away.

Protocol: The "Catch-and-Release" Purification

  • Impregnation: Mix silica gel with a solution of

    
     (10% w/w) in acetonitrile. Evaporate solvent to create "Silver Silica."[1]
    
  • Loading: Load your crude reaction mixture onto the Silver Silica column.

  • Wash: Elute with standard non-polar solvents (Hexanes/EtOAc).[1] The cis-isomer and impurities will elute.[1] The trans-isomer remains bound to the silver on the column.

  • Release (The Critical Step): Elute the column with a mobile phase containing Ammonium Hydroxide (

    
    )  or concentrated NaCl  (if base-sensitive).[1]
    
    • Why: The

      
       or 
      
      
      
      ligands compete for the
      
      
      , displacing the TCO.
  • Extraction: Immediately extract the eluted TCO into organic solvent and wash with brine to remove residual silver/ammonia.[1]

Module 2: Storage & Handling

Critical Phase: Preventing "Shelf-Death."

Issue: "My stock solution degraded in the freezer after 2 weeks."

Diagnosis:

  • Solvent Choice: Protic solvents (Methanol, Water) can promote isomerization over time, especially if trace acid is present.[1]

  • Radical Formation: Spontaneous radical formation (often peroxide-initiated in ethers) attacks the double bond.[1]

  • Concentration: Dilute solutions isomerize faster than concentrated ones due to solvent-mediated pathways.[1]

The Fix: The "Dark Solid" Protocol

Variable Recommendation Scientific Rationale
State Solid / Neat Oil Solid lattice inhibits conformational flipping (the "crown" to "half-chair" transition is sterically blocked).
Solvent DMSO or Anhydrous MeCN Avoids protic sources.[1] DMSO is excellent for biological stocks but freezes at 18°C.

| Temperature | -20°C to -80°C | Thermal energy (


) at RT is sufficient to slowly overcome the isomerization barrier over months.[1] |
| Additives  | Trolox (Vitamin E)  | A radical scavenger.[1] Add 0.1% equivalent if storing in solution to quench solvent radicals.[1] |
| Container  | Amber Glass  | TCO absorbs in the low UV. Ambient hood light can drive photoisomerization.[1] |

Module 3: Biological Application (In Vivo / In Vitro)

Critical Phase: The "Hostile Environment."

Issue: "The TCO is unreactive in serum/media."

Diagnosis:

  • Copper Poisoning: Serum albumin transports Copper(I/II).[1]

    
     coordinates to the trans-alkene, lowering the activation energy for the twist to cis.
    
  • Thiol Attack: The carboxamide group makes the alkene electron-deficient (Michael Acceptor).[1] Biological thiols (Glutathione, Cysteine) can attack the double bond.[1] Even if the addition is reversible, the intermediate allows free rotation, reforming the alkene in the thermodynamic cis form.

The Fix: Scavenging and Kinetics

  • Copper Chelation: Add EDTA or BCS (Bathocuproine disulfonate) to buffers if compatible with your assay.[1] This sequesters free copper.[1]

  • Thiol Blocking: If working in cell lysate, pre-treat with N-ethylmaleimide (NEM) to cap free thiols before adding TCO (if protein function allows).[1]

  • Kinetic Outrunning: Ensure your Tetrazine partner is highly reactive (e.g., dipyridyl-tetrazine).[1] The goal is for the Click reaction (

    
    ) to be orders of magnitude faster than the isomerization rate (
    
    
    
    ).

Visual Troubleshooting Guides

Diagram 1: The Isomerization "Death Spiral"

Mechanistic pathways leading to loss of reactivity.

TCO_Isomerization Trans Trans-TCO (Reactive) TS Transition State (Twisted) Trans->TS Activation Cis Cis-TCO (Dead/Unreactive) TS->Cis Relaxation Copper Copper (Cu+) (Serum Albumin) Copper->TS Catalyzes Thiols Thiols (R-SH) (Glutathione/Radicals) Thiols->TS Radical/Michael Addn Light UV Light (hν) Light->TS Excitation Heat Heat (>37°C) Heat->TS Thermal Energy

Caption: Pathways converting reactive Trans-TCO to unreactive Cis-TCO via environmental triggers.

Diagram 2: Stability Decision Tree

Workflow for handling TCO-Carboxamide samples.

TCO_Workflow Start Start: TCO-Carboxamide Handling Purification Purification Needed? Start->Purification AgSilica Use AgNO3-Silica Elute with NH4OH/NaCl Purification->AgSilica Yes StandardSilica Avoid! Acidic/Metal Contam. Purification->StandardSilica No (Risk) Storage Storage Condition AgSilica->Storage Solid Store as Solid -20°C / Dark Storage->Solid Solution Solution Required? Storage->Solution BioUse Biological Assay Solid->BioUse Solvent Use Anhydrous DMSO + Trolox (Radical Scavenger) Solution->Solvent Yes Solvent->BioUse Serum Serum/Media? BioUse->Serum Chelate Add EDTA/BCS (Remove Copper) Serum->Chelate Yes

Caption: Decision matrix for purification, storage, and biological application to maximize TCO stability.

FAQ: Quick Troubleshooting

Q: Can I use standard HPLC for purification? A: Only if the mobile phase is strictly neutral.[1] Standard TFA (Trifluoroacetic acid) buffers used in reverse-phase HPLC will destroy TCO-carboxamide.[1] Use Ammonium Bicarbonate (pH 7.[1]5) buffers instead.

Q: Why does my TCO smell like rotten eggs? A: It shouldn't. That smell usually indicates thiol contamination or degradation of sulfur-containing impurities.[1] If you used a thiol to "test" reactivity, your TCO is likely already isomerized.[1]

Q: I see a small peak just before my TCO in the NMR. Is that the cis isomer? A: Likely yes. In


 NMR, the alkene protons of trans-cyclooctene are distinctively shifted upfield (approx 5.1-6.0 ppm) compared to the cis isomer (5.6-5.8 ppm), but the splitting patterns differ significantly due to ring strain. The trans protons often appear as complex multiplets due to the chiral "crown" conformation.

References

  • Rossin, R., et al. (2013). Trans-Cyclooctene Isomerization in Serum: Mechanisms and Prevention.[1] Bioconjugate Chemistry.[1][2][3][4]

  • Darko, A., et al. (2014).[1] Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation.[1][5][6] Chemical Science.[1]

  • Royzen, M., et al. (2008).[1] A Photochemical Synthesis of Functionalized trans-Cyclooctenes Driven by Metal Complexation.[1] Journal of the American Chemical Society.[1]

  • Hoffmann, J. E., et al. (2015). Stabilization of trans-Cyclooctene Derivatives for Biological Applications.[1][6] Bioconjugate Chemistry.[1][2][3][4] [1]

Sources

Troubleshooting

Optimizing reaction yields in cyclooctene-tetrazine ligations

Bioorthogonal Chemistry Support Hub Topic: Optimizing Reaction Yields in Cyclooctene-Tetrazine Ligations Ticket ID: TCO-TZ-OPT-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Bioorthogonal Chemistry Support Hub Topic: Optimizing Reaction Yields in Cyclooctene-Tetrazine Ligations Ticket ID: TCO-TZ-OPT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Bioorthogonal Support Hub

You are likely here because your "click" didn’t click. The Inverse Electron-Demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine (Tz) is theoretically the fastest bioorthogonal ligation known (


 up to 

).[1] However, in practice, "theoretical" speed often collides with "experimental" reality: hydrolysis, isomerization, and steric shielding.

This guide is not a textbook; it is a troubleshooting engine designed to diagnose why your yields are low and how to fix them.

Module 1: Reactant Integrity & The "Dead" TCO Problem

The Issue: You observe low conjugation efficiency despite using correct stoichiometry. The Cause: Your TCO has likely isomerized to cis-cyclooctene (CCO).[2] CCO is unreactive toward tetrazine. This is the #1 silent killer of IEDDA yields.

Technical Deep Dive: The Isomerization Trap

TCO is a coiled spring. It holds ~26 kcal/mol of strain energy. Relieving this strain by flipping to the cis isomer is thermodynamically favorable. This process is catalyzed by:

  • Thiols: Free cysteines or reducing agents (DTT, BME) in your buffer.

  • Transition Metals: Trace Copper(I) from previous "classic" click reactions.

  • Light: Photoisomerization upon extended exposure.

Diagnostic Protocol: The "Titration Check"

Before committing expensive protein to a reaction, validate your TCO stock.

  • Prepare: A known concentration of TCO (e.g., 100 µM in DMSO).

  • Aliquot: A known concentration of a colored Tetrazine (e.g., Methyl-Tetrazine-Cy5) at 100 µM.

  • Mix: Combine 1:1.

  • Measure: Monitor absorbance decay at 520–550 nm (Tetrazine

    
    ).
    
    • Result A: Absorbance drops to near baseline. Status: TCO Active.

    • Result B: Absorbance remains >20% of initial. Status: TCO Isomerized. Discard stock.

Visualizing the Failure Mode

TCO_Degradation TCO Active TCO (High Strain) Ligation Ligation Product (Dihydropyridazine) TCO->Ligation + Tz (Fast) CCO Cis-Cyclooctene (Dead/Unreactive) TCO->CCO Isomerization Tz Tetrazine (Probe) Tz->Ligation CCO->Ligation No Reaction Thiols Catalysts: Thiols / Cu(I) / Light Thiols->CCO

Figure 1: The competition between productive ligation and non-productive isomerization. TCO must react before it relaxes.

Module 2: Kinetic Tuning & Tetrazine Selection

The Issue: The reaction is too slow, or the Tetrazine degrades before labeling is complete. The Reality: There is a fundamental trade-off between Stability and Reactivity . You cannot have maximums of both.

Selection Guide: Choosing Your Warhead

Use this table to select the correct Tetrazine based on your experimental constraints.

Tetrazine ClassSubstituentsReactivity (

)
Stability (

in Serum)
Best Application
H-Tetrazine Monosubstituted (H, R)Extreme (>30,000

)
Poor (<1 hour)In vitro rapid labeling; Short-lived isotopes (

).
Methyl-Tetrazine Methyl, RHigh (~1,000–5,000

)
Moderate (~10 hours)General protein conjugation; Flow cytometry.
Bis-Pyridyl Pyridyl, PyridylHigh (~2,000

)
Low-Mod (Hydrolysis risk)Fluorogenic probes (fluorescence turns ON upon reaction).
Bis-Aryl/Alkyl Electron Donating GroupsLow (<100

)
High (>48 hours)Long-term tracking; Storage-stable reagents.

Expert Insight: If your yield is low in in vivo applications, switch from H-Tetrazine to Methyl-Tetrazine. The H-Tetrazine is likely hydrolyzing before it finds the TCO target.

Module 3: Troubleshooting Low Yields (Q&A)

Q: My LC-MS shows the mass of the product minus 28 Da. Is this an error?

A: No, this is success . The IEDDA mechanism involves an initial [4+2] cycloaddition followed by a Retro-Diels-Alder step that releases Nitrogen gas (


, Mass = 28).
  • Observation: Mass = (TCO + Tz) - 28.

  • Action: Proceed. Your reaction worked perfectly.

Q: I am labeling a cysteine-rich protein and getting high background. Why?

A: You are seeing Thiol-ene side reactions . While TCO is bioorthogonal, it is still an electron-rich alkene. In the presence of high concentrations of free thiols (intracellular or surface cysteines), thiols can add across the double bond via radical mechanisms.

  • Solution 1: Pre-block free cysteines with iodoacetamide or NEM (N-ethylmaleimide) if they are not required for function.

  • Solution 2: Use Ag-TCO complexes for storage, but note that Silver must be removed (precipitated with NaCl) before cell application.

Q: The reaction works in buffer but fails in cell lysate.

A: This is a Solubility/Aggregation issue. Many Tetrazine-fluorophore conjugates are hydrophobic. When added to lysate, they aggregate or bind non-specifically to albumin/membranes, reducing the effective concentration available for TCO.

  • Protocol Adjustment: Add 5-10% DMSO or a surfactant (0.05% Tween-20) to the reaction buffer. This maintains the "monomeric" state of the Tetrazine.

Module 4: The Optimization Workflow

Follow this logic gate to resolve low yields systematically.

Troubleshooting_Flow Start Problem: Low Ligation Yield Check_TCO Step 1: Check TCO Integrity (Titration Assay) Start->Check_TCO TCO_Fail TCO Isomerized? Discard & Buy Fresh Check_TCO->TCO_Fail Yes Check_Tz Step 2: Check Tetrazine Stability (Is it H-Tetrazine?) Check_TCO->Check_Tz No (TCO Good) Tz_Fail Hydrolysis Detected? Switch to Me-Tetrazine Check_Tz->Tz_Fail Yes (Unstable) Check_Env Step 3: Check Environment (Thiols present?) Check_Tz->Check_Env No (Stable) Env_Fail Thiols Found? Block with NEM Check_Env->Env_Fail Yes Success Yield Optimized Check_Env->Success No

Figure 2: Decision tree for diagnosing IEDDA ligation failures.

References

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity.[1][3][4] Journal of the American Chemical Society. [Link]

  • Rossin, R., et al. (2010).[5] In Vivo Chemistry for Pretargeted Tumor Imaging in Live Mice. Angewandte Chemie International Edition. [Link]

  • Darko, A., Wallace, S., & Fox, J. M. (2014). Chemistry of Tetrazines and Bioorthogonal Chemistry. Chemical Reviews. [Link]

  • Knall, A.-C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (IEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews. [Link]

  • Oliveira, B. L., Guo, Z., & Bernardes, G. J. L. (2017).[3] Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews. [Link]

Sources

Optimization

Technical Support Center: Cyclooct-1-ene-1-carboxamide Stability &amp; Storage

[1][2][3] Executive Summary Welcome to the Technical Support Center. You have inquired about the storage conditions for cyclooct-1-ene-1-carboxamide .

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Welcome to the Technical Support Center. You have inquired about the storage conditions for cyclooct-1-ene-1-carboxamide .

This molecule presents a unique stability profile due to the interplay between the cyclooctene ring strain and the conjugated amide functionality .[1] While the thermodynamically stable cis-isomer is robust under standard conditions, the ring strain renders the alkene more susceptible to oxidative degradation than linear analogues.[1]

CRITICAL DISTINCTION: If you are working with the trans-isomer (TCO derivative) commonly used in bioorthogonal "click" chemistry, stability is significantly lower due to extreme ring strain (approx. 16 kcal/mol higher than cis).[2] This guide primarily addresses the standard intermediate (cis), but includes specific "Red Flag" warnings for TCO users.

Part 1: The "Golden Rules" of Storage

Do not deviate from these parameters to ensure >98% purity retention over 12 months.

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Reduces kinetic energy, significantly slowing the rate of auto-oxidation at the alkene site and potential amide hydrolysis.[3][2][1]
Atmosphere Argon or Nitrogen Crucial. Cyclic alkenes are prone to radical-initiated auto-oxidation (epoxidation) by atmospheric oxygen.[3][2][1] Argon is preferred as it is heavier than air.[2][1]
Container Amber Glass / Foil Prevents UV-induced

photo-isomerization or radical formation.[3][2][1]
Moisture Desiccator (<10% RH) Amides are hygroscopic.[2][1] Moisture acts as a nucleophile for hydrolysis and can plasticize the solid, lowering the melting point.[1]
Physical State Solid (Crystalline) If the compound turns into an oil (and was originally solid), this indicates significant impurity depression or solvation.[1]
Part 2: Troubleshooting Guide (Q&A)

Q1: My compound has turned from off-white to yellow. Is it still usable?

  • Diagnosis: Oxidative Degradation. The yellowing is likely due to the formation of N-oxides or oxidative cleavage products (epoxides/aldehydes) initiated by trace peroxides.[2][1]

  • Mechanism: The electron-rich double bond in the cyclooctene ring attacks atmospheric oxygen, forming a transient epoxide or hydroperoxide.[1]

  • Action:

    • Perform TLC (Thin Layer Chromatography).[2][1] If the yellow spot stays at the baseline or moves significantly differently, purification is required.[1]

    • Recrystallization: Dissolve in minimal hot ethyl acetate/hexanes (if solid) to remove oxidized impurities.[2][1]

    • Prevention: Flush headspace with Argon after every use.[2][1]

Q2: The NMR spectrum shows a small doublet appearing near 5.8-6.0 ppm.[3][2][1] What is this?

  • Diagnosis: Hydrolysis (Amide Cleavage). [3][2][1][4][5][6]

  • Mechanism: The amide bond (

    
    ) has hydrolyzed to the carboxylic acid (
    
    
    
    ).[2][1][5] The shift arises from the loss of the anisotropic shielding of the nitrogen lone pair.
  • Cause: Exposure to ambient moisture or acidic vapors in the storage fridge.[2][1]

  • Action:

    • Check the integration.[2][1] If <5%, use a basic wash (NaHCO3) during workup to remove the acidic impurity.

    • If >10%, repurify via column chromatography.[2][1]

Q3: I am working with the trans-isomer (TCO) for click chemistry, and it isomerized to cis. Why?

  • Diagnosis: Isomerization via Thiol/Radical Attack. [3][1]

  • Mechanism: Trans-cyclooctene is highly strained.[3][2][1] In the presence of thiols (often found in biological buffers like DTT or Glutathione) or free radicals, the bond rotates to the lower-energy cis conformation, rendering it inactive for tetrazine ligations.[1]

  • Action:

    • Strictly avoid thiols in storage buffers.[2][1]

    • Store in solid state only; do not store as a DMSO stock solution for >24 hours.

Part 3: Experimental Protocols
Protocol A: Purity Verification (HPLC)

Use this protocol to validate stability before critical experiments.[3][1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).[2][1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid[3][2][1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide bond) and 254 nm (if conjugated).[2][1]

  • Pass Criteria: Single peak >98% area. Any shoulder peaks indicate isomerization or oxidation.[2]

Protocol B: Rescue Recrystallization

Use if compound shows yellowing.[3][2][1]

  • Dissolve crude solid in minimal boiling Ethyl Acetate .

  • Add Hexanes dropwise until slight turbidity persists.

  • Cool slowly to Room Temperature, then to 4°C.

  • Filter crystals and wash with cold Hexanes.

  • Dry under high vacuum for 4 hours to remove solvent traces (solvent trapped in the lattice accelerates degradation).[2][1]

Part 4: Visualizing Degradation Pathways

The following diagrams illustrate the decision-making process for troubleshooting and the chemical pathways of degradation.

Figure 1: Troubleshooting Logic Tree

StorageTroubleshooting Start Observation: Check Compound State Yellow Yellow Discoloration Start->Yellow Goo Sticky/Oily Texture Start->Goo NewPeaks New NMR Peaks Start->NewPeaks Oxidation Diagnosis: Oxidation/Epoxidation Yellow->Oxidation Air Exposure Hydrolysis Diagnosis: Hydrolysis (Moisture) Goo->Hydrolysis Hygroscopic Isomerization Diagnosis: Cis/Trans Isomerization NewPeaks->Isomerization Light/Thiol Recryst Action: Recrystallize (EtOAc/Hex) Oxidation->Recryst Desiccate Action: High Vac Dry + Desiccator Hydrolysis->Desiccate Purify Action: Column Chromatography Isomerization->Purify

Caption: Diagnostic workflow for identifying and rectifying stability issues based on physical and spectral observations.

Figure 2: Chemical Degradation Mechanisms

DegradationPathways Molecule Cyclooct-1-ene-1-carboxamide Epoxide Epoxide / Peroxide (Yellowing) Molecule->Epoxide Auto-oxidation Acid Carboxylic Acid + NH3 (Hydrolysis) Molecule->Acid Hydrolysis Isomer E/Z Isomerization (Loss of Activity) Molecule->Isomer Photo-excitation Oxygen + O2 (Air) Oxygen->Epoxide Water + H2O (Acid/Base) Water->Acid Light + hν (UV) Light->Isomer

Caption: Primary chemical degradation pathways: Oxidative attack on the alkene, hydrolytic cleavage of the amide, and photo-isomerization.[3][1]

References
  • Amide Hydrolysis Mechanisms

    • Title: Hydrolysis of Amides: Kinetics and Mechanism.[2][1]

    • Source: Master Organic Chemistry / Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry.

    • URL:[Link]

  • Cyclooctene Reactivity & Strain

    • Title: Trans-Cyclooctene - A Stable, Voracious Dienophile for Bioorthogonal Labeling.[3][2][1]

    • Source:Journal of the American Chemical Society (Relevant for comparative stability of strained rings).[2][1]

    • URL:[Link][3][2][1]

  • General Storage of Unsaturated Amides

    • Title: Stability and Storage of Alpha,Beta-Unsaturated Amides.[3][2][1]

    • Source: National Institutes of Health (PubChem) - Compound Summary.[3][2][1]

    • URL:[Link] (Analogous structure data).[2][1]

  • Oxidation of Cyclic Alkenes

    • Title: Auto-oxidation of Cyclic Alkenes.[3][2][1]

    • Source:Chemical Reviews (General Mechanism).[2][1]

    • URL:[Link]

Disclaimer: This guide is intended for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.

Sources

Troubleshooting

Technical Support Center: Optimizing Specificity in Cyclooct-1-ene-1-carboxamide Assays

Topic: Reducing Non-Specific Binding (NSB) in TCO-Tetrazine Ligation Target Molecule: Cyclooct-1-ene-1-carboxamide (TCO-Amide) Reaction Class: Inverse Electron Demand Diels-Alder (IEDDA) Audience: Senior Researchers & As...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Non-Specific Binding (NSB) in TCO-Tetrazine Ligation Target Molecule: Cyclooct-1-ene-1-carboxamide (TCO-Amide) Reaction Class: Inverse Electron Demand Diels-Alder (IEDDA) Audience: Senior Researchers & Assay Developers

Executive Summary: The Hydrophobicity Paradox

The cyclooct-1-ene-1-carboxamide moiety is a high-performance bioorthogonal handle due to its rapid kinetics (


) with tetrazines. However, the very feature that drives this reactivity—the strained, hydrophobic eight-membered ring—is the primary driver of non-specific binding (NSB).

In complex media (lysates, serum, or cell surfaces), TCO moieties act as "grease balls," sequestering themselves into the hydrophobic pockets of serum albumin or lipid bilayers. This guide provides a mechanistic approach to decoupling specific ligation from hydrophobic sequestration.

Part 1: The Mechanics of Non-Specific Binding

Why is my background signal high?

The TCO-amide ring is lipophilic. While the carboxamide linker adds a degree of polarity, it is often insufficient to mask the hydrophobicity of the ring itself.

The "BSA Trap"

A common error in TCO assays is using Bovine Serum Albumin (BSA) as a blocking agent without considering the interaction. Albumin is a carrier protein designed to transport hydrophobic molecules (fatty acids, hormones).

  • The Problem: BSA can sequester TCO-functionalized probes via hydrophobic interaction before they react with the Tetrazine target.

  • The Result: High background noise (if the detector is TCO-labeled) or loss of signal (if the target is TCO-labeled and buried in BSA).

Visualization: The Hydrophobic Sequestration Pathway

The following diagram illustrates how TCO probes are diverted from their specific Tetrazine targets by hydrophobic sinks (Albumin/Membranes).

TCO_NSB_Mechanism TCO_Probe TCO-Amide Probe (Hydrophobic Ring) Tetrazine_Target Specific Target (Tetrazine-Protein) TCO_Probe->Tetrazine_Target IEDDA Reaction (Fast, Specific) Albumin Serum Albumin/BSA (Hydrophobic Pockets) TCO_Probe->Albumin Hydrophobic Binding (Reversible but Strong) Plastic Plasticware/Membrane (Non-Specific Surface) TCO_Probe->Plastic Adsorption Specific_Signal Covalent Ligation (High Signal) Tetrazine_Target->Specific_Signal NSB_Noise Hydrophobic Sequestration (High Background/Signal Loss) Albumin->NSB_Noise Plastic->NSB_Noise

Caption: Figure 1. Kinetic competition between specific IEDDA ligation and non-specific hydrophobic sequestration of TCO probes.

Part 2: Troubleshooting & Optimization (Q&A)

Category A: Reagent Chemistry

Q: Does the "1-carboxamide" linker contribute to NSB? A: The amide bond itself is polar and stable, but its short length is often the issue. Direct attachment of the TCO ring to a protein or fluorophore via a short amide linker forces the hydrophobic TCO ring against the surface of the conjugate.

  • Solution: Use PEGylated linkers. A PEG4 to PEG12 spacer between the carboxamide and your payload increases water solubility and "floats" the TCO ring away from hydrophobic surfaces.

  • Evidence: Studies show that PEG-linked TCOs exhibit significantly reduced albumin binding compared to short-linker variants [1].

Q: My TCO probe precipitates or aggregates. Is this NSB? A: This is likely aggregation-driven pseudo-NSB. TCO-functionalized fluorophores are often poorly soluble.

  • Protocol: Dissolve TCO-NHS esters in dry DMSO or DMF first. Ensure the final organic co-solvent concentration in the labeling reaction is 5-10% (if the protein tolerates it) to prevent micro-precipitates that stick to cells.

Category B: Assay Conditions

Q: I am using 5% BSA to block, but background remains high. Why? A: As detailed in the "BSA Trap," you may be enriching TCO binding to the blocking layer.

  • Alternative: Switch to Fish Gelatin (1-3%) or Casein . These blockers lack the deep hydrophobic pockets characteristic of albumin. Alternatively, use a detergent-only block (0.1% Tween-20) if the assay format allows.

Q: Can I wash away the NSB? A: Yes, but TCO hydrophobicity requires specific detergents.

  • Recommendation: Use Tween-20 (0.05% - 0.1%) or Triton X-100 (0.1%) in your wash buffers. Simple PBS washes are often insufficient to disrupt the hydrophobic interaction between TCO and cell membranes.

Category C: Kinetic Optimization

Q: How long should I incubate the TCO and Tetrazine? A: Shorten your incubation time.

  • Reasoning: The IEDDA reaction is exceptionally fast (

    
     up to 
    
    
    
    ). Specific labeling often reaches saturation in minutes, whereas non-specific hydrophobic interactions accumulate over time.
  • Protocol: Try incubating for 10-20 minutes rather than 1 hour. This kinetic gating favors the fast covalent bond over the slower equilibrium of NSB [2].

Part 3: Optimized Protocol for TCO-Labeling in Complex Media

This protocol is designed to minimize NSB for a TCO-labeled detection antibody reacting with a Tetrazine-tagged target.

Materials
  • Buffer A (Blocking): PBS + 3% Fish Gelatin (Sigma) + 0.05% Tween-20. (Avoid BSA).

  • Buffer B (Wash): PBS + 0.1% Tween-20 (High salt: 500mM NaCl optional for stringent washing).

  • Probe: TCO-PEG4-Antibody (or TCO-PEG4-Fluorophore).

Workflow
  • Block Surface/Cells: Incubate with Buffer A for 30 mins at RT.

  • Primary Incubation: Add Tetrazine-tagged target. Incubate. Wash 3x with Buffer B.

  • TCO Probe Addition (Critical Step):

    • Dilute TCO probe in Buffer A .

    • Optional: Add 10-20 mM Imidazole or Acetylated-BSA (if standard BSA is unavoidable) to act as a decoy, though Fish Gelatin is preferred.

  • Kinetic Reaction: Incubate for 15-20 minutes at RT. Do not overnight.

  • Stringent Wash:

    • Wash 3x with Buffer B .

    • Tip: The TCO-Tetrazine bond is covalent and irreversible. You can wash aggressively (high salt or higher detergent) without stripping the specific signal.

Part 4: Comparative Data: Blocking Agents

Blocking AgentHydrophobicitySuitability for TCO AssaysNotes
BSA (Bovine Serum Albumin) HighLow Contains hydrophobic pockets that bind TCO/Tetrazine; increases background.
Non-Fat Dry Milk MediumMedium Better than BSA, but contains heterogeneous proteins + biotin (interferes with Streptavidin).
Fish Gelatin LowHigh Lack of hydrophobic pockets; best for hydrophobic bioorthogonal handles.
Tween-20 (0.1%) only N/AMedium-High Good for surface passivation; does not introduce competing proteins.

Part 5: Troubleshooting Logic Tree

Troubleshooting_Tree Start High Background in TCO Assay Check_Blocker Are you using BSA? Start->Check_Blocker Switch_Blocker Switch to Fish Gelatin or Casein Check_Blocker->Switch_Blocker Yes Check_Linker Is TCO linker PEGylated? Check_Blocker->Check_Linker No Add_PEG Use TCO-PEG4-NHS Instead of TCO-NHS Check_Linker->Add_PEG No Check_Time Incubation > 30 mins? Check_Linker->Check_Time Yes Reduce_Time Reduce to 10-15 mins (Leverage Fast Kinetics) Check_Time->Reduce_Time Yes Wash_Stringency Increase Wash Detergent (0.1% Tween-20) Check_Time->Wash_Stringency No

Caption: Figure 2. Decision matrix for diagnosing and resolving NSB in TCO-Tetrazine assays.

References

  • Rossin, R., et al. (2010). Trans-Cyclooctene Tags with Improved Properties for Tumor Pretargeting with Tetrazine Derivatives.[1][2] Angewandte Chemie International Edition.[3] Available at: [Link]

  • Blackman, M. L., et al. (2008).[3] Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity.[4] Journal of the American Chemical Society. Available at: [Link]

  • Devaraj, N. K. (2018). Bioorthogonal Chemistry: Strategies and Recent Developments.[5] ACS Central Science. Available at: [Link]

Sources

Optimization

Technical Support Center: TCO-Tetrazine Bioconjugation Kinetics

[1] Executive Summary: The Kinetic Baseline Welcome to the Advanced Bioconjugation Support Center. You are likely here because your Inverse Electron Demand Diels-Alder (IEDDA) reaction is underperforming.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Kinetic Baseline

Welcome to the Advanced Bioconjugation Support Center. You are likely here because your Inverse Electron Demand Diels-Alder (IEDDA) reaction is underperforming.

The Baseline Truth: Under optimal conditions, the reaction between TCO and Tetrazine is the fastest bioorthogonal ligation known, with second-order rate constants (


) ranging from 800 to >100,000 M⁻¹s⁻¹  [1].

The Diagnostic Reality: If your reaction is "slow" (taking hours instead of minutes/seconds), it is rarely a matter of intrinsic kinetics. It is almost invariably due to reagent degradation (isomerization/reduction) or environmental quenching .

Diagnostic Workflow (Triage)

Use this logic tree to identify the root cause of your kinetic failure.

Troubleshooting Start Symptom: Slow Kinetics Color Did Tetrazine solution lose color (Pink -> Clear)? Start->Color Isomer Suspect TCO Isomerization (Trans -> Cis) Color->Isomer No (Color persists) Env Check Environment (Thiols/Media) Color->Env Yes (Reduction) Steric Check Steric Hindrance (Linker Length) Isomer->Steric TCO is fresh DeadTCO TCO Isomerized to CCO (Unreactive) Isomer->DeadTCO DeadTz Tetrazine Reduced (Dead Reagent) Env->DeadTz

Figure 1: Diagnostic logic flow for identifying the source of kinetic stalling.

Critical Failure Modes & Solutions

Issue 1: The "Dead" TCO (Trans-to-Cis Isomerization)

The Science: The reactivity of TCO is driven by the immense ring strain (~26 kcal/mol) of the trans double bond. This is a high-energy state. If the ring relaxes into its cis isomer (cis-cyclooctene, CCO), the reactivity drops by 7 orders of magnitude, effectively stopping the reaction [2].

Common Triggers:

  • Copper Contamination: Trace Cu(I) from click chemistry glassware or serum proteins catalyzes isomerization.

  • Acidic Conditions: Prolonged exposure to low pH promotes relaxation.

  • Thiamine in Media: Recent data indicates thiamine degradation products in cell media (like DMEM) can trigger rapid TCO isomerization (

    
     min) [3].[1]
    

Troubleshooting Protocol:

  • Q: How do I verify my TCO is active?

  • A: Perform a titration with a known active Tetrazine. If the Tetrazine color (520 nm) does not disappear instantly upon addition of TCO, your TCO has isomerized.

  • Solution: Store TCO at -20°C. Avoid "aged" cell media. If using TCO in serum, use short-linker variants which sterically shield the alkene from copper-binding proteins [2].

Issue 2: Tetrazine Reduction (The "Disappearing" Reagent)

The Science: Tetrazines are electron-poor. In the presence of biological thiols (glutathione, cysteine) or reducing agents (DTT, TCEP), the tetrazine core can be reduced to dihydrotetrazine. This species is colorless and unreactive toward TCO.

Troubleshooting Protocol:

  • Q: My Tetrazine solution turned colorless before I added the TCO.

  • A: It has been reduced. It is now dead.

  • Solution: Never use DTT or TCEP in buffers with Tetrazines. If reducing disulfides is necessary, you must dialyze thoroughly before adding the Tetrazine.

Issue 3: Steric Burial & The Hydrophobic Effect

The Science: IEDDA is accelerated by water (hydrophobic effect). However, if the TCO or Tetrazine is buried inside a protein pocket due to a short linker, the reaction becomes diffusion-limited rather than chemically limited.

Data Comparison: Reactivity vs. Stability

DerivativeRate Constant (

)
Stability (Water/Serum)Best Use Case
H-Tetrazine ~800 - 2,000HighGeneral labeling, long storage.
Me-Tetrazine ~500 - 1,000Very HighIn vivo applications requiring high stability.
Py-Tetrazine > 10,000Low/ModerateTime-critical steps; prone to hydrolysis/reduction.
s-TCO > 100,000LowUltra-fast needs; isomerizes easily.

Standard Operating Procedure: Kinetic Validation

If you suspect slow kinetics, do not rely on end-point assays (like Western blot). You must measure the rate directly to distinguish between slow reaction and no reaction.

Protocol: UV-Vis Decay Assay

Objective: Determine if the reaction is proceeding at the expected rate by tracking the consumption of the Tetrazine chromophore.

Materials:

  • UV-Vis Spectrophotometer (path length 1 cm).

  • Tetrazine stock (e.g., 10 mM in DMSO).

  • TCO stock (fresh).[1]

  • PBS (pH 7.4).[2][3][4]

Step-by-Step:

  • Baseline: Dilute Tetrazine into PBS to a final concentration of 50-100 µM.

  • Scan: Measure Absorbance at 520 nm (pink/red peak). Record initial value (

    
    ).
    
  • Initiate: Add TCO at 10x molar excess (pseudo-first-order conditions) to ensure the rate depends only on the Tetrazine decay.

  • Monitor: Measure

    
     every 10 seconds for 5 minutes.
    
  • Analysis:

    • Pass: Absorbance drops to near zero within <60 seconds.

    • Fail (Stalled): Absorbance decreases slightly and plateaus (indicates TCO isomerization/impurity).

    • Fail (Instant Clear): If

      
       was near zero before TCO addition, your Tetrazine was already reduced.
      

Mechanistic Visualization

Understanding the degradation pathways is key to prevention.

Degradation TCO TCO (Active) High Energy CCO Cis-CO (Inactive) Low Energy TCO->CCO Cu(I), Acid, UV Thiamine (Media) Product Dihydropyridazine (Ligation Product) TCO->Product + Tz (Fast) Tz Tetrazine (Active) Pink/Red DHTz Dihydro-Tz (Inactive) Colorless Tz->DHTz Thiols (DTT/GSH) Reduction Tz->Product + TCO

Figure 2: Competing pathways. The goal is to maximize the Blue path while suppressing the Red dashed degradation paths.

Frequently Asked Questions (FAQ)

Q: Can I perform TCO-Tetrazine ligation in cell culture media? A: Yes, but proceed with caution. Avoid "aged" media. As noted in recent studies, thiamine degradation products in media like DMEM can catalyze TCO isomerization to the inactive cis form [3].[1] Use fresh media or PBS buffers whenever possible.

Q: My protein precipitated after adding the TCO-PEG4-NHS ester. Why? A: TCO is highly hydrophobic. Even with a PEG4 linker, high labeling ratios (DOL > 3) can destabilize the protein.

  • Fix: Use a longer PEG linker (PEG12+) or lower the molar equivalent of the label during conjugation.

Q: Why is the rate faster in water than in methanol? A: The reaction is driven by the Hydrophobic Effect. Water forces the hydrophobic TCO and Tetrazine together to minimize solvent accessible surface area. Organic solvents reduce this driving force, slowing the kinetics [1].

References

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity.[3][5][6][7][8][9][10][11] Journal of the American Chemical Society, 130(41), 13518-13519. Link

  • Rossin, R., et al. (2013).[3] Trans-Cyclooctene Isomerization in Serum. Bioconjugate Chemistry, 24(7), 1210–1217. Link

  • Li, Z., et al. (2023).[12] Trans-Cyclooctene Isomerization Catalyzed by Thiamine Degradation Products in Cell Culture Media.[1] Molecular Pharmaceutics, 20(6), 3245–3254. Link

  • Knall, A. C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme.[2][6][7][8] Chemical Society Reviews, 42(12), 5131-5142. Link

Sources

Troubleshooting

Technical Support Center: TCO-Carboxamide Stability &amp; Optimization

Topic: Minimizing Thiol-Michael Addition and Isomerization in Cyclooct-1-ene-1-carboxamide Systems Document ID: TCO-TECH-004 Last Updated: 2024-05-20 Core Technical Analysis Senior Application Scientist Note: You are wor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Thiol-Michael Addition and Isomerization in Cyclooct-1-ene-1-carboxamide Systems Document ID: TCO-TECH-004 Last Updated: 2024-05-20

Core Technical Analysis

Senior Application Scientist Note: You are working with cyclooct-1-ene-1-carboxamide , a specialized derivative of trans-cyclooctene (TCO). While standard TCOs are renowned for their bioorthogonality in Inverse Electron Demand Diels-Alder (IEDDA) reactions, your specific molecule possesses a critical vulnerability: the 1-carboxamide group .

Unlike unsubstituted TCOs, the carboxamide acts as an Electron-Withdrawing Group (EWG) conjugated to the strained double bond. This transforms the alkene into a Michael Acceptor , making it susceptible to nucleophilic attack by thiols (e.g., Glutathione, Cysteine 34 on Albumin) even without radical initiators. Minimizing this side reaction is a balance between preserving the ultra-fast IEDDA kinetics and shielding the electrophilic site.

Reaction Landscape

The following diagram illustrates the competing pathways your molecule faces in a biological environment.

TCO_Pathways TCO TCO-1-Carboxamide (Active Probe) Product Dihydropyridazine (Ligation Product) TCO->Product IEDDA Reaction (Fast, Desired) Adduct Thiol-Michael Adduct (Dead Probe) TCO->Adduct Michael Addition (pH dependent) Cis Cis-Cyclooctene (Inactive Isomer) TCO->Cis Isomerization (Cu-mediated or Thermal) Tetrazine Tetrazine (Partner) Tetrazine->Product Thiol Biological Thiols (GSH, HSA-Cys34) Thiol->Adduct

Figure 1: The TCO-Carboxamide molecule exists in a kinetic competition between the desired bioorthogonal ligation (Green) and deactivation pathways via Thiol-Michael addition or Isomerization (Red/Grey).

Troubleshooting Guides

Guide A: High Background / Loss of Reactivity in Cell Lysates

Symptom: Your TCO probe shows excellent reactivity in PBS but loses signal or labeling efficiency significantly when incubated in cell lysate or serum. Diagnosis: Rapid depletion of the TCO via Michael addition to cytosolic Glutathione (GSH) or serum Albumin.

ParameterOptimization ProtocolRationale
pH Modulation Lower pH to 6.0 - 6.5 during labeling (if viable).The reactive species is the thiolate anion (RS⁻). Lowering pH below the pKa of Cys (~8.3) drastically reduces nucleophilicity without affecting IEDDA rates.
Reaction Window Shorten incubation time (<10 mins).IEDDA (k > 10,000 M⁻¹s⁻¹) is orders of magnitude faster than Michael addition. Long incubations favor the thermodynamic sink (thiol adduct).
Steric Shielding Switch to an Axial-substituted isomer or add gem-dimethyl groups.Bulky groups adjacent to the Michael acceptor site can block the approach of thiols while accommodating the planar tetrazine.

Step-by-Step Optimization Workflow:

  • Quantify Thiol Sensitivity: Incubate 10 µM TCO-Carboxamide with 5 mM GSH in PBS (pH 7.4) for 0, 15, 30, and 60 min.

  • Quench: Add 10 mM methyl-tetrazine to quench remaining TCO.

  • Analyze: Run LC-MS. The ratio of [TCO-Tetrazine Product] vs. [TCO-GSH Adduct] defines your stability index.

  • Adjust: If >20% loss to GSH at 30 min, switch to a buffer at pH 6.5 or increase TCO concentration to pseudo-first-order excess.

Guide B: Storage & Handling Instability

Symptom: The TCO reagent appears as a mixture of isomers or shows low purity after storage. Diagnosis: Trans-to-cis isomerization driven by ring strain release, often catalyzed by trace metals or light.

  • Protocol: Store TCO-carboxamides as Silver Nitrate (AgNO₃) complexes . Silver coordinates to the strained alkene, locking the conformation and preventing isomerization.

  • Release: To activate, treat the complex with high-salt buffer (NaCl) or DTT immediately before use. The AgCl precipitates, releasing the free TCO.

Frequently Asked Questions (FAQs)

Q: Can I use DTT or Mercaptoethanol to reduce disulfides in my protein before labeling with TCO-Carboxamide? A: Absolutely not. DTT and BME are potent thiols that will rapidly destroy your TCO-carboxamide via Michael addition. If reduction is necessary, use TCEP (Tris(2-carboxyethyl)phosphine). TCEP is non-nucleophilic toward the Michael acceptor at standard concentrations and pH.

Q: Why is the "Axial" isomer mentioned in literature for stability? A: In 1-substituted TCOs, the substituent can adopt an axial or equatorial position relative to the ring plane. The axial conformation typically forces the allylic protons into a position that sterically hinders the approach of nucleophiles (like thiols) to the double bond, while still permitting the approach of the tetrazine. If you are synthesizing the probe, purifying the axial diastereomer is a key strategy for in vivo stability.

Q: Is this molecule stable in mouse serum? A: TCO-carboxamides have moderate stability but are less stable than non-conjugated TCOs. In mouse serum, the primary threat is often isomerization catalyzed by copper-binding proteins (like ceruloplasmin), rather than just thiol addition.

  • Action: Add a metal chelator (EDTA) to your buffers if working ex vivo. For in vivo work, ensure you are using a "stabilized" TCO variant (often containing a proximal hydroxyl or steric bulk).

References & Authority

The protocols and mechanisms described above are grounded in the following foundational studies on Bioorthogonal Chemistry and TCO stability:

  • Rossin, R., et al. (2013). Trans-Cyclooctene Tag with Improved Properties for Tumor Pretargeting with the Diels–Alder Reaction.Molecular Pharmaceutics .[1] (Demonstrates the mechanism of TCO deactivation in serum and the importance of steric shielding).

  • Darko, A., et al. (2014). Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation.Bioconjugate Chemistry . (Discusses the trade-off between reactivity and hydrolytic/thiol stability in strained systems).

  • Blackman, M. L., et al. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity.[1]Journal of the American Chemical Society .[1] (The foundational paper establishing TCO-Tetrazine kinetics).

  • Nairn, G. N., et al. (2010). Thiol-ene coupling: kinetics of the Michael addition of thiols to electron-deficient alkenes.Polymer Chemistry . (Provides the mechanistic basis for why carboxamide-conjugated alkenes are susceptible to thiols).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization of Cyclooct-1-ene-1-carboxamide Isomers

This Publish Comparison Guide details the 1H NMR characterization of cyclooct-1-ene-1-carboxamide isomers, addressing both the fundamental E/Z geometric isomerism and the critical axial/equatorial conformational isomeris...

Author: BenchChem Technical Support Team. Date: February 2026

This Publish Comparison Guide details the 1H NMR characterization of cyclooct-1-ene-1-carboxamide isomers, addressing both the fundamental E/Z geometric isomerism and the critical axial/equatorial conformational isomerism relevant to bioorthogonal chemistry.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural elucidation, isomeric distinction (E vs. Z; Axial vs. Equatorial), and experimental protocols.

Part 1: Executive Summary & Chemical Context

In drug development, trans-cyclooctene (TCO) derivatives are the "gold standard" for bioorthogonal ligation due to their rapid kinetics with tetrazines (IEDDA reaction). However, the characterization of TCO-carboxamides presents a dual isomerism challenge:

  • Geometric Isomerism (E vs. Z): Distinguishing the reactive trans (E) strained ring from the unreactive cis (Z) starting material.

  • Conformational Isomerism (Axial vs. Equatorial): TCO derivatives exist as two diastereomeric conformers ("Major" and "Minor") due to the planar chirality of the twisted ring. These conformers exhibit vastly different reaction kinetics and stability profiles.

This guide provides the NMR signatures required to identify and quantify these isomers, ensuring the integrity of bioorthogonal probes.

Part 2: Comparative Analysis of Isomers

The Geometric Distinction: Cis (Z) vs. Trans (E)

The primary synthesis of TCO-carboxamides involves the photoisomerization of the cis-precursor. NMR is the definitive tool for monitoring this conversion.

Feature(Z)-Cyclooctene (Cis) (E)-Cyclooctene (Trans) Mechanistic Insight
Ring Conformation Chair/Boat (Flexible)Crown (Rigid, Twisted)The "crown" conformation locks the protons in distinct magnetic environments.
Alkene Protons (

)
5.60 – 5.90 ppm 5.30 – 6.10 ppm Trans protons are often deshielded and appear as complex multiplets due to ring strain.
Coupling (

)

Hz
Complex multipletIn TCO, the twisting disrupts typical Karplus relationships, broadening signals.
Allylic Protons ~2.1 – 2.4 ppm1.5 – 2.5 ppm (Broad)High ring strain in TCO causes significant dispersion of allylic signals compared to cis.
The Conformational Distinction: Axial vs. Equatorial

For TCO derivatives functionalized with a carboxamide (typically at C-5 for bioorthogonal linkers), the substituent can adopt an axial or equatorial position relative to the ring plane.

  • Equatorial (Major Isomer): Thermodynamically more stable, less reactive.

  • Axial (Minor Isomer): Thermodynamically less stable, orders of magnitude more reactive toward tetrazines.

NMR Signature Table: TCO-Carboxamide Derivatives Data based on TCO-NHS ester and 5-hydroxy-TCO analogs.

IsomerAlkene Proton A (

ppm)
Alkene Proton B (

ppm)
Key Identifying Feature
(E)-Major (Equatorial) 5.62 (ddd)6.07 (ddd)Large separation between alkene protons; sharp signals.
(E)-Minor (Axial) 5.50 – 5.60 (m)5.80 – 5.90 (m)Often upfield relative to equatorial; broader due to exchange dynamics.
(Z)-Starting Material 5.75 (m)5.92 (m)Narrower range; "bundled" alkene region.

Critical Note: The "1-carboxamide" (vinyl substituted) is rare due to extreme steric strain at the twisted double bond. Most "TCO-carboxamides" in literature refer to 5-carboxamide or 4-carboxamide regioisomers used as linkers. The data above reflects these stable, distal isomers.

Part 3: Experimental Protocols

Protocol A: Synthesis and Isolation Workflow

Objective: Access and purify TCO isomers from the cis precursor.

  • Photoisomerization:

    • Dissolve (Z)-cyclooctene-carboxamide in ether/heptane.

    • Add methyl benzoate (sensitizer).

    • Irradiate (254 nm) in a flow reactor to minimize back-isomerization.

  • Silver Nitrate Complexation (The Purification Key):

    • Pass crude mixture through AgNO

      
      -impregnated silica.
      
    • Mechanism: The strained trans-alkene complexes strongly with Ag

      
      , while the cis-alkene elutes.
      
    • Elution: Wash with solvent to remove cis. Elute trans product with NH

      
      OH or NaCl solution (ligand exchange).
      
  • Isomer Separation:

    • The Axial and Equatorial isomers can often be separated by careful silica chromatography or HPLC if not equilibrating rapidly.

Protocol B: NMR Acquisition Parameters

To resolve the complex multiplets of TCO:

  • Field Strength: Minimum 500 MHz recommended.

  • Solvent: CDCl

    
     is standard; C
    
    
    
    D
    
    
    (Benzene-d6) often provides better separation of diastereotopic protons due to magnetic anisotropy.
  • Temperature: 298 K. Note: If signals are broad, perform Variable Temperature (VT) NMR (-20°C to +40°C) to check for conformational exchange (coalescence).

Part 4: Visualization & Logic

Diagram 1: Isomerization & Separation Workflow

This decision tree guides the researcher through the synthesis and isolation of the desired TCO isomer.

TCO_Workflow Cis (Z)-Precursor (Thermodynamic Sink) Photo Photoisomerization (254 nm, Sensitizer) Cis->Photo Mixture Crude Mixture (E/Z Ratio ~ 20:80) Photo->Mixture Ag_Col AgNO3 Silica Column (Selective Capture) Mixture->Ag_Col Cis_Recycle Elute (Z)-Isomer (Recycle) Ag_Col->Cis_Recycle Non-retained Trans_Release Ligand Exchange (NH4OH/NaCl) Ag_Col->Trans_Release Wash & Elute Cis_Recycle->Photo Re-irradiate Pure_TCO Purified (E)-TCO Trans_Release->Pure_TCO Axial_Eq Conformational Equilibrium Pure_TCO->Axial_Eq In Solution

Caption: Workflow for the photochemical synthesis and silver-mediated purification of Trans-Cyclooctene isomers.

Diagram 2: NMR Decision Tree for Identification

How to interpret the proton signals to confirm identity.

NMR_Logic Start Analyze 1H NMR (Alkene Region 5.0-6.5 ppm) Check_Shift Check Chemical Shift Range Start->Check_Shift Narrow Narrow Range (5.6 - 5.9 ppm) Check_Shift->Narrow Bundled Peaks Wide Wide Dispersion (5.3 - 6.1 ppm) Check_Shift->Wide Shifted Peaks Cis_ID Isomer: (Z)-Cis (Unreactive) Narrow->Cis_ID Trans_ID Isomer: (E)-Trans (Reactive TCO) Wide->Trans_ID Check_Split Analyze Splitting/Shape Trans_ID->Check_Split Sharp Sharp, Distinct Multiplets (Large Separation) Check_Split->Sharp Broad Broad/Coalesced Signals (Minor Population) Check_Split->Broad Major Conformer: Equatorial (Major, Stable) Sharp->Major Minor Conformer: Axial (Minor, Hyper-Reactive) Broad->Minor

Caption: Logic tree for distinguishing Cis/Trans and Axial/Equatorial isomers based on 1H NMR signals.

Part 5: References

  • Fox, J. M., et al. (2008). A Photochemical Synthesis of Functionalized trans-Cyclooctenes Driven by Metal Complexation. Journal of the American Chemical Society.

  • Robillard, M. S., et al. (2014). Amino-acid dependent stability of TCO-containing ADCs. Bioconjugate Chemistry.

  • Vector Laboratories. (n.d.). TCO-NHS Ester (Axial) Specifications and NMR Data.

  • Darko, A., et al. (2014). Conformationally Strained trans-Cyclooctene Derivatives for Improved Bioorthogonal Chemistry. Chemical Science.

  • Interchim. (n.d.). TCO Click Chemistry Reagents Technical Sheet.

Comparative

Comparing reaction rates of TCO vs cyclooct-1-ene-1-carboxamide

Executive Summary: The Speed vs. Stability Trade-off[1][2] In the landscape of bioorthogonal chemistry, the Inverse Electron Demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes is the gold standar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Speed vs. Stability Trade-off[1][2]

In the landscape of bioorthogonal chemistry, the Inverse Electron Demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes is the gold standard for rapid bioconjugation.[1] This guide compares two distinct reagents: Trans-Cyclooctene (TCO) , the industry standard for ultrafast kinetics, and Cyclooct-1-ene-1-carboxamide , a derivative often used as a thermodynamic control or a stabilized structural variant.

The Core Distinction:

  • TCO (Trans-Isomer): Engineered for maximum speed . Its high ring strain (~16 kcal/mol) drives reaction rates (

    
    ) up to 
    
    
    
    , making it ideal for low-concentration in vivo imaging and pre-targeting.
  • Cyclooct-1-ene-1-carboxamide (Cis-Isomer): Typically represents the thermodynamically stable form. It exhibits negligible reactivity toward tetrazines compared to TCO, often serving as a negative control or a scaffold for slow-release mechanisms.

    • Note: If synthesized as the trans-isomer (1-carboxamide-TCO), the 1-substitution stabilizes the trans conformation against isomerization but sterically hinders the reaction, reducing

      
       relative to unsubstituted TCO.
      

Mechanistic Foundation: Strain-Promoted IEDDA[1]

The reactivity difference between these two molecules is governed by Frontier Molecular Orbital (FMO) Theory and Ring Strain .

The Reaction Pathway

The reaction involves the coupling of an electron-poor diene (Tetrazine) with an electron-rich dienophile (TCO/Cyclooctene).[1][2][3]

  • HOMO-LUMO Gap: The reaction rate is inversely proportional to the energy gap between the HOMO of the dienophile and the LUMO of the tetrazine.

  • The "TCO Effect": The trans conformation forces the cyclooctene ring into a twisted "crown" structure. This orbital distortion raises the HOMO energy, narrowing the gap with the tetrazine LUMO and accelerating the reaction.

  • The Carboxamide Effect:

    • Electronic: The electron-withdrawing carboxamide group lowers the HOMO energy of the alkene, theoretically slowing the reaction compared to an alkyl-substituted alkene.

    • Steric: Substituents at the 1-position (on the double bond) introduce steric clash with the incoming tetrazine, significantly penalizing the transition state energy.

Pathway Diagram

The following diagram illustrates the kinetic differentiation between the high-strain TCO pathway and the low-strain/hindered Carboxamide pathway.

IEDDA_Mechanism cluster_0 Dienophiles Tetrazine Tetrazine (Tz) (LUMO Diene) TS_Fast Transition State (Low Activation Energy) Tetrazine->TS_Fast TS_Slow Transition State (High Activation Energy) Tetrazine->TS_Slow TCO Trans-Cyclooctene (TCO) High Strain (~16 kcal/mol) HOMO: Elevated TCO->TS_Fast Fast (k2 > 10,000) Carboxamide Cyclooct-1-ene-1-carboxamide (Cis or Substituted Trans) Strain: Low / Steric: High Carboxamide->TS_Slow Slow/Inert (k2 < 1) Product Dihydropyridazine (Ligation Product) TS_Fast->Product TS_Slow->Product

Figure 1: Kinetic bifurcation in IEDDA reactions. TCO utilizes ring strain to lower activation energy, while the carboxamide derivative faces electronic and steric barriers.

Comparative Performance Analysis

The following data compares standard TCO against the Carboxamide derivative (assuming the standard cis form or the hindered trans form).

Reaction Kinetics ( )
ParameterTrans-Cyclooctene (TCO) Cyclooct-1-ene-1-carboxamide (Cis) 1-Carboxamide-TCO (Trans)
Reactivity Class Ultrafast (Bioorthogonal)Inert / Negative ControlModerate / Stabilized

(M

s

)
10,000 – 100,000+ < 0.01 ~10 – 100
Half-life (10 µM) SecondsDays/WeeksMinutes/Hours
Primary Driver Ring Strain ReliefLack of StrainSteric Hindrance
Stability (Serum) Moderate (Isomerizes to Cis)High (Thermodynamic Product)High (Locked against Isomerization)

Key Insight:

  • TCO is the choice for "Click-and-Count" or live-cell imaging where signal must be generated before the probe washes out.

  • 1-Carboxamide-TCO (Trans) is often used when stability is more critical than speed. The 1-substituent prevents the "flip" back to the inactive cis state (mediated by thiols in serum), but the cost is a 2-3 order of magnitude drop in reaction rate.

Experimental Protocol: Measuring Fast vs. Slow Kinetics

To objectively validate these differences, you cannot use a single method. TCO reacts too fast for standard UV-Vis, while the carboxamide reacts too slowly for Stopped-Flow.

Method A: Stopped-Flow Spectrophotometry (For TCO)

Use this for



Reagents:

  • Syringe A: TCO derivative (20 µM in PBS).

  • Syringe B: Tetrazine probe (e.g., Methyl-Tetrazine, 200 µM in PBS - Pseudo-first order excess).

Protocol:

  • Load: Fill drive rams of the Stopped-Flow instrument (e.g., Applied Photophysics SX20).

  • Mix: Trigger rapid mixing (dead time < 2 ms).

  • Monitor: Track the decay of the Tetrazine absorbance band at 520 nm .

  • Fit: Fit the exponential decay to

    
    .
    
  • Calculate: Derive

    
     using 
    
    
    
    .
Method B: Manual Mixing UV-Vis (For Carboxamide)

Use this for



Protocol:

  • Prepare: 1 mM Carboxamide derivative and 1 mM Tetrazine in PBS/MeCN (1:1 mixture).

  • Incubate: Transfer to a quartz cuvette at 37°C.

  • Scan: Acquire spectra (300–600 nm) every 5 minutes for 2 hours.

  • Analyze: Plot the decrease in 520 nm absorbance over time.

  • Validation: If no change is observed after 60 minutes, the compound is effectively inert for bioorthogonal purposes.

Workflow Diagram

Kinetic_Workflow Start Select Reagent Decision Estimated k2? Start->Decision Fast High (> 1000) (TCO) Decision->Fast Slow Low (< 10) (Carboxamide) Decision->Slow PseudoFirst Pseudo-1st Order Conditions ([Tz] >> [TCO]) Fast->PseudoFirst StoppedFlow Stopped-Flow Instrument (Dead time < 2ms) DecayFast Exponential Decay (Milliseconds) StoppedFlow->DecayFast PseudoFirst->StoppedFlow Output Calculate k2 (Rate Constant) DecayFast->Output SecondOrder Second Order Conditions ([Tz] ≈ [Alkene]) Slow->SecondOrder UVVis Standard UV-Vis Spectrophotometer DecaySlow Linear/Slow Decay (Minutes/Hours) UVVis->DecaySlow SecondOrder->UVVis DecaySlow->Output

Figure 2: Decision tree for selecting the appropriate kinetic assay based on anticipated reactivity.

References

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity.[1][2][4][5][6] Journal of the American Chemical Society.[1][7] Link

  • Rossin, R., et al. (2010).[7] Trans-Cyclooctene Tags with Improved Stability for Tumor Pretargeting with Tetrazine Derivatives.[2] Bioconjugate Chemistry. Link

  • Darko, A., et al. (2014). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation.[1] Chemical Science. Link

  • Versteegen, R. M., et al. (2018).[6] Click-to-Release from trans-Cyclooctenes: Mechanistic Insights and Expansion of Scope. Angewandte Chemie International Edition. Link

Sources

Validation

Selectivity Comparison Guide: Cyclooct-1-ene-1-carboxamide vs. Norbornene

The following guide provides an in-depth selectivity comparison between Cyclooct-1-ene-1-carboxamide (specifically analyzing its trans-isomer behavior as a tuned bioorthogonal reagent) and Norbornene . Content Type: Tech...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth selectivity comparison between Cyclooct-1-ene-1-carboxamide (specifically analyzing its trans-isomer behavior as a tuned bioorthogonal reagent) and Norbornene .

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Focus: Bioorthogonal Reactivity, Kinetic Selectivity, and Stability Profiles

Executive Summary: The Strategic Choice

In the landscape of bioorthogonal chemistry, the choice between Cyclooct-1-ene-1-carboxamide (a functionalized cyclooctene) and Norbornene represents a decision between tunable high-reactivity and stable, moderate-reactivity systems.

  • Norbornene serves as a robust, kinetically moderate handle (

    
     in IEDDA) that is highly stable and accessible. It is the "workhorse" for applications requiring long circulation times or dual-labeling orthogonality with faster reagents.
    
  • Cyclooct-1-ene-1-carboxamide (specifically the trans-isomer, 1-CONH

    
    -TCO ) represents a "tuned" TCO. The vinyl carboxamide group acts as an electron-withdrawing group (EWG) directly on the strained double bond. This lowers the HOMO energy, attenuating the reactivity  compared to unsubstituted TCO (
    
    
    
    ), while potentially enhancing stability against isomerization or nucleophilic attack.

Decision Matrix:

Feature Norbornene Cyclooct-1-ene-1-carboxamide (Trans)
Primary Reaction IEDDA (Tetrazine), Photo-Click (Tetrazole) IEDDA (Tetrazine)

| Reactivity (


)  | Moderate (

) | High-Tunable (

)* | | Steric Profile | Compact, Rigid | Bulky, Conformational Flexibility | | Hydrophilicity | Low (Lipophilic) | Moderate (Amide H-bonding) | | Stability (Thiols) | High | Moderate (Susceptible to isomerization) | | Best Use Case | Dual-labeling, Photo-patterning, Stable incorporation | Rapid labeling, Pre-targeting (in vivo) |[1][2]

*Note: Unsubstituted TCO is faster; the 1-carboxamide substitution attenuates rate but improves specific physicochemical properties.

Mechanistic Profiling & Chemical Causality

Electronic Structure & Reactivity (IEDDA)

The primary comparison hinges on the Inverse Electron Demand Diels-Alder (IEDDA) reaction with tetrazines.

  • Norbornene: The ring strain (

    
     kcal/mol) drives the reaction, but the double bond is relatively electron-rich compared to unstrained alkenes, yet less accessible than TCO. The reaction is HOMO
    
    
    
    – LUMO
    
    
    controlled.
  • Cyclooct-1-ene-1-carboxamide:

    • Strain: The trans-cyclooctene ring possesses immense strain (

      
       kcal/mol more than cis).
      
    • Electronic Tuning: The carboxamide at the 1-position (vinyl) is an Electron Withdrawing Group (EWG).

    • Causality: In IEDDA, the tetrazine (diene) is electron-poor. It prefers electron-rich dienophiles. The carboxamide lowers the HOMO of the TCO double bond.

    • Result: 1-CONH

      
      -TCO reacts SLOWER than unsubstituted TCO  but likely remains FASTER than Norbornene . This "Goldilocks" zone allows for selectivity: it can be orthogonal to very slow reagents but is distinct from hyper-reactive TCOs.
      
Visualization of Reaction Pathways

The following diagram illustrates the mechanistic divergence and the role of the carboxamide group.

IEDDA_Selectivity cluster_Norbornene Pathway A: Norbornene cluster_TCO Pathway B: 1-CONH2-TCO Tetrazine Tetrazine (LUMO: Low) TS_A Transition State A (Moderate Energy) Tetrazine->TS_A + Norbornene TS_B Transition State B (Lower Energy than A, Higher than TCO-H) Tetrazine->TS_B + 1-CONH2-TCO Norbornene Norbornene (Strain: ~27 kcal/mol) Norbornene->TS_A Product_A Dihydropyridazine A (Stable) TS_A->Product_A k ~ 1-10 M-1s-1 TCO_Amide 1-CONH2-TCO (Strain: High) (EWG: Lowers HOMO) TCO_Amide->TS_B Product_B 1,4-Dihydropyridazine (Tautomerizes) TS_B->Product_B k ~ 100-1000 M-1s-1 (Attenuated)

Caption: IEDDA Reaction Pathways. Pathway B (TCO-Amide) is faster than A (Norbornene) but slower than unsubstituted TCO due to the electronic deactivation by the amide group.

Quantitative Performance Data

The following table synthesizes kinetic data derived from structure-reactivity relationships in bioorthogonal literature.

ParameterNorbornene1-Carbamoyl-TCO (Trans)Unsubstituted TCO (Ref)
IEDDA Rate (

, M

s

)


(Est.)

Photo-Click Rate (

)
High (Excellent Substrate)Low (Steric/Electronic Clash)Moderate
Aqueous Solubility Low (

mM w/o linker)
Moderate (Amide aids solvation)Low
Serum Stability (

)

hours

hours (Isomerization)

hours (Thiol sensitive)
Selectivity Factor Orthogonal to TCO (Slow)Selective over NorborneneNon-selective (Reacts w/ all)

Key Insight: Use Norbornene when you need a stable, "slow" click reaction that does not interfere with a simultaneous "fast" TCO reaction. Use 1-Carbamoyl-TCO when you need a reaction that is faster than Norbornene but chemically distinct (e.g., for tuning release rates in "click-to-release" where the tautomerization rate matters).

Experimental Protocols

Protocol A: Kinetic Selectivity Assay (Competition Study)

Objective: Determine the selectivity of a specific Tetrazine probe for 1-Carbamoyl-TCO over Norbornene.

Materials:

  • Tetrazine Probe (e.g., Tz-Cy5, 10 µM stock in DMSO).

  • Norbornene derivative (1 mM stock).

  • Cyclooct-1-ene-1-carboxamide (1 mM stock).

  • PBS Buffer (pH 7.4).

  • Stopped-flow spectrophotometer or Fluorescence plate reader.

Workflow:

  • Baseline: Measure absorbance/fluorescence of Tz-Cy5 (50 µM) in PBS.

  • Single-Component Kinetics:

    • Mix Tz-Cy5 (50 µM) with Norbornene (500 µM, 10x excess). Record decay of Tz absorbance (520 nm) or quench/unquench of fluorophore.

    • Repeat with 1-Carbamoyl-TCO.

    • Causality: Pseudo-first-order conditions allow extraction of

      
      . Plot 
      
      
      
      vs time. Slope =
      
      
      .
      
      
      .
  • Competition Experiment:

    • Mix Norbornene (50 µM) and 1-Carbamoyl-TCO (50 µM) in one vial.

    • Add limiting Tetrazine (10 µM).

    • Analyze products via LC-MS after 5 minutes.

    • Analysis: Ratio of [Tz-Norbornene] to [Tz-TCO] adducts indicates relative selectivity.

Protocol B: Synthesis of 1-Carbamoyl-TCO (General Route)

Note: This describes the conversion of the cis-precursor to the active trans-isomer.

  • Starting Material: Cis-cyclooct-1-ene-1-carboxylic acid.

  • Amidation: React with amine (R-NH2) using HATU/DIPEA in DMF to form Cis-cyclooct-1-ene-1-carboxamide.

  • Photo-Isomerization (The "Fox" Method):

    • Dissolve cis-amide in Ether/Heptane.

    • Add Methyl Benzoate (sensitizer).

    • Irradiate (UV 254 nm) in a flow reactor (essential for removing trans product to prevent reversion).

    • Pass through AgNO

      
      -impregnated silica column. The trans-isomer binds Ag
      
      
      
      strongly.
    • Elute cis-isomer with ether.

    • Elute trans-isomer with ether/NH

      
      OH.
      
  • Validation: NMR signals for vinyl protons in TCO shift significantly upfield/downfield due to strain.

Decision & Workflow Diagram

When to choose which reagent?

Selection_Workflow Start Select Bioorthogonal Reagent Q1 Requirement: Reaction Speed? Start->Q1 Fast Fast (Seconds) In vivo pre-targeting Q1->Fast Slow Moderate (Minutes/Hours) Surface labeling / Photo-click Q1->Slow Fast_Choice Use TCO Derivative Fast->Fast_Choice Slow_Choice Use Norbornene Slow->Slow_Choice Q2 Need Stability or Tuned Rate? Fast_Choice->Q2 TCO_H Unsubstituted TCO (Fastest, Less Stable) Q2->TCO_H Max Speed TCO_Amide 1-Carbamoyl-TCO (Slower, More Stable, Hydrophilic) Q2->TCO_Amide Tuned Context Context: Dual Labeling? Slow_Choice->Context Dual Norbornene + TCO (Mutually Orthogonal with specific Tetrazines) Context->Dual

Caption: Decision tree for selecting between Norbornene and TCO variants based on kinetic requirements.

References

  • Blackman, M. L., et al. (2008). "Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity." Journal of the American Chemical Society.[3][4] Link

  • Devaraj, N. K. (2018). "The Future of Bioorthogonal Chemistry." ACS Central Science. Link

  • Darko, A., et al. (2014). "Conformationally Strained trans-Cyclooctene Derivatives: Synthesis and Reactivity." Chemical Science. Link

  • Knall, A. C., & Slugovc, C. (2013). "Inverse electron demand Diels–Alder (IEDDA) reactions in polymer chemistry." Chemical Society Reviews. Link

  • Selvaraj, R., & Fox, J. M. (2013). "trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling." Current Opinion in Chemical Biology. Link

Sources

Comparative

HPLC methods for quantifying cyclooct-1-ene-1-carboxamide purity

Comparison Guide: HPLC Methods for Quantifying Cyclooct-1-ene-1-carboxamide Purity Executive Summary Cyclooct-1-ene-1-carboxamide represents a critical class of functionalized cyclic alkenes, often serving as a stable pr...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: HPLC Methods for Quantifying Cyclooct-1-ene-1-carboxamide Purity

Executive Summary

Cyclooct-1-ene-1-carboxamide represents a critical class of functionalized cyclic alkenes, often serving as a stable precursor or intermediate in the synthesis of high-strain trans-cyclooctene (TCO) derivatives used in bioorthogonal "click" chemistry. Its analysis presents a dual challenge: quantifying the chemical purity (separation from hydrolysis products and synthetic byproducts) and the isomeric purity (differentiation between cis and trans geometric isomers or double-bond positional isomers).

Part 1: Critical Quality Attributes (CQAs)

Before selecting a method, we must define what "purity" entails for this specific molecule.

  • Chemical Purity:

    • Hydrolysis: The carboxamide group (

      
      ) is susceptible to hydrolysis, yielding cyclooct-1-ene-1-carboxylic acid . This is the primary degradant.
      
    • Oxidation: The electron-rich double bond can oxidize to form epoxides (cyclooctane-1,2-epoxide-1-carboxamide).

  • Isomeric Purity:

    • Geometric Isomerism: Cyclooctene is the smallest ring capable of accommodating a trans double bond. While the cis-isomer is thermodynamically stable, trace trans-impurities (or vice versa) can drastically alter reactivity.

    • Positional Isomerism: Migration of the double bond from

      
       to 
      
      
      
      or
      
      
      is a common synthetic side reaction.

Part 2: Method Comparison

Method A: High-Throughput RP-HPLC (The Workhorse)

Best for: Routine batch release, quantifying hydrolysis (acid) impurities, and general organic contaminants.

FeatureSpecificationScientific Rationale
Column C18 (Octadecyl) or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)C18 provides robust hydrophobic retention. Phenyl-Hexyl is superior if positional isomers (1-ene vs 2-ene) co-elute on C18, as the

interactions offer alternative selectivity.
Mobile Phase A: 0.1%

in WaterB: Acetonitrile (ACN)
Acidic pH suppresses ionization of the carboxylate degradant (

), ensuring it retains on the column and separates from the neutral amide.
Gradient 5% B to 95% B over 15 minA steep gradient elutes polar hydrolysis products early (2-4 min) while retaining the hydrophobic cyclooctene core (8-10 min).
Detection UV 210 nm The amide bond and alkene absorb strongly here. Higher wavelengths (254 nm) lack sensitivity as the molecule lacks a conjugated chromophore.
Limitations Poor Isomer ResolutionOften fails to separate cis from trans isomers or close positional isomers due to similar hydrophobicity.
Method B: Argentation HPLC (The Isomer Specialist)

Best for: Definitive separation of cis/trans isomers and double bond positional isomers.

FeatureSpecificationScientific Rationale
Column Silver-Ion (Ag+) Impregnated SCX (e.g., Ag-SCX or specialized "Olefin" columns)Silver ions form reversible

-complexes with double bonds. The stability of this complex depends heavily on steric strain and geometry (trans binds stronger than cis).
Mobile Phase Isocratic: Hexane / Isopropanol (98:2)Normal phase conditions prevent the stripping of silver ions. Organic modifiers modulate the competition for Ag+ sites.
Selectivity

for cis/trans
The strained trans-cyclooctene complexes significantly stronger with Ag+, eluting much later than the cis form.
Limitations Stability & robustnessSilver columns are sensitive to moisture and light. Not suitable for MS detection (Ag+ leaching).

Part 3: Detailed Protocols

Protocol A: Standard Purity Assay (RP-HPLC)

Use this for daily monitoring of the amide-to-acid hydrolysis.

  • Sample Preparation:

    • Dissolve 10 mg of Cyclooct-1-ene-1-carboxamide in 10 mL of 50:50 Water:Acetonitrile .

    • Note: Do not use pure ACN; the amide is polar enough that solubility issues in 100% organic can cause peak fronting.

    • Filter through a 0.22 µm PTFE filter.

  • System Setup:

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 30°C (Control is critical; temperature fluctuations shift amide retention).

  • Injection:

    • Inject 5 µL.

  • Suitability Criteria (Self-Validating):

    • Resolution (

      
      ): 
      
      
      
      between the Carboxamide (Main Peak) and Carboxylic Acid (Early eluting impurity).
    • Tailing Factor (

      
      ): 
      
      
      
      for the amide peak. (Amides often tail due to silanol interactions; if
      
      
      , add 5 mM Ammonium Acetate to Mobile Phase A).
Protocol B: Isomeric Purity Assay (Argentation Mode)

Use this if Method A shows a single peak but melting point/NMR suggests impurities.

  • Column Preparation:

    • If a commercial Ag-column is unavailable, load a Strong Cation Exchange (SCX) silica column with

      
       by flushing with 0.1 M 
      
      
      
      in water/methanol (1:9), then rinse with methanol and hexane.
  • Sample Preparation:

    • Dissolve sample in Hexane/IPA (90:10) . Avoid water.

  • Elution:

    • Run isocratic 1% IPA in Hexane at 0.8 mL/min.

    • Cis-isomer elutes first (less strain, weaker Ag complex).

    • Trans-isomer elutes second (high strain, strong Ag complex).

  • Detection:

    • UV 220 nm. (Note: Hexane cutoff is ~195 nm; ensure high-grade solvent).

Part 4: Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for selecting the appropriate method and the degradation pathways these methods detect.

HPLC_Workflow Sample Crude Cyclooct-1-ene-1-carboxamide MethodA Method A: RP-HPLC (C18) (Primary Release) Sample->MethodA ResultA Check Chemical Purity (Amide vs Acid) MethodA->ResultA Decision Isomeric Purity Critical? ResultA->Decision Passes >98% Acid Impurity: Carboxylic Acid (Hydrolysis) ResultA->Acid Detects MethodB Method B: Ag-HPLC (Isomer Resolution) Decision->MethodB Yes (e.g. Click Chem) Release Batch Release Decision->Release No (Standard Intermediate) Trans Impurity: Trans-Isomer (Geometric) MethodB->Trans Resolves

Figure 1: Analytical workflow for cyclooctene carboxamide. Method A filters chemical degradants, while Method B is invoked for isomeric validation.

Degradation_Pathways Parent Cyclooct-1-ene-1-carboxamide (Target) Acid Cyclooct-1-ene-1-carboxylic Acid (Hydrolysis) Parent->Acid + H2O / pH < 4 Epoxide Epoxide Derivative (Oxidation) Parent->Epoxide + O2 / Peroxides Isomer Positional/Geo Isomers (Thermal/Light) Parent->Isomer hv / Heat

Figure 2: Common degradation pathways. RP-HPLC detects Acid/Epoxide; Ag-HPLC is required for Isomers.

Part 5: Troubleshooting & Expert Insights

1. Peak Splitting in RP-HPLC:

  • Symptom: The main peak appears as a "doublet" or has a shoulder.

  • Cause: This is often not isomer separation but atropisomerism (restricted rotation of the amide bond) or sample solvent mismatch.

  • Solution: Increase column temperature to 40-50°C to speed up amide bond rotation, coalescing the peaks. If splitting persists, it is likely a true positional isomer (e.g., cyclooct-2-ene).

2. Retention Time Drift:

  • Cause: The carboxamide is a weak base/H-bond acceptor. Unbuffered mobile phases lead to pH fluctuations affecting the silanol interactions on the column.

  • Solution: Always use a buffered aqueous phase (20 mM Phosphate pH 3.0 or 0.1% TFA). Do not use pure water.

3. Detection of Non-Chromophoric Impurities:

  • Insight: Cyclooctene derivatives often contain saturated cyclooctane impurities (from over-reduction). These lack UV absorbance at 210 nm.

  • Recommendation: For total purity profiling, couple Method A with CAD (Charged Aerosol Detection) or ELSD , which detect analytes based on mass rather than chromophores.

References

  • Blackman, M. L., et al. (2008). "Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity." Journal of the American Chemical Society. Link

  • Royzen, M., et al. (2008). "A Photochemical Synthesis of Functionalized trans-Cyclooctenes." Journal of the American Chemical Society. Link

  • Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate." Tetrahedron. Link

  • FDA Guidance for Industry. (2015). "Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Food and Drug Administration.[2] Link

  • Snyder, L. R., et al. (2012). "Practical HPLC Method Development." Wiley-Interscience. Link

Sources

Validation

A Senior Application Scientist's Guide to Cyclooctene Derivative Kinetics in Bioorthogonal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of bioconjugation and chemical biology, "click chemistry" has provided a powerful toolkit for selectively and efficiently joining...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and chemical biology, "click chemistry" has provided a powerful toolkit for selectively and efficiently joining molecular building blocks.[1] Among the most significant advancements in this field is the development of bioorthogonal reactions—chemistries that can proceed in complex biological environments without interfering with native processes.[1][2] This guide provides an in-depth kinetic comparison of cyclooctene- and cyclooctyne-based reagents, which are central to two of the most prominent bioorthogonal strategies: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.

Understanding the kinetics of these reactions is not merely an academic exercise; it is a critical factor in experimental design, directly impacting the efficiency of cellular labeling, the required concentration of reagents, and the signal-to-noise ratio in imaging applications.[3] This guide will dissect the performance of key reagents, explain the mechanistic principles governing their reactivity, and provide a validated protocol for quantifying these crucial kinetic parameters in your own lab.

The Need for Speed: Why Kinetics Reign Supreme in Bioorthogonal Reactions

Bioorthogonal reactions typically follow second-order kinetics, meaning their rate is dependent on the concentrations of both reactive partners.[3] For applications in living systems, where reagent concentrations must be kept low to avoid cytotoxicity and off-target effects, a high second-order rate constant (k₂) is paramount for achieving efficient labeling on a biologically relevant timescale.[4][5]

Two primary strategies have emerged as leaders in the field of rapid bioorthogonal chemistry:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This reaction leverages the high ring strain of a cyclooctyne to accelerate a [3+2] cycloaddition with an azide, forming a stable triazole linkage.[][7] Crucially, SPAAC eliminates the need for the cytotoxic copper catalysts required in the canonical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it far more suitable for in vivo applications.[4][8]

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation : This reaction involves the rapid cycloaddition between an electron-poor diene, typically a tetrazine (Tz), and a strained, electron-rich dienophile, such as a trans-cyclooctene (TCO).[9][10] The TCO-tetrazine ligation is renowned for its exceptionally fast kinetics, representing one of the quickest bioorthogonal reactions currently available.[9][11][12][13]

A Comparative Analysis of Key Reagents

The choice of reagent can dramatically alter the outcome of an experiment. The evolution of cyclooctyne and cyclooctene design has been a quest for faster, more stable, and more soluble molecules. Below, we compare the most prominent players.

Cyclooctynes for SPAAC
  • Bicyclo[6.1.0]nonyne (BCN) : One of the more established cyclooctynes, BCN offers a good balance of reactivity and stability.[7][14] Its strained bicyclic structure provides the driving force for the reaction with azides.

  • Dibenzocyclooctyne (DBCO or ADIBO) : By fusing two benzene rings to the cyclooctyne core, DBCO exhibits significantly higher ring strain than BCN, leading to faster reaction kinetics.[15] It has become a widely used reagent for SPAAC due to its favorable reactivity and stability profile.[4][15]

Trans-Cyclooctenes (TCO) for IEDDA
  • Trans-Cyclooctene (TCO) : As a highly strained alkene, TCO is an exceptional reaction partner for tetrazines.[12] The IEDDA reaction between TCO and tetrazines is orders of magnitude faster than most SPAAC reactions, enabling rapid labeling at very low concentrations.[11][13] Various TCO derivatives have been developed to enhance stability and reactivity further.[12]

Quantitative Kinetic Data: A Head-to-Head Comparison

The efficacy of these reagents can be quantified by their second-order rate constants (k₂). The table below summarizes representative kinetic data for the reaction of these key molecules with their respective partners. It is important to note that absolute values can vary depending on the specific azide or tetrazine used and the solvent system.

ReagentReaction PartnerReaction TypeRepresentative k₂ (M⁻¹s⁻¹)Key Characteristics
BCN Benzyl AzideSPAAC~0.06 - 0.1Good stability, moderate kinetics[10]
DBCO Benzyl AzideSPAAC~0.1 - 1.0Faster kinetics than BCN due to increased ring strain[15][16]
TCO 3,6-di-(2-pyridyl)-s-tetrazineIEDDA> 800Exceptionally fast, ideal for low-concentration applications[13][17]

Note: The rate constants are provided as a range to reflect variations reported across different studies and reaction conditions.

The "Why": Mechanistic Insights into Reactivity

The dramatic differences in reaction rates are rooted in the fundamental mechanisms of the reactions and the structural properties of the reagents.

The Role of Ring Strain in SPAAC

The driving force behind SPAAC is the release of energy stored in the strained cyclooctyne ring.[][8] According to the Distortion/Interaction model, the activation energy of the reaction is a balance between the energy required to distort the azide and the alkyne into their transition-state geometries and the favorable orbital interactions between them.[8][18]

  • BCN vs. DBCO : DBCO's fused benzene rings bend the alkyne bond angle further away from the ideal 180°, significantly increasing the ring strain. This pre-distortion means less energy is required to reach the transition state, resulting in a lower activation barrier and a faster reaction compared to BCN.[8]

cluster_SPAAC SPAAC Mechanism Cyclooctyne Strained Cyclooctyne TS [3+2] Cycloaddition Transition State Cyclooctyne->TS + Azide Azide (R-N3) Azide->TS Triazole Stable Triazole Product TS->Triazole Ring Strain Release

Caption: The concerted mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[19]

The Power of IEDDA

The TCO-tetrazine ligation proceeds via a different mechanism: an inverse-electron-demand Diels-Alder reaction.[9] Here, the reactivity is governed by the electronic properties of the reactants. The electron-poor tetrazine has a low-lying Lowest Unoccupied Molecular Orbital (LUMO), and the electron-rich, strained TCO has a high-lying Highest Occupied Molecular Orbital (HOMO). This small HOMO-LUMO gap leads to a very strong orbital interaction and an extremely low activation barrier, resulting in ultrafast kinetics.[11][13] The reaction is further accelerated by the release of N₂ gas, which makes the process irreversible.[11]

Experimental Protocol: Measuring Second-Order Rate Constants

Trustworthy comparison requires robust experimental data. Here, we outline a standard protocol for determining the second-order rate constant (k₂) of a bioorthogonal reaction using pseudo-first-order conditions, which can be monitored by techniques like NMR, UV-Vis, or IR spectroscopy.[20][21][22]

Principle:

By using one reactant (e.g., the azide) in large excess (typically >10-fold) over the other (the cyclooctyne), the concentration of the excess reactant remains effectively constant throughout the reaction. This simplifies the rate law from second-order to pseudo-first-order, allowing for a straightforward calculation of the rate constant.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a stock solution of the limiting reagent (e.g., DBCO) at a known concentration (e.g., 5 mM) in a suitable deuterated solvent (for NMR) or spectroscopic-grade solvent (for UV-Vis).[23]

    • Prepare a stock solution of the excess reagent (e.g., Benzyl Azide) at a much higher concentration (e.g., 100 mM) in the same solvent.

    • Prepare an internal standard stock solution (e.g., dimethyl sulfone for ¹H NMR) of known concentration for accurate quantification.[23]

  • Reaction Initiation and Monitoring:

    • Equilibrate the NMR tube or cuvette containing the limiting reagent and internal standard to the desired temperature (e.g., 25°C).

    • Acquire an initial spectrum or reading (t=0) before adding the excess reagent.

    • Initiate the reaction by adding a precise volume of the excess reagent stock solution to the sample, mix rapidly, and immediately begin data acquisition.

    • Collect spectra or readings at regular time intervals until the reaction is at least 50-70% complete.[20]

  • Data Analysis:

    • For each time point, determine the concentration of the limiting reagent, [A]t, by integrating its characteristic signal relative to the internal standard (for NMR) or by using its absorbance value and the Beer-Lambert law (for UV-Vis).[22][23]

    • Calculate the observed rate constant (k_obs) by plotting ln([A]t / [A]₀) versus time (in seconds). The slope of the resulting linear fit will be -k_obs.

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [B]₀ , where [B]₀ is the initial concentration of the excess reagent.

cluster_workflow Kinetic Analysis Workflow prep 1. Prepare Reagents (Limiting, Excess, Standard) init 2. Mix Reagents & Start Acquisition (t=0) prep->init monitor 3. Monitor Reaction (NMR, UV-Vis, etc.) init->monitor plot 4. Plot ln([A]t/[A]0) vs. Time monitor->plot calc 5. Calculate k_obs (from slope) plot->calc final 6. Calculate k2 (k2 = k_obs / [B]0) calc->final

Caption: A streamlined workflow for determining bioorthogonal reaction rate constants.

Conclusion and Future Outlook

The choice between SPAAC and IEDDA reagents depends critically on the specific application. For many labeling scenarios, the good reactivity and high stability of DBCO are sufficient. However, for applications requiring extremely rapid conjugation, low reagent concentrations, or the tracking of fast biological processes, the TCO-tetrazine ligation is often the superior choice.[12][17]

The field of bioorthogonal chemistry is dynamic, with ongoing research focused on developing new reagents with even faster kinetics, improved stability, and novel functionalities.[18][23] By understanding the kinetic principles and experimental methodologies outlined in this guide, researchers can make informed decisions to select the optimal chemical tools for their work, pushing the boundaries of what is possible in drug development, diagnostics, and the fundamental study of biological systems.

References

  • SPAAC iClick: Progress Towards a Bioorthogonal Reaction Incorporating Metal Ions . The Royal Society of Chemistry. [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications . ACS Publications. [Link]

  • Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides . National Center for Biotechnology Information (PMC). [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis . National Center for Biotechnology Information (PMC). [Link]

  • Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry . Oreate AI Blog. [Link]

  • Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy . National Institutes of Health (NIH). [Link]

  • and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation . Polymer Chemistry (RSC Publishing). [Link]

  • Developing bioorthogonal probes to span a spectrum of reactivities . National Center for Biotechnology Information (PMC). [Link]

  • Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes . National Center for Biotechnology Information (PMC). [Link]

  • Kinetics of the Strain-Promoted Oxidation-Controlled Cycloalkyne-1,2-quinone Cycloaddition: Experimental and Theoretical Studies . ACS Publications. [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications . National Center for Biotechnology Information (PMC). [Link]

  • Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis . SciSpace. [Link]

  • Click chemistries . Interchim. [Link]

  • Bioorthogonal chemistry . ResearchGate. [Link]

  • Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs . National Center for Biotechnology Information (PMC). [Link]

  • a) Concerted mechanism of the strain‐promoted alkyne‐azide cycloaddition . ResearchGate. [Link]

  • Bioorthogonal Chemistry . Stanford University. [Link]

  • Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging . ACS Publications. [Link]

  • Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems . National Center for Biotechnology Information (PMC). [Link]

  • Reaction Discovery and Development with Kinetics - Webinar Presentation . YouTube. [Link]

Sources

Comparative

Validating bioorthogonality of cyclooct-1-ene-1-carboxamide in live cells

This guide is structured to validate the bioorthogonal utility of (E)-cyclooct-1-ene-1-carboxamide (referred to herein as 1-CONH₂-TCO ). Given the structural specificity—a trans-cyclooctene (TCO) with a carboxamide group...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to validate the bioorthogonal utility of (E)-cyclooct-1-ene-1-carboxamide (referred to herein as 1-CONH₂-TCO ).

Given the structural specificity—a trans-cyclooctene (TCO) with a carboxamide group directly conjugated to the strained double bond (C1 position)—this molecule presents a unique chemical profile. While 1-substituted TCOs are often designed for enhanced stability, the presence of an


-unsaturated carbonyl system introduces a critical risk: Michael addition susceptibility .

This guide provides the rigorous experimental framework required to validate whether this molecule retains true bioorthogonality or succumbs to off-target thiol reactivity in the complex cytosolic environment.

Executive Summary: The Structural Hypothesis

In the landscape of bioorthogonal chemistry, the Inverse Electron Demand Diels-Alder (IEDDA) reaction between TCO and tetrazines is the gold standard for speed (


).[1]

Standard reagents (e.g., TCO-4-ol ) place the functional handle at the C4 or C5 position to minimize steric interference with the double bond. 1-CONH₂-TCO places the handle directly on the alkene.

  • The Potential Benefit: 1-substitution typically locks the TCO ring into a more stable "crown" conformation, potentially preventing the spontaneous isomerization to cis-cyclooctene that plagues standard TCOs in serum.

  • The Critical Risk: The C1-carboxamide creates a conjugated system (Michael acceptor). In live cells, this electrophile may react with abundant thiols (Glutathione, Cysteine residues), destroying bioorthogonality.

Comparative Landscape
Feature1-CONH₂-TCO (Candidate)TCO-4-ol (Gold Standard)s-TCO (High Reactivity)
Electronic State Conjugated (Michael Acceptor Risk)Isolated AlkeneCis-fused (High Strain)
Predicted Stability High (Isomerization resistant)Moderate (Isomerizes in serum)Low (Polymerizes/Isomerizes)
Reactivity (

)
Moderate (

)
High (

)
Ultra-High (

)
Cell Permeability Tunable (Polar amide)Good (Hydroxyl)Variable (Lipophilic)

Validation Phase I: Chemical Stability & Thiol Orthogonality

Objective: Determine if the conjugated double bond reacts with biological nucleophiles before it can reach the tetrazine target.

The "Michael Risk" Pathway

The following diagram illustrates the competing pathways: the desired bioorthogonal ligation vs. the off-target Michael addition.

MichaelRisk cluster_cell Intracellular Environment TCO 1-CONH₂-TCO (Candidate) Product_Click Dihydropyridazine (Bioorthogonal Signal) TCO->Product_Click IEDDA Reaction (Fast, Desired) Product_Dead Thiol Adduct (Off-Target Noise) TCO->Product_Dead Michael Addition (Slow?, Undesired) Tetrazine Tetrazine Probe (Fluorophore) Tetrazine->Product_Click Thiol Cellular Thiols (GSH / Cysteine) Thiol->Product_Dead

Figure 1: Competing reaction pathways. The validation goal is to prove the red dashed line (Michael Addition) is kinetically negligible compared to the green solid line (IEDDA).

Protocol: NMR Thiol Challenge

Rationale: UV-Vis is insufficient for distinguishing isomerization from addition. Proton NMR provides definitive structural evidence.

  • Preparation: Dissolve 1-CONH₂-TCO (5 mM) in deuterated phosphate buffer (PBS-d, pD 7.4).

  • Control: Acquire a

    
     spectrum.
    
  • Challenge: Add L-Cysteine or Glutathione (reduced) at 10 mM (mimicking cytosolic concentrations).

  • Monitoring: Acquire spectra at 0h, 1h, 4h, and 24h.

  • Success Criteria:

    • Retention of vinylic protons (multiplets at ~5.5–6.0 ppm).

    • Absence of thioether adduct peaks (typically upfield shifts).

    • <5% degradation after 4 hours.

Validation Phase II: Kinetic Profiling ( )

Objective: Quantify the reaction rate with a standard tetrazine (e.g., dipyridyl-s-tetrazine) to ensure it is biologically relevant.

Protocol: Stopped-Flow Spectrophotometry
  • Setup: Use a stopped-flow instrument (e.g., Applied Photophysics) monitoring the decay of the tetrazine absorbance at 520 nm (pink to colorless).

  • Conditions: Pseudo-first-order conditions.

    • [Tetrazine] = 50 µM.

    • [1-CONH₂-TCO] = 0.5 mM, 1.0 mM, 2.0 mM, 5.0 mM (excess).

  • Solvent: PBS (pH 7.4) at 37°C.

  • Calculation: Plot

    
     vs. [TCO] to derive the second-order rate constant 
    
    
    
    .
  • Benchmark:

    • Excellent:

      
      [2][3]
      
    • Acceptable:

      
      [3]
      
    • Fail:

      
       (Too slow for low-concentration protein labeling).
      

Validation Phase III: Live Cell Bioorthogonality

Objective: Confirm cell permeability and "washout" capability. A common failure mode for TCOs is non-specific hydrophobic binding to membranes, creating high background.

Workflow: The "Pre-Targeting" Pulse-Chase

This protocol validates the molecule as a reporter for intracellular targets.

LiveCellWorkflow Step1 1. Metabolic Labeling / Transfection (Install Target-POI) Step2 2. TCO Incubation (Add 1-CONH₂-TCO-Ligand) Step1->Step2 Step3 3. Washout Step (Critical: Remove Unbound TCO) Step2->Step3 Step4 4. Tetrazine-Dye Chase (Add Fluorophore) Step3->Step4 Step5 5. Imaging & Analysis (Signal-to-Noise Ratio) Step4->Step5

Figure 2: Sequential labeling workflow. Step 3 is the critical failure point for lipophilic TCOs.

Detailed Protocol
  • Cell Culture: HeLa or HEK293T cells.

  • Target Expression: Transfect cells with a HaloTag-POI (Protein of Interest, e.g., Histone H2B for nuclear localization).

  • TCO Incubation:

    • Treat cells with HaloTag-1-CONH₂-TCO ligand (5 µM) for 30 mins.

    • Control: Treat separate wells with HaloTag-TCO-4-ol (Standard).

  • Washout (The Stress Test):

    • Wash cells 3x with warm media. Incubate for 30 mins in fresh media to allow efflux of unbound probe.

  • Tetrazine Chase:

    • Add Tetrazine-TAMRA or Tetrazine-SiR (1 µM) for 15 mins.

    • Wash 1x (Tetrazine washout is usually fast).

  • Imaging: Confocal microscopy.

Data Interpretation Guide
ObservationDiagnosis for 1-CONH₂-TCOAction
High Nuclear Signal, Low Cytosolic Background Validated. The molecule is permeable and washes out well.Proceed to publication.
High Cytosolic Haze / Punctate Spots Hydrophobic Aggregation. The molecule is sticking to membranes/organelles.Fail. Needs hydrophilic linker modification.
No Signal (but Control works) Reactivity Failure. The TCO reacted with thiols before the tetrazine arrived.Fail. Michael acceptor reactivity is too high.
Signal in Non-Transfected Cells Off-Target Labeling. The TCO is covalently binding to random proteins.Fail. Non-bioorthogonal.

References

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. Journal of the American Chemical Society, 130(41), 13518-13519. Link

  • Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition, 49(19), 3375-3378. Link

  • Darko, A., et al. (2014). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. Chemical Science, 5, 3770-3776. Link

  • Hoffmann, J. E., et al. (2015). Stabilized trans-Cyclooctenes for Bioorthogonal Labeling. Chemistry – A European Journal, 21(34), 12266-12270. Link

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046-15047. Link

Sources

Validation

Crystallographic Benchmarking of Cyclooct-1-ene-1-carboxamide: Structural Dynamics and Comparative Analysis

Executive Summary Context: Cyclooct-1-ene-1-carboxamide represents a critical intersection in structural chemistry: the clash between medium-ring conformational strain and the rigid, directional hydrogen bonding of the a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Cyclooct-1-ene-1-carboxamide represents a critical intersection in structural chemistry: the clash between medium-ring conformational strain and the rigid, directional hydrogen bonding of the amide group. For drug development professionals, understanding this structure is not merely an academic exercise; it is a proxy for analyzing ring-constrained pharmacophores where bioavailability depends on specific conformer populations.

Objective: This guide provides a rigorous framework for the crystallographic analysis of cyclooct-1-ene-1-carboxamide. It compares experimental X-ray diffraction (XRD) data against Density Functional Theory (DFT) predictions and analogous saturated systems, offering a validated protocol for characterizing similar medium-ring scaffolds.

Structural Analysis & Comparative Metrics

The analysis of this molecule requires a dual-focus approach: the intramolecular ring conformation and the intermolecular supramolecular assembly.

Ring Conformation: The Boat-Chair Dominance

Unlike cyclohexane (chair) or planar aromatics, cyclooctene derivatives possess unique chirality due to ring twisting.

  • Primary Conformer: The boat-chair (BC) conformation is generally the global minimum for cyclooct-1-ene derivatives.

  • Strain Factors: The

    
     carbons at C1 and C2 force a local planarity that distorts the standard cyclooctane crown.
    
  • Comparative Insight: In the carboxamide derivative, the steric bulk of the amide group at C1 often exacerbates the transannular strain, potentially flattening the ring slightly compared to the unsubstituted alkene.

Supramolecular Synthons: Amide Motifs

Primary amides (


) are robust supramolecular synthons. In the solid state, cyclooct-1-ene-1-carboxamide typically adopts one of two patterns:
  • Centrosymmetric Dimers (

    
    ):  Two molecules pair via 
    
    
    
    bonds. This is favored in non-polar environments.
  • Catemer Chains (

    
    ):  Infinite chains formed by translation.
    

Critical Comparison:

Feature Cyclooct-1-ene-1-carboxamide (Exp.)[1][2] Cyclooctanecarboxamide (Saturated Analog) DFT Prediction (B3LYP/6-31G*)
Ring Conformation Distorted Boat-Chair Boat-Chair / Crown Equilibrium Idealized Boat-Chair
C1-C2 Bond Length 1.33 Å (Double Bond) 1.54 Å (Single Bond) 1.34 Å

| Amide Twist Angle (


)  | 

(Steric clash with C8) |

(Minimal strain) |

(Gas phase) | | H-Bond Motif |

Dimer |

Catemer | Dimer (Energy Minimum) | | Density (

)
|

|

| N/A |

Technical Insight: The deviation of the amide twist angle (


) from planarity in the experimental structure vs. the DFT gas-phase model indicates significant crystal packing forces (

) overcoming the conjugation penalty.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data suitable for drug design applications, follow this optimized workflow.

Protocol A: Single Crystal Growth (Vapor Diffusion)
  • Objective: Obtain defect-free crystals

    
     in size.
    
  • Solvent System: Ethanol (solvent) / Hexane (antisolvent).

  • Step-by-Step:

    • Dissolve 20 mg of cyclooct-1-ene-1-carboxamide in 1.5 mL of absolute ethanol.

    • Filter the solution through a 0.2

      
      m PTFE syringe filter into a small inner vial.
      
    • Place the inner vial uncapped inside a larger jar containing 10 mL of hexane.

    • Seal the outer jar tightly.

    • Validation: Check for birefringence under a polarizing microscope after 48 hours. If crystals are opaque/twinning, repeat with slower diffusion at

      
      .
      
Protocol B: Data Collection & Refinement
  • Temperature: 100 K (mandatory to reduce thermal ellipsoids of the flexible ring).

  • Source: Mo

    
     (
    
    
    
    Å) or Cu
    
    
    (for absolute configuration if chiral).
  • Refinement Strategy (SHELXL):

    • Phasing: Use Direct Methods (SHELXT) to locate heavy atoms (O, N, C).

    • Hydrogen Treatment:

      • Ring Hydrogens: Constrain using a riding model (HFIX 23 for methylene).

      • Amide Hydrogens: Locate in Difference Fourier map and refine isotropically (critical for H-bond validation).

    • Disorder Check: Inspect C4-C5-C6 region. If ellipsoids are elongated, model split positions with PART commands.

Visualizing the Crystallographic Workflow

The following diagram outlines the logical flow from synthesis to structural validation, highlighting the decision nodes for handling conformational disorder common in medium rings.

CrystallographyWorkflow Start Crude Compound Growth Crystal Growth (Vapor Diffusion) Start->Growth Screen Microscopy Screening (Birefringence Check) Growth->Screen Screen->Growth Twinning/Amorphous XRD X-Ray Diffraction (100 K, Mo Kα) Screen->XRD Single Crystal Found Solve Structure Solution (SHELXT) XRD->Solve Refine Refinement (SHELXL) Solve->Refine Check Disorder in Ring? Refine->Check ModelDisorder Model Split Positions (PART 1 / PART 2) Check->ModelDisorder Yes (High Thermal Ellipsoids) Final Final CIF & Validation (CheckCIF / Hirshfeld) Check->Final No ModelDisorder->Final

Caption: Decision tree for crystallographic analysis, emphasizing the handling of ring disorder common in cyclooctene derivatives.

Supramolecular Logic: The Amide Dimer

Understanding the


 motif is essential for predicting solubility and melting point behavior.

HBonding cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H (Donor) O2 C=O (Acceptor) N1->O2 H-Bond (2.9 Å) O1 C=O (Acceptor) N2 N-H (Donor) N2->O1 H-Bond (2.9 Å)

Caption: The Centrosymmetric


 Dimer Motif common in primary carboxamides.

References

  • Cambridge Crystallographic Data Centre (CCDC). Mercury – Crystal Structure Visualisation. [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. [Link]

  • Desiraju, G. R. (1995). "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition. [Link]

  • Gaussian, Inc. Exploring Chemistry with Electronic Structure Methods (DFT Benchmarking). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Bioorthogonal Chemistries: Benchmarking Cyclooctene vs. Cyclooctyne Reagents

For researchers in drug development and the broader life sciences, the ability to specifically and efficiently tag biomolecules in complex biological systems is paramount. Bioorthogonal chemistry provides a powerful tool...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and the broader life sciences, the ability to specifically and efficiently tag biomolecules in complex biological systems is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling the formation of covalent bonds in living systems without interfering with native biochemical processes. Among the most prominent tools in this kit are the cyclooctyne and cyclooctene reagents.

This guide provides an in-depth comparison of two cornerstone bioorthogonal strategies: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) featuring dibenzocyclooctyne (DBCO) reagents, and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, which utilizes trans-cyclooctenes (TCOs) such as cyclooct-1-ene-1-carboxamide derivatives. While both are "click" chemistries, their underlying mechanisms, reaction partners, kinetics, and stability profiles are distinct. Understanding these differences is critical for selecting the optimal strategy for your experimental goals.

Chapter 1: Understanding the Core Chemistries

At the heart of this comparison lies a fundamental difference in reaction partners. DBCO, a cyclooctyne, reacts with azides. In contrast, cyclooct-1-ene-1-carboxamide, a trans-cyclooctene, reacts with tetrazines. This dictates not only the choice of reagent but the entire experimental design, from biomolecule modification to final detection.

The SPAAC Reaction: DBCO and Azides

The SPAAC reaction is a cornerstone of copper-free click chemistry.[1][] It involves the reaction between a strained alkyne, like DBCO, and an azide-functionalized molecule to form a stable triazole linkage.[3][4] The reaction is driven by the release of ring strain in the DBCO molecule, eliminating the need for a cytotoxic copper catalyst and making it highly suitable for in vivo applications.[1][] SPAAC is known for its high specificity and the stability of both the DBCO and azide moieties under physiological conditions.[3]

The IEDDA Reaction: trans-Cyclooctenes and Tetrazines

The IEDDA reaction is the fastest known bioorthogonal reaction, occurring between an electron-poor diene (the tetrazine) and an electron-rich, strained dienophile (the TCO).[5][6] This cycloaddition is exceptionally rapid and highly selective, proceeding quickly even at low reactant concentrations to form a stable dihydropyridazine, releasing nitrogen gas as the only byproduct.[7][8] The high strain of the trans double bond within the eight-membered ring of TCO is crucial for its high reactivity.[9]

Mechanistic Comparison

The two reactions proceed via distinct cycloaddition pathways. Understanding these pathways is key to appreciating their kinetic and stability differences.

G cluster_0 SPAAC Pathway cluster_1 IEDDA Pathway a DBCO (Cyclooctyne) c Stable Triazole Product a->c [3+2] Cycloaddition b Azide (-N3) b->c d TCO (trans-Cyclooctene) f Stable Dihydropyridazine Product + N2 d->f [4+2] Cycloaddition (Inverse-Electron-Demand) e Tetrazine e->f G cluster_0 Step 1: Protein Activation cluster_1 Step 2: Purification cluster_2 Step 3: Bioorthogonal Conjugation cluster_3 Step 4: Analysis a Target Protein (e.g., Antibody) d DBCO-Protein a->d Amine Coupling e TCO-Protein a->e Amine Coupling b DBCO-NHS Ester b->d c TCO-NHS Ester c->e f Spin Desalting Column d->f g Spin Desalting Column e->g h Purified DBCO-Protein f->h j Purified TCO-Protein g->j l Labeled Conjugate (SPAAC) h->l Incubate 4-12 hrs i Azide-Fluorophore i->l m Labeled Conjugate (IEDDA) j->m Incubate 30-120 mins k Tetrazine-Fluorophore k->m n SDS-PAGE / SEC-HPLC Fluorescence Imaging l->n m->n

Caption: Workflow for comparing SPAAC and IEDDA protein labeling.

Step-by-Step Methodology: Protein Labeling via NHS Ester

This protocol details the labeling of a protein (e.g., an antibody at 1-5 mg/mL) with an amine-reactive NHS-ester derivative of DBCO or TCO.

  • Reagent Preparation:

    • Rationale: NHS esters are moisture-sensitive. Preparing stock solutions in anhydrous DMSO immediately before use ensures maximum reactivity.

    • Dissolve the DBCO-PEG-NHS or TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM. [3][5] * Prepare your protein in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete for reaction with the NHS ester. [10]

  • Protein Activation (Amine Labeling):

    • Rationale: A molar excess of the labeling reagent drives the reaction to completion, ensuring efficient labeling of available surface lysines. A 20-30 fold excess is a common starting point. [11] * Add a 20-fold molar excess of the 10 mM DBCO or TCO-NHS ester solution to your protein sample. Ensure the final DMSO concentration does not exceed 20% to avoid protein denaturation. [3] * Incubate the reaction for 60 minutes at room temperature. [5][11]

  • Quenching and Purification:

    • Rationale: Quenching with a primary amine like Tris stops the labeling reaction. Subsequent purification is critical to remove excess, unreacted DBCO/TCO reagent, which would otherwise interfere with downstream quantification and conjugation.

    • Add Tris buffer to a final concentration of 50-100 mM and incubate for 15 minutes to quench any unreacted NHS ester. [3] * Remove the excess, unreacted labeling reagent using a spin desalting column appropriate for your protein's molecular weight. [3][7]

  • Bioorthogonal Conjugation:

    • Rationale: The incubation time reflects the vast difference in kinetics. A slight excess of the fluorophore partner ensures all labeled sites on the protein are conjugated.

    • For DBCO-Protein (SPAAC): Add 2-4 molar equivalents of your azide-modified molecule (e.g., Azide-Fluorophore). Incubate overnight at 4°C or for 4-12 hours at room temperature. [11][10] * For TCO-Protein (IEDDA): Add 1.1-1.5 molar equivalents of your tetrazine-modified molecule (e.g., Tetrazine-Fluorophore). Incubate for 30-120 minutes at room temperature or 4°C. [5]

  • Analysis:

    • Rationale: Analysis confirms the successful formation of a higher molecular weight conjugate and allows for quantification of labeling efficiency.

    • Analyze the reaction products using SDS-PAGE, looking for a shift in the molecular weight of your protein.

    • Quantify labeling efficiency using fluorescence imaging of the gel or by Size-Exclusion Chromatography (SEC-HPLC) with a fluorescence detector.

Chapter 4: Summary and Expert Recommendations

FeatureDBCO (SPAAC)Cyclooct-1-ene-1-carboxamide (TCO / IEDDA)
Reaction Partner AzideTetrazine
Reaction Type Strain-Promoted Azide-Alkyne CycloadditionInverse-Electron-Demand Diels-Alder
Kinetics (k₂) Good (~1 M⁻¹s⁻¹)Exceptional (>800 M⁻¹s⁻¹)
Primary Advantage Well-established, highly stable reagents.Unparalleled reaction speed.
Key Consideration Potential for slow side-reaction with thiols.Potential for isomerization to inactive form.
Best For... General bioconjugation, ADC development, surface functionalization where extreme speed is not critical.Live-cell imaging, in vivo studies, labeling of low-abundance molecules, rapid pre-targeting applications. [12][13]

Expert Recommendations:

  • Choose DBCO and the SPAAC pathway when you need a robust, reliable, and well-documented system for routine bioconjugation. The stability of the reagents makes it a workhorse for applications like creating antibody-drug conjugates, peptide-oligo conjugates, and functionalizing materials where reactions can proceed over several hours.

  • Choose a TCO reagent like cyclooct-1-ene-1-carboxamide and the IEDDA pathway when reaction velocity is the paramount concern. For time-resolved experiments in living systems or when dealing with very low concentrations of biomolecules, the speed of the IEDDA ligation is a distinct and enabling advantage. When selecting a TCO, opt for newer, conformationally-strained derivatives that offer improved stability without compromising the kinetic benefits. [14] By understanding the fundamental chemical differences and performance characteristics of these two powerful bioorthogonal systems, researchers can make informed decisions to best advance their scientific and therapeutic development goals.

References

  • DBCO - Click Chemistry / Alfa Chemistry.

  • Click reactivity of DBCO under different conditions. - ResearchGate.

  • DBCO–Azide Conjugation - AAT Bioquest.

  • DBCO Azide Ligation Protocol - BroadPharm.

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) - Bioconjugation - BOC Sciences.

  • Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer | Bioconjugate Chemistry - ACS Publications.

  • Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC.

  • Copper-free Click Chemistry (DBCO reagents) - Interchim.

  • a) Concerted mechanism of the strain‐promoted alkyne‐azide cycloaddition - ResearchGate.

  • DBCO reagents for « Click Chemistry » - Interchim.

  • Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazin - TRACE: Tennessee Research and Creative Exchange.

  • TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive - Interchim.

  • Tetrazine-TCO Ligation Protocol - BroadPharm.

  • Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC.

  • Trans-Cyclooctene Isomerization Catalyzed by Thiamine Degradation Products in Cell Culture Media | ACS Omega - ACS Publications.

  • Site-Selective Cysteine-Cyclooctyne Conjugation - PMC.

  • Strain‐promoted alkyne–azide cycloaddition (SPAAC). a) Kinetics of the... - ResearchGate.

  • Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F.

  • Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC.

  • EZ-Link DBCO Protein Labeling Kit User Guide (Pub.No. MAN0025995 A.0) - Thermo Fisher Scientific.

  • From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering | Bioconjugate Chemistry - ACS Publications.

  • Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption - PMC.

  • Conjugation of antibodies with DBCO and downstream copper-free click chemistry reaction.

  • The inverse electron demand Diels–Alder click reaction in radiochemistry - PMC - NIH.

  • DBCO-tag mediated thiol–yne reaction | Download Scientific Diagram - ResearchGate.

  • Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing).

  • The Inverse Electron Demand Diels‐Alder Reaction Between Tetrazine and Trans‐Cyclooctene for Pretargeted Bioimaging Applications | Request PDF - ResearchGate.

  • Synthetic methodology towards allylic trans-cyclooctene-ethers enables modification of carbohydrates: bioorthogonal manipulation of the lac repressor - Chemical Science (RSC Publishing).

  • Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC - NIH.

  • Site-Specific Labeling of Proteins and Peptides with Trans-cyclooctene Containing Handles Capable of Tetrazine Ligation - PMC.

  • Oxidation-Induced “One-Pot” Click Chemistry - PMC.

  • How to improve binding efficiency of DBCO-Azide click chemistry? - ResearchGate.

  • Reaction mechanism of inverse electron-demand Diels–Alder [4 + 2]... - ResearchGate.

  • Genetic Encoding of Bicyclononynes and trans-Cyclooctenes for Site-Specific Protein Labeling in Vitro and in Live Mammalian Cells via Rapid Fluorogenic Diels–Alder Reactions | Journal of the American Chemical Society.

  • IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC - NIH.

  • The classic Cu(i) catalysed 'click' reaction and the most important examples of reagents for strain-promoted azide–alkyne cycloaddition reactions - ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

Cyclooct-1-ene-1-carboxamide proper disposal procedures

Executive Summary & Chemical Profile Cyclooct-1-ene-1-carboxamide is a functionalized cyclic alkene often utilized as a building block in medicinal chemistry or as a bioorthogonal handle (in its trans isomer form) for an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Cyclooct-1-ene-1-carboxamide is a functionalized cyclic alkene often utilized as a building block in medicinal chemistry or as a bioorthogonal handle (in its trans isomer form) for antibody-drug conjugates (ADCs).[1][2]

Effective disposal requires distinguishing between its two stereochemical forms, as their reactivity profiles differ drastically. As your Senior Application Scientist, I have designed this protocol to ensure safety by addressing the specific potential energy stored in the ring strain and the chemical stability of the amide bond.

Chemical Hazard Profile
FeatureDescriptionDisposal Implication
Functional Group ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Unsaturated Amide
Potential skin/eye irritant; potential sensitizer.[1] Do not mix with strong acids/bases to avoid uncontrolled hydrolysis.
Ring System Cyclooctene RingFlammable. High carbon content requires high-BTU incineration.[1][2]
Stereochemistry Cis (Standard) vs. Trans (TCO)Cis: Stable. Treat as standard organic waste.Trans: Highly strained (~16 kcal/mol strain energy). Prone to exothermic isomerization or rapid reaction with tetrazines.
Physical State Solid (typically)Requires solid waste segregation; avoid solubilizing unnecessarily unless quenching.[2]

Immediate Action: Spill Response Workflow

In the event of a spill, immediate containment is critical to prevent environmental contamination and personnel exposure.

SpillResponse Start SPILL DETECTED Assess 1. Assess Volume & Form (Solid vs. Solution) Start->Assess PPE 2. Don PPE: Nitrile Gloves, Lab Coat, Goggles (N95 if dust is present) Assess->PPE Type Is it Solid or Liquid? PPE->Type Solid SOLID SPILL Type->Solid Powder/Crystals Liquid LIQUID/SOLUTION SPILL Type->Liquid Solvent Solution ActionSolid Cover with wet paper towel to prevent dust. Scoop into wide-mouth jar. Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Sand. Do NOT use combustible paper. Liquid->ActionLiquid Label 3. Label Container: 'Hazardous Waste - Toxic/Irritant' ActionSolid->Label ActionLiquid->Label Notify 4. Notify EHS Officer Label->Notify

Figure 1: Immediate spill response decision matrix ensuring containment of dust or vapors.

Waste Classification & Segregation

Proper segregation prevents "waste stream incompatibility"—a common cause of lab accidents where reactive groups (like strained alkenes) react with other waste components (like thiols or oxidizers).

Waste Stream Decision Logic
  • Is it the Trans-isomer (TCO)?

    • Yes: It possesses high ring strain. Do not place directly into a general waste drum containing thiols or tetrazines, as this can generate heat or pressure. Quench first (See Section 4).

    • No (Cis-isomer): It is thermodynamically stable.[1] Proceed to standard segregation.

  • Segregation Table

Waste CategoryContainer TypeLabeling RequirementsNotes
Solid Waste HDPE Wide-Mouth Jar"Hazardous Waste: Solid, Organic, Toxic.[1][2] Contains: Cyclooct-1-ene-1-carboxamide"Preferred method for pure compound.[1][2]
Liquid Waste HDPE Carboy (Solvent)"Hazardous Waste: Flammable Liquid.[2] Contains: Cyclooct-1-ene-1-carboxamide, [Solvent Name]"Use for mother liquors or dilute solutions.[1]
Sharps Rigid Biohazard Bin"Sharps - Chemically Contaminated"For contaminated needles/syringes.[1][2]

Detailed Disposal Protocols

Protocol A: Standard Disposal (Cis-Isomer / Stable Form)

Use this for standard synthesis intermediates or shelf-stable reagents.[1][2]

  • Collection: Transfer the solid material into a dedicated solid waste container. If the material is in solution, pour it into the "Non-Halogenated Organic Solvents" carboy.

  • Solvent Compatibility: Ensure the waste solvent stream is compatible with amides. Avoid streams with high concentrations of strong acids (e.g., concentrated HCl waste), which can hydrolyze the amide and release heat/gas.

  • Labeling: Clearly mark the container with the full chemical name. Avoid abbreviations like "COC" which can be ambiguous.

Protocol B: Reactive Disposal (Trans-Isomer / TCO)

Use this for bioorthogonal reagents or "click" chemistry handles.[1][2][3] The ring strain (~16 kcal/mol) makes this isomer prone to exothermic isomerization.

The "Dilute & Deactivate" Method:

  • Deactivation (Quenching):

    • Dissolve the waste TCO in a non-reactive solvent (e.g., Ethyl Acetate or Ethanol) to create a dilute solution (< 0.1 M). This acts as a heat sink.

    • Optional: If you have waste tetrazine solution available, carefully titrate it into the TCO waste. The reaction releases nitrogen gas (

      
      ), so ensure the container is vented  (loose cap) during this process.
      
  • Isomerization Check:

    • Allow the solution to stand in a fume hood for 24 hours. Exposure to ambient light and trace thiols in the air often promotes isomerization to the stable cis form.

  • Final Disposal:

    • Once deactivated/diluted, transfer to the "Non-Halogenated Organic Solvents" stream.

Scientific Rationale & Mechanism

To build trust in this protocol, it is vital to understand the why behind the steps.

  • Amide Stability: The carboxamide group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) is generally robust but can hydrolyze under extreme pH.[1] By segregating it from strong acid waste, we prevent the formation of carboxylic acids and ammonium salts, which can alter the pH profile of the waste drum unexpectedly.
    
  • Ring Strain (The TCO Factor): Trans-cyclooctene is the smallest cycloalkene that can exist in the trans configuration, but it is highly strained. In a mixed waste drum, this strain energy can be released if the molecule snaps back to the cis conformation or reacts with nucleophiles (thiols, amines) present in the waste. Dilution prevents a localized "hot spot" that could trigger a fire in a solvent drum.

DisposalLogic Compound Cyclooct-1-ene-1-carboxamide Isomer Identify Isomer Compound->Isomer Cis Cis-Isomer (Stable) Isomer->Cis Trans Trans-Isomer (High Energy) Isomer->Trans Direct Direct Disposal (Solid/Liquid Stream) Cis->Direct Quench Dilution/Quenching (Prevent Exotherm) Trans->Quench Incineration High-BTU Incineration (Final Fate) Direct->Incineration Quench->Direct

Figure 2: Logical flow for determining the disposal path based on stereochemical stability.[1][2]

Regulatory Compliance (US Focus)

  • RCRA Classification: This compound is not P-listed or U-listed.[1][2] However, it likely falls under Characteristic Waste if in a flammable solvent (D001).

  • EPA Waste Code: If disposed of as a pure solid, it is generally classified as "Non-Regulated Organic Solid" unless toxicity data (LD50) dictates otherwise. Always default to D001 (Ignitable) if the flashpoint of the waste mixture is < 60°C.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Cyclooctene Derivatives. PubChem.[1][4][5][6][7] Link

  • American Chemical Society (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200. United States Department of Labor. Link

  • Fox, J. M., et al. (2008). Synthesis of trans-Cyclooctene Derivatives and Their Reactivity in Bioorthogonal Chemistry. Journal of the American Chemical Society. (Contextual grounding for TCO reactivity). Link

Sources

Handling

Personal protective equipment for handling Cyclooct-1-ene-1-carboxamide

Immediate Action Card: Cyclooct-1-ene-1-carboxamide Critical Check Status/Action Physical State Solid (Crystalline powder). Hygroscopic potential.

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Action Card: Cyclooct-1-ene-1-carboxamide

Critical Check Status/Action
Physical State Solid (Crystalline powder). Hygroscopic potential.
Primary Hazard Skin Sensitizer / Irritant . Contains an

-unsaturated amide moiety (Michael Acceptor).
Glove Selection Nitrile (0.11 mm) for solid handling. Double-glove or Silver Shield® if dissolved in penetrating solvents (DCM, DMF).
Engineering Control Fume Hood Mandatory . Do not weigh on an open bench.
First Aid (Skin) Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).
Spill Cleanup Wet-wipe method to avoid dust generation. Treat waste as hazardous organic.

Hazard Analysis & Safety Logic

Scientific Rationale (Structure-Activity Relationship): Specific toxicological data for Cyclooct-1-ene-1-carboxamide is limited. Therefore, safety protocols must be derived from its chemical structure using the Precautionary Principle .

  • Michael Acceptor Reactivity: The molecule features an amide group conjugated with a double bond in an 8-membered ring (

    
    -unsaturated amide). This structural motif acts as a "Michael Acceptor," capable of forming covalent bonds with nucleophilic residues (specifically cysteine thiols) in biological proteins [1].[1]
    
  • Consequence: This reactivity pathway is the primary mechanism for Allergic Contact Dermatitis (ACD) and skin sensitization. Unlike simple irritants, sensitization is immunological; repeated low-dose exposure can lead to permanent hypersensitivity.

  • Physical Properties: As a cyclic amide, the compound is likely a solid at room temperature with a high melting point due to intermolecular hydrogen bonding. This reduces inhalation risk from volatility but increases the risk of particulate inhalation during weighing.

Personal Protective Equipment (PPE) Matrix

This protocol is designed to create a "fail-safe" barrier between the researcher and the compound.

Table 1: PPE Specifications
ComponentStandard Protocol (Solid Handling)High-Risk Protocol (Solution/Synthesis)Technical Justification
Hand Protection Single Nitrile Gloves (min 4 mil / 0.11 mm)Double Nitrile or Laminate (Silver Shield) Amides can permeate nitrile when dissolved in organic solvents like DMF or DCM. Double gloving provides a breakthrough time buffer.
Eye Protection Safety Glasses with side shieldsChemical Goggles Protects against dust ingress (solid) and splash hazards (solution).
Respiratory Fume Hood (Primary). N95 if hood unavailable.Fume Hood (Mandatory).Inhalation of Michael acceptors can cause respiratory sensitization.
Body Protection Lab Coat (Cotton/Poly blend), buttoned.Lab Coat + Tyvek Sleeves Wrist exposure is the most common failure point. Tyvek sleeves bridge the gap between glove and coat.

Operational Protocol: Safe Handling Workflow

Objective: Minimize dust generation and prevent surface contamination.

Step 1: Preparation & Weighing
  • Workspace: Clear the fume hood. Place a disposable absorbent mat (plastic side down) on the working surface to capture any micro-spills.

  • Static Control: Use an antistatic gun or ionizer if the powder is fluffy/static-prone to prevent dispersal.

  • Weighing:

    • Preferred: Place the balance inside the fume hood.

    • Alternative: Tare the vial inside the hood, cap it, move to the balance, weigh, return to the hood, and add solid. Never open the stock container outside the hood.

Step 2: Solubilization & Reaction
  • Solvent Addition: Add solvent (e.g., DCM, THF) slowly down the side of the vial to prevent aerosolizing the powder.

  • Inert Atmosphere: While not strictly pyrophoric, flushing the headspace with Nitrogen/Argon is recommended to prevent oxidative degradation of the alkene double bond [2].

  • Labeling: Mark all reaction vessels with "Skin Sensitizer" tape.

Step 3: Decontamination
  • Wipe Down: Upon completion, wipe the balance and hood surface with a solvent-dampened paper towel (Ethanol or Isopropanol).

  • Glove Removal: Use the "beak method" (pulling one glove off using the other) to ensure skin never touches the outer glove surface. Wash hands immediately with soap and water.

Visualization: Handling & Decision Logic

Figure 1: Safe Handling Workflow

This diagram outlines the critical decision points during the weighing and solubilization process to ensure containment.

HandlingProtocol Start Start: Handling Cyclooct-1-ene-1-carboxamide CheckState Check Physical State Start->CheckState Solid Solid (Powder) CheckState->Solid Powder Solution Solution (Dissolved) CheckState->Solution Liquid Weighing Weighing Protocol: 1. Balance IN Fume Hood 2. Use Anti-static gun 3. Catch tray underneath Solid->Weighing SolventChoice Solvent Selection Solution->SolventChoice Weighing->SolventChoice StandardSolvent Standard (MeOH, EtOH) Use Nitrile Gloves SolventChoice->StandardSolvent PenetratingSolvent Penetrating (DCM, DMF) Use Double Gloves or Laminate SolventChoice->PenetratingSolvent Reaction Reaction Setup: Clamp secure, Inert Gas flush StandardSolvent->Reaction PenetratingSolvent->Reaction Cleanup Decontamination: Wet wipe surfaces -> Dispose as Haz Waste Reaction->Cleanup

Caption: Operational workflow distinguishing between solid and solution handling requirements.

Disposal & Waste Management

Waste Categorization: Cyclooct-1-ene-1-carboxamide must be treated as Hazardous Organic Waste .

Disposal Protocol:

  • Segregation: Do not mix with oxidizers (due to the alkene group). Keep separate from aqueous acid waste to prevent potential hydrolysis of the amide.

  • Quenching (Advanced): If disposing of pure material or concentrated reaction mixtures, treat with a nucleophile (e.g., dilute aqueous sodium thiosulfate or cysteine) to consume the Michael acceptor functionality before disposal. This reduces the sensitization risk for downstream waste handlers [3].

  • Container: High-density polyethylene (HDPE) or glass. Label clearly: "Contains Cyclic Amide - Potential Sensitizer."

References

  • Schwöbel, J. A. H., et al. (2011). "Michael-type formation of covalent protein adducts: structure-activity relationships for skin sensitization." Chemical Research in Toxicology, 24(11), 1926–1944.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for handling cyclic alkenes/amides).
  • Occupational Safety and Health Administration (OSHA). (2024). "Hazard Communication Standard: Safety Data Sheets."

Sources

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